decahydrate
Beschreibung
Eigenschaften
CAS-Nummer |
11139-65-4 |
|---|---|
Molekularformel |
B5H20NaO18 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Thermal Properties of Sodium Sulfate Decahydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core thermal properties of sodium sulfate decahydrate (Na₂SO₄·10H₂O), a material of significant interest for thermal energy storage and various pharmaceutical applications. This document details quantitative thermal data, outlines experimental protocols for its characterization, and presents a logical workflow for its analysis.
Core Thermal Properties
Sodium sulfate this compound, also known as Glauber's salt, is an inorganic hydrated salt recognized for its distinct phase change behavior around ambient temperatures. This property makes it a compelling candidate for applications requiring thermal regulation. A summary of its key thermal properties is presented in the tables below.
Quantitative Thermal Data
The following tables summarize the essential quantitative thermal properties of sodium sulfate this compound, compiled from various scientific sources.
Table 1: Fundamental Thermal and Physical Properties
| Property | Value | Units |
| Melting Point | 32.38 - 32.4[1] | °C |
| Heat of Fusion | 252[1] | kJ/kg |
| 79[2] | kJ/mol | |
| Specific Heat Capacity (Solid) | 549.5 (at 298 K)[2] | J/(mol·K) |
| Thermal Conductivity (Solid) | ~0.5[3] | W/(m·K) |
| Density | 1.464[1] | g/cm³ |
| Molar Mass | 322.19 | g/mol |
Table 2: Thermal Conductivity of Sodium Sulfate this compound Composites
| Composite Material | Thermal Conductivity | Units |
| Pure Sodium Sulfate this compound | ~0.5[3] | W/(m·K) |
| + Expanded Graphite (25 wt%) | 4.1[3] | W/(m·K) |
| + Boron Nitride Nanosheets (2 mass%) | 2.172[4] | W/(m·K) |
Phase Transitions and Decomposition
Sodium sulfate this compound undergoes a primary phase transition at its melting point, where it incongruently melts into anhydrous sodium sulfate (Na₂SO₄) and a saturated aqueous solution.[5] This transition is reversible, though it can be prone to supercooling and phase separation, which are critical considerations in practical applications.[1][5]
The decomposition of sodium sulfate this compound primarily involves the loss of its water of hydration. This process can be systematically studied using thermogravimetric analysis (TGA). The dehydration occurs in a single step upon heating, resulting in the formation of the anhydrous salt.[2] The theoretical weight loss upon complete dehydration is approximately 55.9%.
Experimental Protocols
Accurate characterization of the thermal properties of sodium sulfate this compound is crucial for its effective application. The following sections detail the methodologies for key analytical techniques.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the melting point and heat of fusion of sodium sulfate this compound.
Methodology:
-
Sample Preparation: A small sample of sodium sulfate this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan.[6] This is crucial to prevent water loss during the experiment.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.
-
Experimental Conditions: The sample is subjected to a controlled temperature program. A typical program involves heating the sample from a sub-ambient temperature (e.g., 0 °C) to above its melting point (e.g., 50 °C) at a constant heating rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere (purge rate of 20-50 mL/min).[6][7]
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic transition on the resulting thermogram. The heat of fusion is calculated by integrating the area of the melting peak.
Thermogravimetric Analysis (TGA)
TGA is used to study the thermal stability and decomposition behavior of sodium sulfate this compound, specifically its dehydration process.
Methodology:
-
Sample Preparation: A precisely weighed sample of sodium sulfate this compound (typically 10-20 mg) is placed in an open TGA pan, commonly made of alumina or platinum.
-
Instrument Calibration: The TGA's balance and temperature sensors are calibrated according to the manufacturer's specifications.
-
Experimental Conditions: The sample is heated from ambient temperature to a temperature sufficient to ensure complete dehydration (e.g., 200 °C) at a controlled heating rate (e.g., 10 °C/min). The experiment is typically conducted under a dynamic inert atmosphere, such as nitrogen, with a consistent flow rate (e.g., 50-100 mL/min).[8]
-
Data Analysis: The TGA curve plots the sample's mass as a function of temperature. The temperature at which weight loss begins indicates the onset of dehydration. The total percentage of weight loss corresponds to the amount of water of hydration in the original sample.
Transient Plane Source (TPS) Method
The TPS method is a versatile technique for measuring the thermal conductivity of materials, including phase change materials like sodium sulfate this compound.
Methodology:
-
Sample Preparation: Two identical flat-surfaced samples of solid sodium sulfate this compound are prepared. The surfaces must be smooth to ensure good thermal contact with the TPS sensor.
-
Sensor Placement: The TPS sensor, a thin, flat, spiral-shaped resistive element, is sandwiched between the two sample pieces.
-
Measurement Principle: A short electrical pulse is passed through the sensor, generating a small amount of heat. The sensor also acts as a temperature monitor, recording its own temperature increase over time.
-
Data Analysis: The rate at which the temperature of the sensor changes is dependent on the thermal transport properties of the surrounding material. By analyzing the temperature versus time response, the thermal conductivity and thermal diffusivity of the sodium sulfate this compound can be calculated.[2]
Visualizations
Experimental Workflow for Thermal Characterization
The following diagram illustrates a typical experimental workflow for the comprehensive thermal analysis of sodium sulfate this compound.
Caption: Workflow for Thermal Analysis of Sodium Sulfate this compound.
References
- 1. worldscientific.com [worldscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. thermtest.com [thermtest.com]
- 4. kalite.com [kalite.com]
- 5. research.chalmers.se [research.chalmers.se]
- 6. Compositional Analysis by Thermogravimetry | Testing Standard | WJE [wje.com]
- 7. apmtesting.com [apmtesting.com]
- 8. publications.anl.gov [publications.anl.gov]
Synthesis and Characterization of Novel Decahydrate Materials: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of novel decahydrate materials. These materials, which incorporate ten water molecules within their crystal structure, are gaining significant interest across various scientific disciplines, including pharmaceuticals, thermal energy storage, and materials science, owing to their unique physicochemical properties. This document outlines detailed experimental protocols for the synthesis of select this compound materials, presents a comparative analysis of their key properties, and details the workflow for their comprehensive characterization.
Introduction to this compound Materials
This compound materials are crystalline solids that contain a stoichiometric amount of ten water molecules per formula unit. The presence and arrangement of these water molecules, often involved in intricate hydrogen-bonding networks, play a crucial role in determining the overall crystal structure, stability, and physicochemical properties of the material. The controlled synthesis and thorough characterization of novel decahydrates are paramount for harnessing their potential in various applications. In the pharmaceutical industry, for instance, the hydration state of an active pharmaceutical ingredient (API) can significantly influence its solubility, dissolution rate, stability, and bioavailability.[1][2][3][4]
Synthesis of Novel this compound Materials
The synthesis of this compound materials often involves controlled crystallization from aqueous solutions under specific temperature and humidity conditions. The choice of synthesis method depends on the desired material's properties and the nature of the constituent components.
General Synthesis Workflow
The general workflow for the synthesis of this compound materials can be visualized as a sequential process, starting from precursor selection to final product isolation.
Caption: General workflow for the synthesis of this compound materials.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of representative this compound materials.
Protocol 1: Synthesis of Sodium Sulfate this compound (Na₂SO₄·10H₂O) Composites for Thermal Energy Storage
Sodium sulfate this compound is a well-known phase change material (PCM) with a melting point suitable for thermal energy storage applications. However, it suffers from phase separation and supercooling. The addition of stabilizing and nucleating agents can mitigate these issues.[5]
-
Materials: Anhydrous sodium sulfate (Na₂SO₄), deionized water, hydrophilic fumed silica (e.g., CAB-O-SIL), nucleating agent (e.g., borax - sodium tetraborate this compound).
-
Procedure:
-
Prepare a 26% (by weight) aqueous solution of sodium sulfate by dissolving 200 lbs of anhydrous sodium sulfate in 60 gallons of water preheated to 120-150°F.
-
With gentle, low-shear agitation, add 16 pounds of fumed silicon dioxide to the solution to achieve a final concentration of 1.5-2.5% by weight.
-
After even dispersion of the fumed silica, add an additional 340 lbs of anhydrous sodium sulfate with agitation at 120-140°F to form a slurry with approximately 51% sodium sulfate by weight.
-
If a nucleating agent is required, add a small percentage (e.g., 1-2 wt%) of borax to the slurry.
-
Cast the slurry into the desired molds and cool it below 90°F to facilitate the crystallization of sodium sulfate this compound.[6]
-
Protocol 2: Synthesis of a Novel Mixed Ligand Ni(II) this compound Complex
Mixed ligand complexes of transition metals can form interesting this compound structures with potential applications in catalysis and materials science.[7]
-
Materials: Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), 8-Hydroxyquinoline, a suitable Schiff base ligand (e.g., synthesized by condensing an amine and an aldehyde), Methanol.
-
Procedure:
-
Prepare a hot methanolic solution of 8-Hydroxyquinoline (0.05 mmol).
-
Prepare a methanolic solution of the Schiff base ligand (0.05 mmol).
-
Mix the two ligand solutions in a round bottom flask.
-
To a methanolic solution of nickel(II) chloride, add the mixed ligand solution dropwise with constant stirring.
-
Reflux the resulting reaction mixture for 6 hours with constant stirring.
-
Allow the mixture to stand undisturbed overnight to facilitate crystallization.
-
Filter the resulting precipitate, wash with cold methanol, and dry in a desiccator over anhydrous CaCl₂ to obtain the mixed ligand Ni(II) complex. The formation of a this compound will depend on the ligand system and crystallization conditions.
-
Protocol 3: Growth of Sodium Tetraborate this compound (Borax) Single Crystals
Sodium tetraborate this compound, commonly known as borax, is a widely used boron compound. Large single crystals can be grown from aqueous solutions for various studies.[8]
-
Materials: Borax powder (Na₂B₄O₇·10H₂O), deionized water, pipe cleaner, skewer/dowel, twine.
-
Procedure:
-
Boil deionized water in a container.
-
Stir in borax powder, 1-2 tablespoons at a time, until no more powder dissolves, creating a supersaturated solution.
-
Create a shape with the pipe cleaner and tie it to the skewer with twine.
-
Suspend the pipe cleaner shape in the supersaturated borax solution, ensuring it does not touch the sides or bottom of the container.
-
Cover the container and allow it to cool slowly and undisturbed for several hours to a few days.
-
Once the crystals have grown to the desired size, carefully remove them from the solution and allow them to dry.[9][10]
-
Characterization of this compound Materials
A multi-technique approach is essential for the comprehensive characterization of novel this compound materials. The workflow typically involves a series of analyses to determine the material's structure, thermal properties, and stability.
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized this compound material.
Caption: A typical workflow for the characterization of this compound materials.
Key Characterization Techniques
-
X-ray Diffraction (XRD): This is a fundamental technique for determining the crystal structure and phase purity of the synthesized material. Single-crystal XRD provides detailed atomic arrangements, while powder XRD is used for phase identification and to monitor hydration/dehydration processes.[2][11]
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) is used to determine the water content of the hydrate and its thermal stability by measuring mass loss as a function of temperature. Differential Scanning Calorimetry (DSC) is employed to study phase transitions, such as melting and dehydration, and to quantify the associated enthalpy changes.[3][11]
-
Spectroscopic Techniques (FTIR/Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for probing the vibrational modes of the water molecules and the host lattice. These techniques provide insights into the hydrogen-bonding network within the crystal structure.
-
Hygroscopicity Analysis: Dynamic Vapor Sorption (DVS) is used to assess the material's stability under varying humidity conditions by measuring water vapor uptake and loss. This is particularly crucial for pharmaceutical applications.[3]
-
Microscopy (SEM): Scanning Electron Microscopy (SEM) provides information on the morphology, particle size, and surface characteristics of the this compound crystals.
Data Presentation: Properties of Novel this compound Materials
The following tables summarize key quantitative data for a selection of this compound materials, focusing on their thermal properties which are critical for applications like thermal energy storage.
Table 1: Thermal Properties of Selected this compound Phase Change Materials (PCMs)
| This compound Material | Melting Point (°C) | Latent Heat of Fusion (J/g) | Reference(s) |
| Sodium Sulfate this compound (Na₂SO₄·10H₂O) | 32.4 | ~250 | [5] |
| Sodium Carbonate this compound (Na₂CO₃·10H₂O) | 32.0 - 34.0 | ~246 | [1][12] |
| Disodium Hydrogen Phosphate Dothis compound (Na₂HPO₄·12H₂O) | 35.0 | ~280 | |
| Sodium Thiosulfate Pentahydrate (Na₂S₂O₃·5H₂O) | 48.0 | ~200 | |
| Calcium Chloride Hexahydrate (CaCl₂·6H₂O) | 29.9 | ~190 | [13] |
Table 2: Properties of Novel this compound Coordination Polymers and Complexes
| Material | Key Property | Reported Value | Reference(s) |
| Tetrasodium hexaaquacobalt decavanadate tetracosahydrate | Crystal System | Triclinic | [14] |
| Diammonium bis[hexaaquamanganese] decavanadate tetrahydrate | Crystal System | Triclinic | [14] |
| Lanthanum Oxalate this compound (La₂(C₂O₄)₃·10H₂O) | Crystal System | Monoclinic | [15] |
| [Ni(tmhd)₂(qox)]n | Structure Type | 1D Wavelike Polymer | [16] |
Applications in Drug Development
The formation of this compound salts of active pharmaceutical ingredients (APIs) is a critical aspect of drug development. The hydration state can significantly impact:
-
Solubility and Dissolution Rate: Hydrates often exhibit different solubility and dissolution profiles compared to their anhydrous counterparts, which can affect the drug's bioavailability.[1][4]
-
Stability: The presence of water in the crystal lattice can either stabilize or destabilize the API. Understanding the hydrate's stability under various temperature and humidity conditions is crucial for formulation and storage.[3]
-
Manufacturing and Processing: The physical properties of hydrates, such as flowability and compressibility, can influence the manufacturing processes of solid dosage forms.
The logical workflow for selecting an appropriate salt form of a drug, including the consideration of hydrates, is a critical process in pharmaceutical development.
Caption: Workflow for pharmaceutical salt selection, including hydrate identification.
Conclusion
The synthesis and characterization of novel this compound materials represent a vibrant and expanding field of research. The unique properties imparted by the ten water molecules within their crystal lattices make them attractive candidates for a wide range of applications, from thermal energy storage to advanced pharmaceuticals. A systematic approach to their synthesis, coupled with a comprehensive characterization workflow employing a suite of analytical techniques, is essential for unlocking their full potential. This guide provides a foundational framework for researchers and professionals engaged in the development and application of these fascinating materials.
References
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Stabilization of low-cost phase change materials for thermal energy storage applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of some Novel Mixed Ligand Complexes of Ni(II) and their Characterization – Oriental Journal of Chemistry [orientjchem.org]
- 8. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. lsdyna.ansys.com [lsdyna.ansys.com]
- 10. researchgate.net [researchgate.net]
- 11. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 12. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
A Technical Guide to the Phase Transition Behavior of Decahydrate Salts for Thermal Energy Storage Applications
Abstract: Decahydrate salts, particularly sodium sulfate this compound (Na₂SO₄·10H₂O), represent a highly promising class of Phase Change Materials (PCMs) for thermal energy storage (TES) due to their high latent heat of fusion, suitable phase transition temperature for near-ambient applications, low cost, and non-toxicity.[1][2] Their primary mechanism of energy storage involves a reversible dehydration-hydration reaction. However, widespread application is hindered by inherent material challenges, including incongruent melting (phase separation) and significant supercooling.[2][3] This guide provides an in-depth analysis of the phase transition behavior of these salts, details the standard experimental protocols for their characterization, and presents mitigation strategies to overcome their principal drawbacks. The content is intended for researchers, materials scientists, and professionals in drug development and thermal engineering who require a comprehensive understanding of these materials.
Introduction to this compound Salts as Phase Change Materials (PCMs)
Salt hydrates are inorganic compounds containing water molecules within their crystal structure, generally expressed by the formula MₚXₒ·nH₂O.[4] They store and release large amounts of thermal energy at a nearly constant temperature during the transition between their hydrated solid phase and a liquid or lower-hydrated state.[4][5] This characteristic makes them ideal for applications aiming to dampen temperature fluctuations or shift energy loads, such as in building climate control, solar energy systems, and cold chain logistics.[3][6][7]
Among the various salt hydrates, sodium sulfate this compound (also known as Glauber's salt or by its mineral name, mirabilite) is one of the most extensively studied.[2] It is valued for its high melting enthalpy and a transition temperature around 32.4°C, which is well-suited for space heating applications.[1][2]
Core Phase Transition Behavior of Sodium Sulfate this compound
The primary phase transition for sodium sulfate this compound involves the reversible transformation between its hydrated form, mirabilite, and its anhydrous form, thenardite.[8][9]
2.1 The Mirabilite-Thenardite Transition Upon heating to its transition temperature of approximately 32.4°C, sodium sulfate this compound decomposes into anhydrous sodium sulfate (thenardite) and a saturated aqueous solution.[10] The chemical equation for this dehydration is:
Na₂SO₄·10H₂O(s) ⇌ Na₂SO₄(s) + 10H₂O(l)[11]
This process absorbs a significant amount of latent heat. During cooling, the reverse reaction (hydration) should occur, releasing the stored heat. However, the process is complicated by several non-ideal behaviors.
2.2 Key Challenges in Phase Transition
-
Incongruent Melting (Phase Separation): A major issue with sodium sulfate this compound is its incongruent melting behavior.[2] The anhydrous salt, thenardite, has a higher density than the saturated salt solution formed during melting, causing it to settle at the bottom of the container.[2][3] This gravitational separation prevents the complete recombination of the anhydrous salt with water upon freezing, leading to a progressive loss of energy storage capacity over repeated cycles.[3]
-
Supercooling: Salt hydrates often exhibit significant supercooling, a phenomenon where the liquid phase cools to a temperature well below its freezing point before crystallization begins.[12] For sodium sulfate this compound, this can delay the release of stored latent heat, making the system unreliable for practical applications.[1][12] The delayed nucleation affects its thermal cycling stability.[12]
Quantitative Analysis of Thermophysical Properties
The performance of this compound salts as PCMs is defined by several key thermophysical properties. The following tables summarize quantitative data for sodium sulfate this compound and the effects of common additives used to improve its performance.
Table 1: Thermophysical Properties of Sodium Sulfate this compound (Na₂SO₄·10H₂O)
| Property | Value | Reference |
| Melting Temperature | 32.4 °C | [1][2] |
| Latent Heat of Fusion | >200 J/g (~240 J/g) | [1][13] |
| Common Degree of Supercooling | Can be significant, up to ~-10 °C without nucleators | [12] |
| Thermal Conductivity | ~0.264 W/(m·K) (for composites) | [6] |
Table 2: Effect of Additives on the Performance of Sodium Sulfate this compound Composites
| Additive/Composite System | Key Improvement | Quantitative Effect | Reference |
| Sodium Tetraborate this compound (Borax) | Reduces Supercooling | Acts as a nucleating agent, reducing supercooling to <3 °C | [12][14] |
| Carboxymethyl Cellulose (CMC) | Prevents Phase Separation | Acts as a thickener, increasing viscosity to suspend anhydrous salt | |
| Milled Expanded Graphite | Enhances Thermal Conductivity & Stability | Increases thermal conductivity from 0.82 to 2.74 W/(m·K) in a eutectic mixture | |
| Sodium Polyacrylate | Prevents Phase Separation | Thickening agent used to prevent phase segregation | [12] |
| KCl and NH₄Cl | Lowers Phase Transition Temperature | Creates a composite with a transition temperature of 6.8 °C for cold storage | [6] |
| Microencapsulation (e.g., with PECA) | Improves Stability, Reduces Supercooling | Encapsulated salt was stable for over 100 cycles, versus <10 for bulk material | [15] |
Experimental Methodologies for Characterization
The characterization of this compound salts involves several analytical techniques to determine their thermal properties, crystalline structure, and stability.[16]
References
- 1. Research progress of sodium sulfate this compound phase changematerial [esst.cip.com.cn]
- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 3. Stabilization of low-cost phase change materials for thermal energy storage applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cp.copernicus.org [cp.copernicus.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. rgipt.ac.in [rgipt.ac.in]
- 14. PHASE CHANGE MATERIAL FOR THERMAL ENERGY STORAGE IN BUILDINGS BASED ON SODIUM SULFATE this compound AND DISODIUM HYDROGEN PHOSPHATE DOthis compound | ORNL [ornl.gov]
- 15. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Borax Decahydrate in Various Solvents
This technical guide provides a comprehensive overview of the solubility of borax (sodium tetraborate decahydrate, Na₂B₄O₇·10H₂O) in a range of common laboratory and industrial solvents. Borax is a multifaceted compound with applications spanning from household cleaning to metallurgical fluxes and the synthesis of specialized materials.[1] A thorough understanding of its solubility characteristics is paramount for optimizing its use in these varied applications. This document compiles quantitative solubility data, presents detailed experimental protocols for solubility determination, and offers visualizations of key experimental workflows and influencing factors.
Introduction to Borax and its Solubility
Borax, or sodium tetraborate this compound, is a naturally occurring mineral and a salt of boric acid.[1] From a chemical standpoint, the borax structure contains the [B₄O₅(OH)₄]²⁻ ion.[1][2] Its utility in numerous applications is often dictated by its ability to dissolve in different solvents. The dissolution of borax in water is an endothermic process, meaning its solubility increases significantly with temperature.[1][3] This property is crucial for applications such as preparing supersaturated solutions for crystal growth or controlling the concentration in various chemical processes.[1]
In addition to water, the solubility of borax in organic solvents, particularly polyols like glycerol and ethylene glycol, is of significant interest in formulations for products such as antifreeze and certain industrial cleaning agents.[1][4] Borax is notably insoluble in ethanol.[2] This guide will delve into the quantitative aspects of borax solubility and provide standardized methods for its experimental determination.
Quantitative Solubility Data
The solubility of borax varies significantly with the solvent and temperature. The following tables summarize the available quantitative data for borax solubility in several common solvents.
Table 1: Solubility of Borax this compound in Water at Various Temperatures
| Temperature °C (°F) | Borax % by Weight in Saturated Solution |
| 0 (32) | 1.99 |
| 10 (50) | 3.09 |
| 20 (68) | 4.70 |
| 30 (86) | 7.20 |
| 40 (104) | 11.22 |
| 50 (122) | 17.91 |
| 60 (140) | 30.32 |
| 70 (158) | 36.94 |
| Data sourced from multiple references.[2][5] |
Table 2: Solubility of Borax this compound in Various Organic Solvents
| Organic Solvent | Temperature °C (°F) | Borax % by Weight in Saturated Solution |
| Glycerol (98.5%) | 20 (68) | 52.60 |
| Glycerol (86.5%) | 20 (68) | 47.19 |
| Ethylene Glycol | 25 (77) | 41.60 |
| Diethylene Glycol | 25 (77) | 18.60 |
| Methanol | 25 (77) | 19.90 |
| Acetone | 25 (77) | 0.60 |
| Ethyl Acetate | 25 (77) | 0.14 |
| Data sourced from multiple references.[2][5][6] |
Experimental Protocol: Solubility Determination by Titration
The following protocol outlines a standard laboratory procedure for determining the solubility of borax in a solvent at various temperatures. This method is based on achieving a saturated solution at a specific temperature and then determining the concentration of the dissolved borax through acid-base titration.[1]
3.1. Materials and Equipment
-
Borax this compound (Na₂B₄O₇·10H₂O)
-
Solvent of interest (e.g., Deionized Water)
-
Standardized Hydrochloric Acid (HCl) solution (e.g., 0.5 M)
-
Bromocresol Green Indicator
-
Beakers and Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Constant temperature water bath
-
Calibrated thermometer
-
Burette and stand
-
Pipettes and volumetric flasks
-
Filter paper and funnel
3.2. Procedure
Part A: Preparation of Saturated Solution
-
Place an excess amount of borax this compound into a beaker containing a known volume of the chosen solvent.
-
Heat the mixture on a hot plate while stirring to a temperature slightly above the highest target temperature for the experiment (e.g., 70°C).[1] This ensures saturation.
-
Transfer the beaker to a constant temperature water bath set to the first target temperature.
-
Allow the solution to equilibrate for a significant period (e.g., 30-60 minutes) with continuous stirring to ensure the solution is saturated at that specific temperature.
-
Turn off the stirrer and allow the excess solid to settle at the bottom of the beaker.
Part B: Sample Collection and Titration
-
Carefully withdraw a known volume (e.g., 5.00 mL) of the clear supernatant liquid using a pre-warmed pipette to prevent premature crystallization.
-
Record the precise temperature of the saturated solution at the moment of sample withdrawal.[1]
-
Transfer the sample into an Erlenmeyer flask and add approximately 50 mL of deionized water to prevent crystallization during titration.[1]
-
Add 3-4 drops of bromocresol green indicator to the flask. The solution should appear blue.[1]
-
Titrate the borax sample with the standardized HCl solution until the endpoint is reached, indicated by a color change from blue to green/yellow.
-
Record the volume of HCl used.[1]
-
Repeat the titration for at least two more samples taken from the same saturated solution to ensure precision.
-
Repeat the entire process (Parts A and B) for each desired temperature.
3.3. Data Analysis
-
The reaction between borax and HCl is: Na₂B₄O₇·10H₂O + 2 HCl → 4 H₃BO₃ + 2 NaCl + 5 H₂O[2]
-
Use the stoichiometry of the reaction (1 mole of borax reacts with 2 moles of HCl) and the volume and concentration of the HCl titrant to determine the moles of the tetraborate ion in the sample.[1]
-
Calculate the molar concentration of the tetraborate ion in the saturated solution.
-
Convert the molar concentration to solubility in the desired units (e.g., g/100 mL or % by weight), using the molar mass of borax this compound (381.37 g/mol ).[1]
Visualizations
The following diagrams illustrate the experimental workflow and the key factors that influence the solubility of borax this compound.
Caption: Workflow for determining borax solubility.
Caption: Key factors affecting the solubility of borax.
Conclusion
The solubility of borax this compound is a critical parameter that is highly dependent on the solvent system and temperature. In aqueous solutions, solubility demonstrates a strong positive correlation with temperature.[1] In organic solvents, borax shows high solubility in polyols like glycerol and ethylene glycol but is poorly soluble in less polar solvents and alcohols such as ethanol.[1][6] The provided experimental protocol offers a reliable method for determining borax solubility, which is essential for research and development activities. The visualizations further elucidate the experimental process and the interplay of factors governing solubility. This guide serves as a valuable resource for scientists and researchers, enabling them to effectively utilize borax in their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Borax - Wikipedia [en.wikipedia.org]
- 3. Effects of CO32− and OH− on the solubility, metastable zone width and nucleation kinetics of borax this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Borax this compound | Multifunctional boric oxide source | U.S. Borax [borax.com]
- 5. borax.com [borax.com]
- 6. Borax - Sciencemadness Wiki [sciencemadness.org]
Spectroscopic Identification of Decahydrate Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the identification and characterization of decahydrate compounds. In the pharmaceutical industry, the hydration state of an active pharmaceutical ingredient (API) is a critical quality attribute that can significantly impact its stability, solubility, and bioavailability.[1][2] Decahydrates, containing ten water molecules per formula unit, represent a specific and important class of hydrated solids. Their accurate identification is paramount for ensuring drug product quality and consistency.
This guide details the experimental protocols for four key spectroscopic techniques: Near-Infrared (NIR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and X-ray Powder Diffraction (XRPD). It also presents quantitative data in structured tables to facilitate comparison and aid in spectral interpretation. Furthermore, logical workflows and decision-making processes are visualized using diagrams to guide the researcher in selecting the most appropriate analytical strategy.
Core Spectroscopic Techniques for this compound Identification
The identification and characterization of this compound compounds rely on a suite of spectroscopic techniques that probe the molecular and structural properties of the material. Each technique offers unique advantages and provides complementary information regarding the water molecules within the crystal lattice.
-
Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is a rapid and non-destructive technique that is highly sensitive to the presence of water.[3] It measures the overtone and combination bands of molecular vibrations, particularly the O-H stretching and bending vibrations of water.[4][5] The NIR spectrum can be used to quantify the amount of water in a sample and to differentiate between different states of water (e.g., bound vs. free).[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is another vibrational spectroscopy technique that provides detailed information about the chemical bonding and molecular structure of a compound.[7] In the context of hydrates, FTIR is particularly useful for observing the fundamental vibrational modes of water molecules, which are often shifted compared to bulk water due to hydrogen bonding within the crystal lattice.[8] These shifts provide insights into the environment of the water molecules.
-
Raman Spectroscopy: Raman spectroscopy is a light-scattering technique that provides information about the vibrational modes of molecules.[9] It is complementary to FTIR spectroscopy and is particularly advantageous for studying aqueous systems as water is a weak Raman scatterer.[10] Raman spectroscopy can be used to identify different polymorphic forms of hydrates and to study the interactions between the water molecules and the host molecule.[11]
-
X-ray Powder Diffraction (XRPD): XRPD is a powerful technique for determining the crystallographic structure of a solid material.[12] For hydrates, XRPD can confirm the presence of a crystalline hydrate phase and provide information about the unit cell dimensions, which are influenced by the inclusion of water molecules.[13] It is the definitive technique for identifying the specific polymorphic form of a hydrate.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data. The following sections outline generalized step-by-step procedures for the analysis of this compound compounds using NIR, FTIR, Raman, and XRPD.
Near-Infrared (NIR) Spectroscopy
Objective: To quantify the water content and identify the hydration state of a this compound compound.
Methodology:
-
Instrument and Accessory Selection:
-
Utilize a NIR spectrometer equipped with a diffuse reflectance accessory.
-
Select a sample vial or container that is transparent in the NIR region (e.g., glass or certain polymers).
-
-
Sample Preparation:
-
Ensure the sample is representative of the bulk material.
-
For powdered samples, no specific preparation is usually required. The sample can be analyzed directly in its vial.
-
Ensure a consistent packing density for powdered samples to minimize variations in scattering.
-
-
Data Acquisition:
-
Set the spectral range to typically 900-2500 nm.[3]
-
Acquire a reference spectrum of a suitable standard (e.g., a highly reflective, non-absorbing material like Spectralon®).
-
Acquire the sample spectrum. The number of scans should be optimized to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
The water content is often correlated with the intensity of characteristic water absorption bands, such as those around 1450 nm and 1940 nm.[5]
-
Develop a calibration model using samples with known water content (determined by a primary method like Karl Fischer titration) to enable quantitative analysis.[14]
-
Multivariate analysis techniques, such as Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression, are commonly employed to analyze the spectral data.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the presence of water of hydration and characterize its bonding environment.
Methodology:
-
Instrument and Accessory Selection:
-
Utilize an FTIR spectrometer.
-
For solid samples, an Attenuated Total Reflectance (ATR) accessory is often the most convenient. Alternatively, the KBr pellet method can be used.[15]
-
-
Sample Preparation:
-
ATR: Place a small amount of the powdered sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[15]
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Set the spectral range to typically 4000-400 cm⁻¹.
-
Collect the sample spectrum. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands of water, which include the O-H stretching vibrations (typically in the 3600-3200 cm⁻¹ region) and the H-O-H bending vibration (around 1650 cm⁻¹).[8]
-
Compare the spectrum of the hydrate to that of the anhydrous form to identify spectral changes indicative of hydration.
-
The position and shape of the water bands can provide information about the strength of hydrogen bonding.
-
Raman Spectroscopy
Objective: To obtain a vibrational fingerprint of the this compound for identification and polymorphic screening.
Methodology:
-
Instrument and Accessory Selection:
-
Utilize a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).
-
A microscope objective is typically used to focus the laser onto the sample and collect the scattered light.
-
-
Sample Preparation:
-
Place a small amount of the sample on a microscope slide or in a suitable sample holder.
-
No specific sample preparation is generally required for powdered samples.
-
-
Data Acquisition:
-
Focus the laser onto the sample.
-
Set the laser power, exposure time, and number of accumulations to obtain a spectrum with a good signal-to-noise ratio while avoiding sample damage.
-
Acquire the Raman spectrum over a typical range of 100-3500 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic Raman bands of the compound. The spectrum serves as a molecular fingerprint.[10]
-
Look for bands associated with water librational modes in the low-frequency region and O-H stretching modes in the high-frequency region.
-
Compare the spectrum to reference spectra of known polymorphs and hydrates for identification.
-
X-ray Powder Diffraction (XRPD)
Objective: To determine the crystalline structure and identify the specific polymorphic form of the this compound.
Methodology:
-
Instrument and Sample Holder Selection:
-
Utilize a powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα radiation).
-
Select a sample holder appropriate for the amount of sample available (e.g., a standard well holder or a low-background holder).
-
-
Sample Preparation:
-
Gently grind the sample to a fine, uniform powder to minimize preferred orientation effects.
-
Carefully pack the powder into the sample holder to create a flat, smooth surface.
-
-
Data Acquisition:
-
Set the 2θ scan range appropriate for the material (e.g., 2° to 40°).
-
Set the step size and scan speed to achieve good resolution and signal-to-noise ratio.
-
The instrument parameters should be chosen to ensure that the peak intensities are within the linear range of the detector.
-
-
Data Analysis:
-
The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ).
-
The positions and relative intensities of the diffraction peaks are characteristic of the crystal structure.
-
Compare the experimental diffractogram to reference patterns from a database (e.g., the Powder Diffraction File™) or to calculated patterns from single-crystal X-ray data for phase identification.[16]
-
Quantitative phase analysis can be performed using methods such as Rietveld refinement to determine the amount of a specific hydrate form in a mixture.[17]
-
Quantitative Data Summary
The following tables summarize characteristic spectral features for water in hydrated compounds, which can be used as a reference for the identification of decahydrates. It is important to note that the exact peak positions can vary depending on the specific compound and its crystal structure due to differences in hydrogen bonding and molecular environment.
Table 1: Characteristic NIR Absorption Bands of Water in Hydrates
| Wavelength (nm) | Wavenumber (cm⁻¹) | Vibrational Assignment | Notes |
| ~1940 | ~5155 | Combination of O-H stretching and H-O-H bending | Strong and broad, often used for quantitative analysis.[5] |
| ~1450 | ~6897 | First overtone of O-H stretching | Also a prominent band for water quantification.[4] |
| ~970 | ~10309 | Second overtone of O-H stretching | Weaker than the other bands but can be useful in some cases.[18] |
Table 2: Characteristic FTIR Absorption Bands of Water in Hydrates
| Wavenumber (cm⁻¹) | Vibrational Assignment | Notes |
| 3600 - 3200 | O-H stretching | Broad and complex band, sensitive to hydrogen bonding.[8] |
| 1680 - 1630 | H-O-H bending | Sharp to medium intensity peak. |
| Below 1000 | Librational modes | Can be observed in the far-IR region, related to the restricted rotation of water molecules. |
Table 3: Characteristic Raman Bands of Water in Hydrates
| Wavenumber (cm⁻¹) | Vibrational Assignment | Notes |
| 3600 - 3200 | O-H stretching | Generally weak in Raman spectra of hydrates. |
| 1680 - 1630 | H-O-H bending | Can be observed, but often weak. |
| Below 400 | Librational and lattice modes | Can provide information about the crystal structure and the environment of the water molecules. |
Table 4: Representative XRPD Data for a this compound (Sodium Sulfate this compound - Mirabilite)
| 2θ (°) (Cu Kα) | d-spacing (Å) | Relative Intensity (%) |
| 12.8 | 6.91 | 100 |
| 15.8 | 5.60 | 45 |
| 20.6 | 4.31 | 30 |
| 23.5 | 3.78 | 25 |
| 25.8 | 3.45 | 50 |
| 28.1 | 3.17 | 35 |
| 31.0 | 2.88 | 20 |
| 32.2 | 2.78 | 40 |
Note: This is an example, and the exact peak positions and intensities can vary slightly depending on the specific sample and instrument.
Visualization of Workflows and Decision-Making
General Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification of a this compound compound, from sample reception to final reporting.
Caption: General workflow for spectroscopic analysis of decahydrates.
Decision Tree for Technique Selection
Choosing the appropriate spectroscopic technique is a critical step in the analytical process. The following decision tree provides a logical guide for selecting the most suitable method based on the analytical question and sample properties.
Caption: Decision tree for selecting a spectroscopic technique.
Conclusion
The spectroscopic identification of this compound compounds is a multifaceted process that benefits from the application of several complementary techniques. NIR spectroscopy offers a rapid and quantitative assessment of water content, while FTIR and Raman spectroscopy provide detailed insights into the molecular environment of the water molecules. XRPD remains the definitive method for confirming the crystalline structure and identifying the specific polymorphic form. By following detailed experimental protocols and utilizing the comparative data presented, researchers, scientists, and drug development professionals can confidently and accurately characterize this compound compounds, ensuring the quality and efficacy of pharmaceutical products. The provided workflows and decision-making diagrams serve as practical tools to streamline the analytical process and select the most appropriate techniques for the specific research question at hand.
References
- 1. proUmid Hydrate Formation | DVS hydrate analysis [proumid.com]
- 2. researchgate.net [researchgate.net]
- 3. oceanoptics.com [oceanoptics.com]
- 4. A Guide to NIR: Understanding NIR spectra | NIR spectra information [abvista.com]
- 5. NIR Spectroscopy in Moisture Content Measurements - Avantes [avantes.com]
- 6. Detect Water Absorption Quickly and Reliably with NIR Technology [solidscanner.com]
- 7. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. youtube.com [youtube.com]
- 11. horiba.com [horiba.com]
- 12. mdpi.com [mdpi.com]
- 13. rigaku.com [rigaku.com]
- 14. How to implement NIR spectroscopy in your laboratory workflow | Metrohm [metrohm.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. Quantitative matching of crystal structures to experimental powder diffractograms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Electromagnetic absorption by water - Wikipedia [en.wikipedia.org]
Thermodynamic Stability of Decahydrate Polymorphs: A Technical Guide for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
The crystalline form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, dissolution rate, and stability. Among the various solid forms, hydrates, which incorporate water molecules into their crystal lattice, are of particular importance. The decahydrate form, containing ten water molecules per molecule of the compound, can exist in different polymorphic structures or transform into other hydrate states. Understanding the thermodynamic stability of these different forms is paramount for selecting the optimal solid form for drug development and ensuring product quality and performance.
This technical guide provides an in-depth overview of the principles and experimental methodologies for assessing the thermodynamic stability of different this compound forms. We will focus on sodium carbonate as a model compound to illustrate the concepts and techniques involved in characterizing its various hydrate states.
Thermodynamic Principles of Hydrate Stability
The thermodynamic stability of a particular crystalline form is governed by its Gibbs free energy (G). The form with the lowest Gibbs free energy under a given set of conditions (temperature, pressure, and humidity) is the most stable. The relative stability of two forms, such as a this compound and a lower hydrate or an anhydrous form, can be determined by the difference in their Gibbs free energy (ΔG).
A negative ΔG for a transition indicates a spontaneous process, meaning the initial form is less stable than the final form. Conversely, a positive ΔG indicates a non-spontaneous process. When ΔG is zero, the two forms are in equilibrium. The Gibbs free energy is related to enthalpy (H) and entropy (S) by the following equation:
ΔG = ΔH - TΔS
Where:
-
ΔH represents the change in enthalpy, which is the heat absorbed or released during a phase transition.
-
T is the absolute temperature.
-
ΔS is the change in entropy, which is a measure of the disorder of the system.
The stability of different hydrate forms is highly dependent on temperature and relative humidity (RH). Generally, higher hydrates like the this compound are more stable at lower temperatures and higher relative humidities, while lower hydrates or anhydrous forms are favored at higher temperatures and lower relative humidities.
Case Study: Sodium Carbonate Hydrates
Sodium carbonate is an excellent model system for studying the thermodynamic stability of hydrates as it exists in several hydrated forms, including a this compound (natron), a heptahydrate, and a monohydrate (thermonatrite), as well as an anhydrous form.[1] The transitions between these forms are well-characterized and provide a clear illustration of the principles of hydrate stability.
The this compound is the stable form in contact with a saturated aqueous solution at temperatures between -2.1 °C and 32.0 °C.[1] Above 32.0 °C, the heptahydrate becomes the stable form, and above 35.4 °C, the monohydrate is the most stable crystalline form in contact with the solution.[1] In dry air, both the this compound and heptahydrate will lose water (effloresce) to form the more stable monohydrate.[1]
Quantitative Thermodynamic Data
The following table summarizes the key thermodynamic transition temperatures for sodium carbonate hydrates.
| Transition | Transition Temperature (°C) |
| This compound ↔ Heptahydrate | 32.0 |
| Heptahydrate ↔ Monohydrate | 35.4 |
Data sourced from Wikipedia.[1]
The enthalpy changes associated with the dehydration of sodium carbonate this compound are also crucial for understanding its stability. The dehydration of the this compound to the monohydrate has an apparent activation energy of approximately 57.1 ± 3.6 kJ mol⁻¹.
Experimental Protocols for Stability Assessment
A comprehensive evaluation of the thermodynamic stability of this compound forms requires a combination of analytical techniques. The following sections detail the experimental protocols for the most critical methods.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is widely used to determine transition temperatures, enthalpies of transition (e.g., dehydration and melting), and heat capacity.
Experimental Protocol for DSC Analysis of Hydrates:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a vented aluminum DSC pan. The use of a vented pan is crucial to allow for the escape of water vapor during dehydration.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with a dry inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to maintain a controlled atmosphere and remove any evolved water vapor.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected transition temperature (e.g., 25 °C).
-
Heat the sample at a constant rate, typically 10 °C/min, to a temperature above all expected transitions.
-
-
Data Analysis:
-
The DSC thermogram will show endothermic peaks corresponding to dehydration and melting events.
-
The onset temperature of the peak is typically taken as the transition temperature.
-
The area under the peak is integrated to determine the enthalpy of the transition (ΔH).
-
X-Ray Powder Diffraction (XRPD)
XRPD is a non-destructive analytical technique used to identify the crystalline phase of a solid material. Each crystalline form has a unique diffraction pattern, making XRPD an essential tool for identifying polymorphs and different hydrate states.
Experimental Protocol for XRPD Analysis of Hydrates:
-
Sample Preparation: Gently grind the this compound sample to a fine powder to ensure random orientation of the crystallites. Be cautious not to induce phase transformations through excessive grinding.
-
Sample Mounting: Pack the powdered sample into a sample holder.
-
Instrument Setup:
-
Place the sample holder in the XRPD instrument.
-
Configure the instrument with the appropriate X-ray source (e.g., Cu Kα radiation) and detector.
-
-
Data Collection:
-
Scan the sample over a specific range of 2θ angles (e.g., 2° to 40°). The scan speed and step size should be optimized to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting diffraction pattern is a plot of intensity versus 2θ.
-
The positions and relative intensities of the diffraction peaks are characteristic of a specific crystalline form.
-
Compare the experimental pattern with reference patterns from databases or from previously characterized pure forms to identify the phase.
-
Solubility Studies
Solubility is a thermodynamic property that is directly related to the stability of a crystalline form. The more stable form will have a lower solubility at a given temperature. By measuring the solubility of different this compound forms as a function of temperature, their relative stability can be determined.
Experimental Protocol for Equilibrium Solubility Measurement:
-
System Preparation: Add an excess amount of the this compound solid to a known volume of the desired solvent (typically water or a buffered solution) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature until equilibrium is reached. The time required to reach equilibrium should be determined experimentally and can range from hours to days.
-
Sample Collection and Analysis:
-
Once equilibrium is established, stop the agitation and allow the solid to settle.
-
Withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved solids.
-
Analyze the concentration of the dissolved solid in the filtrate using a suitable analytical technique, such as HPLC, UV-Vis spectroscopy, or titration.
-
-
Solid Phase Characterization: After the experiment, recover the remaining solid and analyze it by XRPD and DSC to confirm that no phase transformation has occurred during the solubility measurement.
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical workflows for determining the thermodynamic stability of this compound forms.
Conclusion
A thorough understanding of the thermodynamic stability of different this compound forms is essential for the successful development of robust and reliable pharmaceutical products. By employing a combination of experimental techniques such as DSC, XRPD, and solubility studies, researchers can characterize the different solid forms, determine their relative stabilities under various conditions, and select the optimal form for further development. The systematic application of the workflows and experimental protocols outlined in this guide will enable scientists to make informed decisions and mitigate the risks associated with solid-form changes throughout the drug development lifecycle.
References
chemical properties of sodium tetraborate decahydrate
An In-depth Technical Guide on the Chemical Properties of Sodium Tetraborate Decahydrate
Introduction
Sodium tetraborate this compound, commonly known as borax, is a naturally occurring mineral and a salt of boric acid with the chemical formula Na₂B₄O₇·10H₂O.[1][2] While this formula is widely used, a more structurally accurate representation is Na₂[B₄O₅(OH)₄]·8H₂O, which reveals that the tetraborate anion contains hydroxyl groups and is associated with eight water molecules of crystallization.[1][3] This compound is a significant source of boron and serves as a precursor for the synthesis of other boron compounds, including boric acid and various organoboron molecules.[4][5] Its unique chemical properties make it valuable in diverse fields, from household products to advanced applications in glass and ceramics manufacturing, and as a starting material in drug discovery and development.[2][5][6] This guide provides a detailed overview of the core for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Sodium tetraborate this compound is a white, odorless, crystalline solid.[7][8] In its natural mineral form, it is known as tincal.[7] The compound effloresces in warm, dry air, losing some of its water of crystallization.[9][10] Its aqueous solutions are alkaline due to the hydrolysis of the tetraborate ion.[8][11][12]
Table 1: General Physical and Chemical Properties of Sodium Tetraborate this compound
| Property | Value | References |
|---|---|---|
| IUPAC Name | disodium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane;this compound | [3] |
| Synonyms | Borax this compound, Sodium borate this compound | [6][13] |
| CAS Number | 1303-96-4 | [6][13] |
| Molecular Formula | Na₂B₄O₇·10H₂O or Na₂[B₄O₅(OH)₄]·8H₂O | [1][3] |
| Molecular Weight | 381.37 g/mol | [6][14] |
| Appearance | White, hard crystals, granules, or crystalline powder | [7][8] |
| Odor | Odorless | [7][13] |
| Density | 1.73 g/cm³ at 20-25 °C | [6][7][9] |
| Crystal System | Monoclinic | [7][14] |
| pH of Aqueous Solution | ~9.2 (1% solution); 9.0 - 9.5 (5% solution at 20-25°C) |[7][13][15] |
Solubility
Sodium tetraborate this compound is soluble in water and glycerol but insoluble in alcohol.[9][16] Its solubility in water increases significantly with temperature.[17]
Table 2: Solubility of Sodium Tetraborate this compound in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) | References |
|---|---|---|
| 20 | 2.56 - 5.1 | [9][11][16] |
| 25 | 3.17 - 5.93 | [9][12] |
| 100 | ~52 (as g/L) |[17] |
Thermal Properties and Decomposition
The thermal decomposition of sodium tetraborate this compound is a multi-step process involving sequential dehydration.[1] Upon heating, it initially loses water of crystallization, transforming into the pentahydrate (tincalconite, Na₂[B₄O₅(OH)₄]·3H₂O) and then into an anhydrous form (Na₂B₄O₇).[1][3] The this compound begins to lose water at approximately 75 °C.[7][8] The anhydrous form melts at 742 °C and decomposes at 1575 °C.[8][16] This process can be studied using techniques like Thermogravimetry (TG) and Differential Thermal Analysis (DTA).[1]
Reactivity and Aqueous Chemistry
Reaction with Acids
Sodium tetraborate this compound reacts with strong mineral acids, such as hydrochloric acid (HCl), to form boric acid (H₃BO₃).[3][4] This reaction is fundamental to its use as a precursor for other boron compounds.[4][5] The lower solubility of boric acid in cold water allows for its isolation via crystallization.[5]
Reaction Equation: Na₂B₄O₇·10H₂O + 2 HCl → 4 H₃BO₃ + 2 NaCl + 5 H₂O[3][18]
Aqueous Solution Chemistry
In an aqueous solution, the tetraborate ion hydrolyzes to form boric acid and hydroxide ions, resulting in a weakly basic solution with a pH around 9.2.[7][12] This buffering capacity makes it useful in various chemical formulations.[2][6]
Equilibrium Reaction: [B₄O₅(OH)₄]²⁻(aq) + 5 H₂O(l) ⇌ 4 H₃BO₃(aq) + 2 OH⁻(aq)[19]
Experimental Protocols: Assay by Titrimetry
The purity of sodium tetraborate this compound can be accurately determined using a two-step acid-base titration method.[20][21][22] This method is considered more accurate than instrumental methods like ICP for high-concentration boron samples.[23]
Detailed Methodology
-
Titration 1: Determination of Total Alkalinity :
-
An accurately weighed sample of borax is dissolved in deionized water.[22]
-
A few drops of methyl red indicator are added.[21]
-
The solution is titrated with a standardized solution of a strong acid (e.g., 0.5 N HCl) until the color changes from yellow to pink (pH ~4.4).[21]
-
This first titration neutralizes the borax (and any sodium carbonate impurity).[21]
-
The solution is gently boiled to expel any dissolved CO₂ that may have formed from carbonate impurities.[22]
-
-
Titration 2: Determination of Boric Acid Content :
-
After cooling the solution from the first titration, the pH is carefully adjusted back to the methyl red endpoint.[22]
-
A polyhydric alcohol, typically mannitol, is added in excess.[21][22] Mannitol complexes with the weak boric acid to form a much stronger monobasic acid (mannityl boric acid).[21]
-
Phenolphthalein indicator is added, and the solution is then titrated with a standardized solution of a strong base (e.g., 1.0 N NaOH) to a permanent pink endpoint.[22]
-
This second titration quantifies the amount of boric acid formed from the initial borax.[20]
-
Calculation: One milliliter of 1 N sodium hydroxide corresponds to 0.09536 g of Na₂B₄O₇·10H₂O.[22]
Applications in Research and Drug Development
Borax is an economical and practical starting material for synthesizing a wide array of boron-containing compounds.[5] Its conversion to boric acid is the gateway to organoboron chemistry, which is of significant interest to the pharmaceutical industry.[4] Boron-containing compounds, such as boronic acids, have unique electronic properties that allow for distinct interactions with biological targets.[5] This has led to the development of novel therapeutics, including the proteasome inhibitor Bortezomib (Velcade), which was the first FDA-approved drug containing a boronic acid.[4][24] The synthesis of advanced boron heterocycles like benzoxaboroles, which include antifungal and anti-inflammatory drugs, often relies on precursors derived from borax.[5]
Safety and Handling
Sodium tetraborate this compound is classified as a reproductive toxicity Category 1B substance, suspected of damaging fertility or the unborn child.[13]
-
Handling : Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[13][25] Use personal protective equipment, including appropriate gloves, clothing, and eye/face protection.[13][26] Avoid dust formation and handle in a well-ventilated area or under a chemical fume hood.[13][26]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[13][27]
-
Incompatibilities : Incompatible with strong oxidizing agents, strong acids, and finely powdered metals.[13]
-
Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]
Conclusion
Sodium tetraborate this compound is a fundamental boron compound with well-defined chemical properties. Its reactivity, particularly its conversion to boric acid, makes it an invaluable precursor in synthetic chemistry. The ability to accurately determine its purity through titrimetric methods ensures its reliability as a starting material. For researchers in materials science and drug development, a thorough understanding of its thermal decomposition, aqueous chemistry, and handling requirements is essential for its safe and effective application in creating advanced materials and novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. SODIUM TETRABORATE this compound - Ataman Kimya [atamanchemicals.com]
- 3. Borax - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Sodium tetraborate this compound | 1303-96-4 [chemicalbook.com]
- 8. ICSC 0567 - SODIUM BORATE, this compound [chemicalsafety.ilo.org]
- 9. Sodium Tetraborate | Na2B4O7 | CID 10219853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ICSC 0567 - SODIUM BORATE, this compound [inchem.org]
- 12. Borax (B4Na2O7.10H2O) | B4H20Na2O17 | CID 16211214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. Sodium tetraborate - Crystal growing [en.crystalls.info]
- 15. jk-sci.com [jk-sci.com]
- 16. Borax - Sciencemadness Wiki [sciencemadness.org]
- 17. crystallography - Solubility curve for sodium tetraborate in water - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 18. Na2B4O7 + 2 HCl + 5 H2O → 4 H3BO3 + 2 NaCl - Balanced equation | Chemical Equations online! [chemequations.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. scribd.com [scribd.com]
- 21. uomus.edu.iq [uomus.edu.iq]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Boron testing methods | U.S. Borax [borax.com]
- 24. mdpi.com [mdpi.com]
- 25. pentachemicals.eu [pentachemicals.eu]
- 26. pccarx.com [pccarx.com]
- 27. carlroth.com [carlroth.com]
An In-depth Technical Guide to the Mechanism of Decahydrate Formation and Decomposition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing the formation and decomposition of decahydrates. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of hydrate stability, characterization, and its implications in areas such as active pharmaceutical ingredient (API) stability and formulation.
Introduction to Decahydrates
Hydrates are crystalline solids that incorporate water molecules into their lattice structure. Decahydrates, specifically, contain ten water molecules per formula unit of the host compound. The formation and decomposition of these hydrates are critical phenomena in various scientific and industrial fields, particularly in the pharmaceutical industry. Approximately one-third of all active pharmaceutical ingredients (APIs) are capable of forming hydrates, which can significantly alter their physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2] Understanding the mechanisms of hydrate formation (hydration) and decomposition (dehydration) is therefore essential for ensuring the quality, efficacy, and stability of pharmaceutical products.[3]
The transition between an anhydrous substance and its decahydrate form, or between lower and higher hydrates, is a complex process governed by thermodynamic and kinetic factors. These transitions are primarily influenced by temperature, ambient humidity (water activity), and the presence of nucleation sites.
Thermodynamics of this compound Formation and Decomposition
The stability of a this compound relative to its anhydrous or lower hydrate form is determined by the Gibbs free energy change (ΔG) of the hydration/dehydration process. The formation of a hydrate is an exothermic process, while its decomposition (dehydration) is endothermic, requiring energy to break the bonds holding the water molecules within the crystal lattice.[4]
The key thermodynamic parameters governing these transitions are enthalpy (ΔH) and entropy (ΔS). The transition temperature (Tt) at which the anhydrous (or lower hydrate) and this compound forms are in equilibrium is defined by the equation:
ΔG = ΔH - TΔS = 0 => Tt = ΔH / ΔS
Water Activity (aw): A critical concept in hydrate stability is water activity, which represents the effective concentration of water in a system. For a given temperature, there is a critical water activity (awc) at which the hydrate and anhydrate forms have equal stability.[5]
-
If aw > awc , the hydrate form is more stable and formation is thermodynamically favored.
-
If aw < awc , the anhydrous form is more stable, and the hydrate will tend to decompose.[5]
This relationship is crucial for determining appropriate storage and processing conditions for APIs and other chemical compounds.[6][7][8]
Quantitative Thermodynamic Data:
The following table summarizes key thermodynamic data for the formation and decomposition of two common decahydrates.
| Compound | Formula | Transition | Transition Temperature (°C) | Enthalpy of Transition (kJ/mol) |
| Sodium Sulfate this compound | Na₂SO₄·10H₂O | This compound ↔ Anhydrous | 32.38 | 74.4 |
| Sodium Carbonate this compound | Na₂CO₃·10H₂O | This compound → Monohydrate | ~32-35 | 58.6 |
Note: Values can vary slightly depending on experimental conditions.
Mechanism of this compound Formation (Hydration)
The formation of a this compound crystal from a solution or from the exposure of an anhydrous solid to water vapor is a multi-step process involving nucleation and crystal growth.[9]
-
Nucleation: This is the initial step where small, stable clusters of hydrated molecules (nuclei) form.
-
Homogeneous Nucleation: Occurs spontaneously in a supersaturated solution.
-
Heterogeneous Nucleation: Occurs on the surface of foreign particles or impurities, which lower the energy barrier for nucleation.[9]
-
-
Crystal Growth: Once stable nuclei are formed, they grow by the progressive addition of more molecules from the surrounding medium. This process is influenced by factors such as the degree of supersaturation, temperature, and the presence of inhibitors or promoters.[10][11]
The following diagram illustrates the general mechanism of this compound formation.
Mechanism of this compound Decomposition (Dehydration)
Decomposition of a this compound involves the removal of water molecules from the crystal lattice, leading to a lower hydrate or the anhydrous form.[12] This process is typically initiated by an increase in temperature or a decrease in ambient humidity (water activity).[13]
The mechanism can be complex, sometimes involving the formation of intermediate, less stable hydrate forms before reaching the final anhydrous state. For example, sodium carbonate this compound first dehydrates to sodium carbonate monohydrate before becoming fully anhydrous at higher temperatures.[14][15][16]
The rate of dehydration is influenced by:
-
Temperature: Higher temperatures provide the energy needed to break the water-lattice bonds.
-
Water Vapor Pressure (Humidity): A lower partial pressure of water in the surrounding atmosphere creates a larger driving force for water to leave the crystal.
-
Crystal Size and Morphology: Smaller crystals with a larger surface area-to-volume ratio may dehydrate faster.
-
Heat and Mass Transfer: The rate at which heat can reach the crystal and water vapor can escape is also a limiting factor.[17]
The diagram below outlines the key steps and influencing factors in this compound decomposition.
Experimental Protocols for Characterization
A multi-technique approach is often necessary to fully characterize the formation and decomposition of decahydrates.[1][18][19] Below are detailed methodologies for key experiments.
5.1 Thermogravimetric Analysis (TGA)
-
Objective: To determine the water content and the temperature ranges of dehydration by measuring mass loss as a function of temperature.
-
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an open TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Place the sample in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., dry nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to remove evolved water vapor.[20]
-
Heat the sample from ambient temperature to a final temperature (e.g., 200°C) at a controlled linear heating rate (e.g., 10°C/min).[20]
-
-
Data Analysis:
-
Plot the sample mass (or mass percentage) as a function of temperature.
-
The steps in the resulting curve correspond to mass loss events (dehydration).
-
Calculate the percentage of mass loss for each step to determine the number of water molecules lost.
-
-
5.2 Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions (e.g., dehydration, melting) and determine the transition temperatures and enthalpies.
-
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a DSC pan. Depending on the experiment, the pan may be open, pin-holed, or hermetically sealed to control the atmosphere.
-
Experimental Conditions:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., dry nitrogen purge at 50 mL/min).
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Endothermic peaks typically represent dehydration or melting events.
-
The onset temperature of the peak is often taken as the transition temperature.
-
The area under the peak is integrated to calculate the enthalpy of the transition (ΔH).
-
-
5.3 Powder X-ray Diffraction (PXRD)
-
Objective: To identify the crystalline form (hydrate vs. anhydrous) and monitor phase transitions by analyzing the diffraction pattern.
-
Methodology:
-
Instrument Setup: Ensure the PXRD instrument is properly aligned.
-
Sample Preparation: Gently grind the sample to a fine powder and pack it into a sample holder.
-
Data Acquisition:
-
Mount the sample in the diffractometer.
-
Scan the sample over a specific 2θ range (e.g., 5° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).
-
-
Data Analysis:
-
Compare the resulting diffraction pattern (a plot of intensity vs. 2θ) with reference patterns from databases (e.g., ICDD) to identify the crystalline phase.
-
For in-situ studies, a variable temperature/humidity stage can be used to collect diffraction patterns as the sample is heated or exposed to different humidity levels, allowing for real-time monitoring of phase changes.[21][22]
-
-
The following diagram shows a typical workflow for characterizing a potential hydrate-forming compound.
References
- 1. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. proUmid Hydrate Formation | DVS hydrate analysis [proumid.com]
- 4. Enthalpies of Hydrate Formation and Dissociation from Residual Thermodynamics | MDPI [mdpi.com]
- 5. Efficient determination of critical water activity and classification of hydrate-anhydrate stability relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijfans.org [ijfans.org]
- 7. aqualab.com [aqualab.com]
- 8. nutritionmeetsfoodscience.com [nutritionmeetsfoodscience.com]
- 9. fiveable.me [fiveable.me]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. brainly.com [brainly.com]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. Sodium carbonate - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances | Semantic Scholar [semanticscholar.org]
- 20. Investigations on dehydration processes of trisodium citrate hydrates [journal.hep.com.cn]
- 21. osti.gov [osti.gov]
- 22. rigaku.com [rigaku.com]
Advancements in Decahydrate Phase Change Materials: A Technical Guide to Emerging Applications
Core Challenges with Decahydrate PCMs
Pure this compound salts suffer from incongruent melting, where the salt does not dissolve entirely in its own water of hydration upon melting. This leads to the gravitational settling of the denser anhydrous salt, causing a progressive loss of energy storage capacity with each thermal cycle.[3][4] Furthermore, a significant degree of supercooling—cooling below the freezing point without solidification—hinders the reliable release of stored latent heat.[4] Modern research focuses on creating composite materials that mitigate these issues through the addition of specific functional additives.
References
Methodological & Application
Protocol for Growing Single Crystals of Sodium Tetraborate Decahydrate (Borax)
Introduction
Sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O), commonly known as borax, is a naturally occurring mineral with a wide range of industrial and scientific applications. Its ability to form large, well-defined single crystals makes it an excellent model system for studying crystallization processes. This document provides detailed protocols for the growth of high-quality single crystals of sodium tetraborate this compound in a laboratory setting, intended for researchers, scientists, and professionals in drug development and materials science. Two primary methods are described: controlled slow cooling of a supersaturated solution and slow solvent evaporation.
Physical and Chemical Properties
A summary of the key physical and chemical properties of sodium tetraborate this compound is presented in Table 1. This data is essential for the safe handling and successful crystallization of the compound.
Table 1: Physical and Chemical Properties of Sodium Tetraborate this compound
| Property | Value |
| Chemical Formula | Na₂B₄O₇·10H₂O |
| Molecular Weight | 381.37 g/mol |
| Appearance | White, odorless, crystalline solid.[1] |
| Crystal System | Monoclinic |
| Density | 1.73 g/cm³[2] |
| Melting Point | Decomposes at 75°C[2] |
| Solubility in Water | See Table 2 |
| pH of 1% Aqueous Solution | 9.24[2] |
| Hardness (Mohs scale) | 2[3] |
Solubility Data
The solubility of sodium tetraborate this compound in water is highly dependent on temperature. Accurate solubility data is critical for preparing a supersaturated solution, which is the starting point for crystal growth.
Table 2: Solubility of Sodium Tetraborate this compound in Water
| Temperature (°C) | Solubility (g / 100 g H₂O) |
| 0 | 1.3 |
| 10 | 2.5 |
| 20 | 4.7 |
| 30 | 8.8 |
| 40 | 15.5 |
| 50 | 24.5 |
| 60 | 38.3 |
| 70 | 56.5 |
| 80 | 81.0 |
| 90 | 115.0 |
| 100 | 160.0 |
Note: Data compiled from various scientific sources.
Experimental Protocols
Two effective methods for growing single crystals of sodium tetraborate this compound are detailed below. For optimal results, high-purity reagents and deionized water should be used.
Method 1: Controlled Slow Cooling
This method relies on the principle that the solubility of sodium tetraborate this compound decreases as the temperature of the solution is lowered, leading to the formation of crystals from a supersaturated solution. Slower cooling rates generally result in larger and more well-formed crystals.
-
Sodium Tetraborate this compound (reagent grade)
-
Deionized Water
-
Beaker or Erlenmeyer flask (e.g., 500 mL)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Thermometer or temperature probe
-
Watch glass or aluminum foil to cover the beaker
-
Crystallization dish or beaker
-
Nylon thread or fishing line
-
Small, well-formed seed crystal of sodium tetraborate this compound (optional)
-
Programmable water bath or insulated container (e.g., Dewar flask)
-
Prepare a Saturated Solution: Based on the solubility data in Table 2, calculate the amount of sodium tetraborate this compound required to create a saturated solution at an elevated temperature (e.g., 60-70°C). For example, to prepare a saturated solution at 60°C, dissolve approximately 38.3 g of sodium tetraborate this compound in 100 g of deionized water.
-
Dissolution: Add the calculated amount of deionized water to a beaker with a magnetic stir bar. Gently heat the water on a hot plate while stirring. Gradually add the sodium tetraborate this compound powder to the water. Continue heating and stirring until all the solid has dissolved. To ensure saturation, a small amount of excess solid can be added.
-
Solution Clarification: Once the solid is dissolved, stop stirring and allow any undissolved particles to settle. Carefully decant or filter the hot, clear, supersaturated solution into a clean crystallization dish or beaker. This step is crucial to avoid unwanted nucleation sites.
-
Seeding (Optional but Recommended): Tie a small, high-quality seed crystal to a nylon thread. Suspend the seed crystal in the center of the supersaturated solution, ensuring it does not touch the sides or bottom of the container. The thread can be attached to a rod or pencil placed across the top of the container.
-
Controlled Cooling: Place the crystallization vessel in a programmable water bath set to cool down at a slow, controlled rate (e.g., 1-5°C per hour). Alternatively, for a less controlled but still effective method, place the container in an insulated box or a Dewar flask to slow down the cooling process. Slower cooling rates generally produce larger and higher quality crystals.[4]
-
Crystal Growth: Allow the solution to cool undisturbed for 24-72 hours. Crystals will grow on the seed crystal and potentially on the bottom of the container.
-
Harvesting and Drying: Once the crystals have reached the desired size, carefully remove them from the solution. Gently pat them dry with a lint-free cloth or allow them to air dry in a desiccator to prevent efflorescence (loss of water of crystallization).[5]
Method 2: Slow Solvent Evaporation
This isothermal method involves slowly evaporating the solvent (water) from a saturated solution at a constant temperature. This gradually increases the concentration of the solute, leading to crystallization. This method is particularly useful for growing high-quality, defect-free single crystals.[6]
-
Sodium Tetraborate this compound (reagent grade)
-
Deionized Water
-
Beaker or Erlenmeyer flask
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Crystallization dish with a wide mouth
-
Filter paper or a petri dish with small holes to cover the crystallization dish
-
Constant temperature environment (e.g., a temperature-controlled oven or a quiet, draft-free area with stable room temperature)
-
Seed crystal (optional)
-
Prepare a Saturated Solution: Prepare a saturated solution of sodium tetraborate this compound at a temperature slightly above room temperature (e.g., 30-40°C) following steps 1-3 in the controlled slow cooling protocol. It is important that the solution is saturated but does not contain excess undissolved solid.
-
Set up for Evaporation: Pour the clear, saturated solution into a wide-mouthed crystallization dish. A wider surface area will facilitate controlled evaporation.
-
Seeding (Optional): If using a seed crystal, carefully place it at the bottom of the dish or suspend it in the solution as described previously.
-
Control Evaporation: Cover the crystallization dish with a piece of filter paper or a petri dish with a few small holes punched in it. This will prevent dust from contaminating the solution while allowing the solvent to evaporate slowly and at a controlled rate.
-
Incubation: Place the setup in a location with a stable temperature and minimal air currents. A constant temperature oven set to a slightly elevated temperature (e.g., 30°C) can provide excellent control.
-
Monitoring and Growth: Monitor the crystal growth over several days to weeks. The rate of growth will depend on the evaporation rate, which is influenced by temperature, humidity, and the degree to which the container is covered.
-
Harvesting and Drying: Once the crystals have reached the desired size, harvest and dry them as described in the controlled slow cooling protocol.
Data Presentation
The rate of cooling has a significant impact on the resulting crystal size. Slower cooling allows for more orderly deposition of molecules onto the crystal lattice, resulting in larger and more perfect crystals.
Table 3: Effect of Cooling Rate on Crystal Size
| Cooling Rate (°C/hour) | Average Crystal Size | Crystal Quality |
| Fast (>10) | Small, numerous crystals | Often opaque, intergrown |
| Moderate (4-9) | Medium-sized crystals | Good, with some inclusions |
| Slow (< 2) | Large, single crystals | High optical clarity |
Note: This table provides a qualitative summary based on established crystallization principles. A study on the crystallization of borax this compound found that increasing the cooling rate leads to a decrease in the mean crystal size and an increase in agglomeration.[4]
Visualizations
Experimental Workflow: Controlled Slow Cooling
Caption: Workflow for growing sodium tetraborate this compound crystals via controlled slow cooling.
Experimental Workflow: Slow Solvent Evaporation
Caption: Workflow for growing sodium tetraborate this compound crystals via slow solvent evaporation.
References
Application Notes and Protocols for Decahydrate-Based Thermal Energy Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decahydrate salt hydrates are a class of phase change materials (PCMs) that hold significant promise for thermal energy storage (TES) applications, particularly in the low-temperature range suitable for building energy management, solar thermal systems, and cold chain logistics. Their appeal lies in their high latent heat of fusion, relatively low cost, and sharp phase transition temperatures. However, challenges such as supercooling and phase segregation have historically limited their widespread adoption. This document provides detailed application notes and experimental protocols for the characterization and utilization of this compound PCMs, with a focus on sodium sulfate this compound (Na₂SO₄·10H₂O) as a model compound.
Core Concepts in this compound Thermal Storage
Salt hydrates like sodium sulfate this compound store and release thermal energy through a reversible phase transition from solid to liquid. During melting, the salt hydrate absorbs a large amount of latent heat at a nearly constant temperature. This stored energy is released back into the environment when the material solidifies.
However, two primary challenges impede the reliable performance of many this compound PCMs:
-
Supercooling: This phenomenon occurs when the molten salt hydrate cools below its freezing point without solidifying. This delays the release of the stored latent heat, reducing the efficiency and predictability of the TES system.
-
Phase Segregation: Some salt hydrates, including sodium sulfate this compound, exhibit incongruent melting, where the anhydrous salt is not fully soluble in its water of hydration upon melting. This can lead to the settling of the denser anhydrous salt, resulting in a progressive loss of energy storage capacity over repeated thermal cycles.
To overcome these challenges, various additives are incorporated into the this compound matrix:
-
Nucleating Agents: These materials provide sites for crystal growth, reducing the degree of supercooling. Borax (sodium tetraborate this compound) is a commonly used nucleating agent for sodium sulfate this compound.[1][2][3]
-
Thickening Agents: Also known as gelling agents, these substances increase the viscosity of the molten salt hydrate, preventing the settling of anhydrous salt and thus mitigating phase segregation. Common examples include carboxymethyl cellulose (CMC) and sodium polyacrylate.[1][2]
Data Presentation: Thermophysical Properties of Common Decahydrates
The following table summarizes the key thermal properties of selected this compound PCMs relevant for thermal energy storage applications.
| This compound Compound | Chemical Formula | Melting Point (°C) | Latent Heat of Fusion (J/g) | Density (g/cm³) | Key Challenges | Common Additives |
| Sodium Sulfate this compound | Na₂SO₄·10H₂O | 32.4 | >200 | 1.46 | Supercooling, Phase Segregation | Borax, CMC, Sodium Polyacrylate |
| Sodium Carbonate this compound | Na₂CO₃·10H₂O | 32.0 - 35.4 | ~240 | 1.46 | Phase Segregation | Thickening agents |
| Sodium Acetate Trihydrate | CH₃COONa·3H₂O | 58 | ~220 | 1.45 | Supercooling | Nucleating agents |
| Disodium Phosphate Dothis compound | Na₂HPO₄·12H₂O | 35.2 | ~280 | 1.52 | Supercooling | Nucleating agents |
Experimental Protocols
Protocol 1: Preparation of Sodium Sulfate this compound Composites
This protocol describes the preparation of sodium sulfate this compound (SSD) composites containing a nucleating agent (Borax) and a thickening agent (Carboxymethyl Cellulose - CMC).
Materials:
-
Sodium sulfate this compound (Na₂SO₄·10H₂O)
-
Sodium tetraborate this compound (Borax)
-
Carboxymethyl cellulose (CMC)
-
Deionized water
-
Hot plate with magnetic stirring capability
-
Beaker
-
Weighing balance
Procedure:
-
Determine Composition: Decide on the desired weight percentage of the additives. A common starting point is 3-5 wt% Borax and 2-5 wt% CMC.
-
Heating and Dissolution: Place the required amount of sodium sulfate this compound in a beaker on a hot plate. Heat the SSD to approximately 45-50°C while stirring continuously until it is completely molten.
-
Addition of Nucleating Agent: Slowly add the pre-weighed Borax to the molten SSD while maintaining stirring. Continue stirring until the Borax is fully dissolved.
-
Addition of Thickening Agent: Gradually sprinkle the pre-weighed CMC into the mixture. It is crucial to add the CMC slowly to prevent clumping. Increase the stirring speed to ensure uniform dispersion of the thickening agent.
-
Homogenization: Continue stirring the mixture at 45-50°C for an extended period (e.g., 2-4 hours) to ensure a homogeneous composite.
-
Cooling and Solidification: Turn off the heat and allow the mixture to cool to room temperature while stirring is gradually reduced and then stopped. The resulting solid is the prepared PCM composite.
Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for determining the melting point and latent heat of fusion of this compound PCMs using DSC.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans and lids
-
Crimper for sealing pans
-
Nitrogen gas supply for purging
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the prepared PCM composite into a DSC pan.
-
Pan Sealing: Hermetically seal the pan using a crimper to prevent any loss of water vapor during heating.
-
DSC Program Setup:
-
Equilibration: Set an initial equilibration temperature of 0°C.
-
Heating Ramp: Program a heating ramp from 0°C to 60°C at a rate of 5-10°C/min.
-
Isothermal Hold: Hold the temperature at 60°C for 5 minutes to ensure complete melting.
-
Cooling Ramp: Program a cooling ramp from 60°C back to 0°C at a rate of 5-10°C/min.
-
Purge Gas: Use nitrogen as a purge gas with a flow rate of 20-50 mL/min.
-
-
Data Acquisition: Run the DSC program and record the heat flow as a function of temperature.
-
Data Analysis:
-
Melting Point: Determine the onset temperature of the endothermic peak during the heating cycle, which corresponds to the melting point.
-
Latent Heat of Fusion: Integrate the area of the melting peak to calculate the latent heat of fusion (in J/g).
-
Freezing Point: Determine the onset temperature of the exothermic peak during the cooling cycle, which corresponds to the freezing point.
-
Protocol 3: Thermal Cycling Stability Test
This protocol is designed to evaluate the long-term thermal reliability of the prepared PCM composite by subjecting it to repeated melting and freezing cycles.
Apparatus:
-
Thermal cycler or a temperature-controlled oven/bath
-
Sealed containers for the PCM samples
-
DSC instrument for pre- and post-cycling analysis
Procedure:
-
Initial Characterization: Perform DSC analysis on a fresh sample of the PCM composite to determine its initial melting point and latent heat of fusion (as per Protocol 2).
-
Sample Encapsulation: Place a known quantity of the PCM composite into a series of sealed, leak-proof containers.
-
Thermal Cycling:
-
Place the containers in the thermal cycler.
-
Set a temperature profile that cycles between a temperature below the freezing point (e.g., 15°C) and a temperature above the melting point (e.g., 45°C).
-
The duration of each heating and cooling phase should be sufficient to ensure complete melting and solidification.
-
Perform a large number of cycles (e.g., 100, 500, 1000 cycles).
-
-
Post-Cycling Analysis: After the desired number of cycles, retrieve a sample container.
-
DSC Analysis: Perform DSC analysis on the cycled sample using the same parameters as the initial characterization.
-
Performance Evaluation: Compare the melting point and latent heat of fusion of the cycled sample with the initial values. A significant degradation in the latent heat of fusion indicates poor thermal stability.
Protocol 4: Measurement of Supercooling
This protocol describes a method to quantify the degree of supercooling in a this compound PCM using a temperature monitoring setup (T-History method).[1]
Apparatus:
-
Insulated container
-
Test tube or vial to hold the PCM sample
-
High-precision thermocouple or temperature logger
-
Temperature-controlled bath or chamber
Procedure:
-
Sample Preparation: Place a known amount of the PCM composite into the test tube and insert the thermocouple into the center of the sample.
-
Heating: Place the test tube in a temperature-controlled bath set to a temperature above the PCM's melting point (e.g., 50°C) until the sample is completely molten.
-
Cooling and Data Logging:
-
Transfer the test tube to a controlled cooling environment (e.g., a chamber set to 10°C).
-
Start recording the temperature of the PCM sample at regular intervals (e.g., every 5-10 seconds).
-
-
Data Analysis:
-
Plot the temperature of the PCM as a function of time.
-
The cooling curve will show a decrease in temperature, followed by a sudden increase (recalescence) when nucleation and crystallization begin.
-
The lowest temperature reached before the recalescence is the nucleation temperature.
-
The degree of supercooling is the difference between the melting point (determined by DSC) and the nucleation temperature.
-
Mandatory Visualizations
References
Application Notes and Protocols for Sodium Carbonate Decahydrate in Manufacturing
Introduction
Sodium carbonate (Na₂CO₃) is a versatile inorganic compound widely used in various industrial manufacturing processes. It is most commonly found in its anhydrous form, known as soda ash, and as a crystalline decahydrate (Na₂CO₃·10H₂O), also referred to as washing soda.[1][2] Sodium carbonate this compound is a white, crystalline solid that is highly soluble in water, forming an alkaline solution.[3][4] This property makes it an essential raw material in numerous applications, ranging from glass and detergent production to water treatment and the manufacturing of food and pharmaceuticals.[5][6]
This document provides detailed application notes and protocols for the use of sodium carbonate this compound in key manufacturing sectors, aimed at researchers, scientists, and drug development professionals.
Glass Manufacturing
Sodium carbonate is a fundamental component in the production of soda-lime glass, which accounts for approximately 90% of all manufactured glass.[7] It primarily acts as a flux, lowering the melting temperature of silica sand, thereby reducing energy consumption and manufacturing costs.[8][9]
Application Notes
In glass manufacturing, the anhydrous form, soda ash, is more commonly used due to its higher concentration of sodium carbonate and lower water content, which is critical for the high-temperature furnace environment.[8] However, the underlying chemistry of sodium carbonate's role remains the same. The addition of sodium carbonate to the glass melt facilitates the formation of a stable and workable glass.[8]
Quantitative Data
| Parameter | Value | Reference |
| Typical Composition of Soda-Lime Glass | ||
| Silica (SiO₂) | 60-75% | [10] |
| Soda (Na₂O from Sodium Carbonate) | 12-18% | [10] |
| Lime (CaO) | 5-12% | [10] |
| Melting Temperature of Silica | ~1700°C | [8] |
| Melting Temperature with Sodium Carbonate | ~1000-1100°C | [8] |
| Furnace Temperature | Up to 1675°C | [7] |
| Annealing Temperature | ~500-600°C | [11] |
Experimental Protocol: Laboratory-Scale Soda-Lime Glass Preparation
This protocol outlines a general procedure for preparing a small batch of soda-lime glass in a laboratory setting.
Materials:
-
Silica sand (SiO₂)
-
Sodium carbonate, anhydrous (Na₂CO₃)
-
Calcium carbonate (CaCO₃)
-
High-temperature crucible
-
High-temperature furnace
-
Mixing apparatus
-
Molding equipment
Procedure:
-
Raw Material Preparation: Weigh the raw materials according to the desired formulation (refer to the table above). Ensure all materials are in a fine powder form to promote homogenous mixing.
-
Mixing: Thoroughly mix the powdered raw materials to create a uniform batch. For improved homogeneity, cullet (crushed waste glass of similar composition) can be added to the mixture.[12]
-
Melting: Transfer the batch mixture to a high-temperature crucible and place it in a furnace.
-
Heating: Gradually heat the furnace to a temperature of approximately 1500-1600°C.[11][13] As the temperature rises, the carbonates will decompose, releasing carbon dioxide, and the mixture will transform into a molten glass.[11]
-
Fining: Maintain the high temperature to allow for the removal of gas bubbles from the molten glass. Fining agents can be added to facilitate this process.[7]
-
Forming: Once the molten glass is homogenous and free of bubbles, it can be poured into a mold or otherwise shaped.
-
Annealing: To relieve internal stresses, the formed glass must be cooled slowly in an annealing oven. The glass is heated to approximately 500-600°C and then gradually cooled.[11]
Workflow Diagram: Soda-Lime Glass Manufacturing
Caption: Workflow for Soda-Lime Glass Production.
Detergents and Cleaning Agents
Sodium carbonate is a key ingredient in many powdered and liquid detergents and cleaning products.[4] It acts as a builder, enhancing the efficiency of the surfactant by softening water and providing alkalinity.[11]
Application Notes
Sodium carbonate softens water by precipitating calcium and magnesium ions, which are responsible for water hardness.[14] This prevents these ions from interfering with the cleaning action of the surfactant.[11] The alkaline environment created by sodium carbonate helps to saponify fats and oils, making them easier to remove.[11]
Quantitative Data
| Product | Component | Concentration (% w/w) | Reference |
| Laundry Detergent #1 | Sodium Tripolyphosphate | 22 | [15] |
| Sodium Carbonate | 10 | [15] | |
| Nonionic Surfactant | 10 | [15] | |
| Sodium Metasilicate Pentahydrate | 20 | [15] | |
| Carboxymethylcellulose (CMC) | 0.5 | [15] | |
| Sodium Sulfate | 19.5 | [15] | |
| High Bulk Density Detergent Powder | Nonionic Surfactant | 5-15 | [16] |
| Sodium Carbonate | 15-40 | [16] | |
| Sodium Sulfate | Ratio to Na₂CO₃ not exceeding 1:1 | [16] |
Experimental Protocol: Preparation of a Simple Powder Detergent
This protocol describes a basic method for preparing a powder detergent.
Materials:
-
Sodium carbonate, anhydrous
-
Sodium tripolyphosphate
-
Linear alkylbenzene sulfonic acid (surfactant precursor)
-
Sodium hydroxide (for neutralization)
-
Sodium sulfate (filler)
-
Mixer (e.g., a ribbon blender)
-
Spray drying tower (for industrial scale) or oven (for lab scale)
Procedure:
-
Slurry Preparation:
-
In a mixing vessel, create an aqueous slurry of the inorganic components: sodium carbonate, sodium tripolyphosphate, and sodium sulfate.
-
Slowly add the linear alkylbenzene sulfonic acid to the slurry while mixing.
-
Neutralize the acid with a sodium hydroxide solution to form the surfactant in situ. The mixture will heat up.
-
-
Aging: Allow the slurry to age for a period to ensure complete reaction and hydration of the components.
-
Drying:
-
Industrial Scale: Pump the slurry to the top of a spray drying tower. The slurry is sprayed through nozzles into a current of hot air, which evaporates the water and forms hollow beads of detergent powder.
-
Laboratory Scale: Spread the slurry in a thin layer on a tray and dry in an oven at a controlled temperature (e.g., 105°C) until a constant weight is achieved. The dried cake can then be ground to a powder.
-
-
Post-Addition: Perfumes, enzymes, and other heat-sensitive ingredients are typically added to the cooled powder.
Logical Diagram: Role of Sodium Carbonate in Detergents
Caption: Function of Sodium Carbonate in Detergents.
Pulp and Paper Industry
Sodium carbonate is utilized in the chemical pulping process to separate cellulose fibers from lignin in wood or other fibrous materials.[17] It is used in both the soda pulping process and as a component in the chemical recovery cycle of the Kraft process.[12][18]
Application Notes
In soda pulping, sodium hydroxide is the primary active chemical, but sodium carbonate can be used, particularly for non-wood fibers.[19][20] In the dominant Kraft process, sodium carbonate is a key component of the "green liquor" in the chemical recovery cycle, which is then causticized to regenerate sodium hydroxide ("white liquor") for the pulping stage.[12][18]
Quantitative Data
| Process | Parameter | Value | Reference |
| Soda Pulping of Bamboo | Cooking Temperature | 150-170°C | [3] |
| Cooking Time | 60-120 minutes | [3] | |
| NaOH Concentration | 10-20% | [3] | |
| Pulp Yield | 32-48% | [3] | |
| Kraft Pulping | Cooking Temperature | 170-176°C | [18] |
| Cooking Time | ~2 hours | [18] | |
| Sulfidity | 25-40% | [14] | |
| Liquor to Wood Ratio | 3:1 to 4:1 | [14] |
Experimental Protocol: Laboratory-Scale Soda Pulping of Non-Wood Fibers
Materials:
-
Non-wood fiber source (e.g., straw, bagasse), chopped
-
Sodium hydroxide (NaOH) solution (or a mixture with Na₂CO₃)
-
Laboratory digester or autoclave
-
Screening and washing equipment
-
Beater or refiner
Procedure:
-
Fiber Preparation: Weigh a sample of the dried, chopped fiber material.
-
Digestion:
-
Place the fiber sample in the laboratory digester.
-
Add the cooking liquor (e.g., 15% NaOH solution) at a specified liquor-to-fiber ratio.
-
Seal the digester and heat it to the target temperature (e.g., 160°C) for the specified time (e.g., 90 minutes).
-
-
Blowing: At the end of the cooking time, carefully release the pressure and discharge the contents ("blow") into a collection vessel.
-
Washing: Thoroughly wash the pulp with water to remove the spent cooking liquor (black liquor) and dissolved lignin.
-
Screening: Pass the washed pulp through a screen to remove any uncooked fiber bundles (shives).
-
Beating/Refining: The pulp can then be mechanically treated in a beater or refiner to develop the desired fiber properties for papermaking.
Workflow Diagram: Kraft Process Chemical Recovery
Caption: Kraft Process Chemical Recovery Cycle.
Water Treatment
Sodium carbonate is used in water treatment for pH adjustment and water softening.[21]
Application Notes
As an alkaline substance, sodium carbonate is added to acidic water to raise the pH to a neutral level, which helps to prevent corrosion of pipes and fixtures.[5][22] For water softening, it is used to precipitate calcium and magnesium ions, which cause hardness.[17][23] This is particularly effective for removing non-carbonate hardness.[17]
Quantitative Data
| Application | Parameter | Value | Reference |
| pH Adjustment | Typical Solution Concentration | Up to 20% | [21] |
| Dosage | 5 - >500 mg/L (dependent on water quality) | [21] | |
| To raise pH of acidic water to ~7.0-7.5 | ~10-20 g/L | [24] | |
| Water Softening | Lime-Soda Ash Process | Used to remove non-carbonate hardness | [17] |
Protocol: Jar Test for Determining Optimal Sodium Carbonate Dosage for pH Adjustment
Materials:
-
Water sample to be treated
-
Sodium carbonate solution of known concentration (e.g., 1%)
-
Beakers (6 or more)
-
Magnetic stirrer and stir bars
-
pH meter
-
Pipettes or burettes
Procedure:
-
Sample Preparation: Fill a series of beakers with a known volume of the water sample (e.g., 500 mL).
-
Dosage: While stirring, add varying amounts of the sodium carbonate solution to each beaker. Leave one beaker as a control with no addition.
-
Mixing: Stir all samples at a constant speed for a set period (e.g., 15-20 minutes) to ensure complete mixing and reaction.
-
pH Measurement: After mixing, stop the stirrers and measure the pH of each sample.
-
Determination of Optimal Dose: The dosage of sodium carbonate that results in the desired target pH is the optimal dose for treatment.
Logical Diagram: Water Softening with Sodium Carbonate
Caption: Water Softening Process using Sodium Carbonate.
Pharmaceutical and Food Industries
In the pharmaceutical industry, sodium carbonate is used as an alkalizing agent, a pH adjuster, and as an excipient in effervescent tablet formulations.[25][26] In the food industry, it is used as a food additive (E500) for pH regulation, as a raising agent, and as a stabilizer.[1][4]
Application Notes
In effervescent tablets, sodium carbonate reacts with an acid (like citric acid) in the presence of water to produce carbon dioxide gas, which causes the tablet to dissolve rapidly.[27][28] The anhydrous form is often preferred in these formulations to minimize premature reactions due to moisture.[28] As a pH modifier, it can be used in various oral and injectable formulations.[2]
Quantitative Data
| Application | Component/Parameter | Concentration (% w/w) | Reference |
| Effervescent Tablets | Sodium Carbonate (as alkalizing agent) | 2-5% | [2] |
| Sodium Carbonate (as effervescent agent) | Up to 10% | [2] | |
| PEG-Coated Sodium Carbonate Excipient | PEG coating on Sodium Carbonate | 4-50% | [25] |
Protocol: Basic Formulation of an Effervescent Tablet
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Citric acid, anhydrous
-
Sodium bicarbonate
-
Sodium carbonate, anhydrous
-
Binder (e.g., PVP)
-
Lubricant (e.g., PEG 6000)
-
Flavoring and sweetening agents
-
Tablet press
Procedure:
-
Drying: Ensure all excipients, particularly the sodium bicarbonate and citric acid, are thoroughly dried to prevent premature effervescence.
-
Mixing:
-
In a low-humidity environment, mix the API, citric acid, sodium bicarbonate, and sodium carbonate.
-
Add the binder and other desired excipients (flavors, sweeteners).
-
-
Granulation (Optional, but common): The powder mixture can be granulated using a suitable method (e.g., roller compaction or wet granulation with a non-aqueous solvent) to improve flowability and compressibility.
-
Lubrication: Add the lubricant to the final blend and mix for a short period.
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling.
Signaling Pathway: Effervescent Reaction
Caption: Chemical Reaction in an Effervescent Tablet.
References
- 1. metrohm.com [metrohm.com]
- 2. Lesson 18: Softening [water.mecc.edu]
- 3. researchgate.net [researchgate.net]
- 4. ccal.oregonstate.edu [ccal.oregonstate.edu]
- 5. drinking-water.extension.org [drinking-water.extension.org]
- 6. researchgate.net [researchgate.net]
- 7. Soda–lime glass - Wikipedia [en.wikipedia.org]
- 8. princeton.edu [princeton.edu]
- 9. nzic.org.nz [nzic.org.nz]
- 10. mineralmilling.com [mineralmilling.com]
- 11. What is the Manufacturing Process of Sodium Lime Glass? Hengping Industry [hpcoverglass.com]
- 12. epa.gov [epa.gov]
- 13. Soda lime glass | Continental Trade [continentaltrade.com.pl]
- 14. 2024.sci-hub.st [2024.sci-hub.st]
- 15. cameo.mfa.org [cameo.mfa.org]
- 16. US4738793A - Process for producing detergent powder of high bulk density - Google Patents [patents.google.com]
- 17. mrwa.com [mrwa.com]
- 18. Test Method For Sodium Carbonate ( Soda Ash) Purity - INSIDE CHEMISTRY [insidechem.blogspot.com]
- 19. eucalyptus.com.br [eucalyptus.com.br]
- 20. Prehydrolysis soda pulping of Enset fiber for production of dissolving grade pulp and biogas - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07220C [pubs.rsc.org]
- 21. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 22. waterandwastewater.com [waterandwastewater.com]
- 23. Sodium carbonate - Wikipedia [en.wikipedia.org]
- 24. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 25. US20100143486A1 - Polyethylene glycol-coated sodium carbonate as a pharmaceutical excipient and compositions produced from the same - Google Patents [patents.google.com]
- 26. pharmaexcipients.com [pharmaexcipients.com]
- 27. ijpsjournal.com [ijpsjournal.com]
- 28. ahperformance.com [ahperformance.com]
Application Note: Measurement of Latent Heat in Decahydrate Phase Change Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction: Decahydrate salts (e.g., sodium sulfate this compound, sodium carbonate this compound) are a class of inorganic Phase Change Materials (PCMs) that store and release large amounts of thermal energy at a nearly constant temperature during their solid-liquid phase transition. This property, known as latent heat, makes them valuable for applications in thermal energy storage, such as in buildings for passive heating and cooling, solar energy systems, and temperature-controlled shipping of sensitive pharmaceuticals.
Accurate measurement of the latent heat of fusion is critical for designing and modeling these systems. However, salt hydrates present unique challenges, including subcooling and phase segregation, which can complicate measurements.[1][2] This document provides detailed protocols for two primary techniques used to measure the latent heat of this compound PCMs: Differential Scanning Calorimetry (DSC) and the T-History method.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3][4] It is a rapid and precise method for determining the enthalpy of fusion and crystallization.
Principle of Operation
A sample of the PCM and an inert reference (typically an empty pan) are subjected to a controlled temperature program (heating or cooling at a constant rate). When the PCM undergoes a phase transition, it absorbs (melts) or releases (crystallizes) heat. This results in a temperature difference between the sample and the reference, which is recorded as a peak on the DSC thermogram. The area under this peak is directly proportional to the latent heat of the transition.
Experimental Protocol (Based on ASTM E793)
A. Instrument and Sample Preparation:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., Indium) before measurement.[3] This ensures the accuracy of the measured transition temperatures and latent heat values.
-
Sample Preparation: Weigh a small sample (typically 5-15 mg) of the this compound PCM into a clean, dry aluminum DSC pan.[5] For heterogeneous samples, ensure the portion taken is representative.
-
Encapsulation: Hermetically seal the pan to prevent any loss of water vapor during heating, which would significantly affect the results. Ensure minimal headspace between the sample and the lid.
B. Measurement Procedure:
-
Loading: Place the sealed sample pan in the DSC sample holder and an empty, sealed pan as a reference.
-
Purge Gas: Purge the DSC cell with an inert gas, such as dry nitrogen, at a constant flow rate (e.g., 50 mL/min) throughout the experiment to create a stable thermal environment.[5]
-
Thermal Program:
-
Equilibrate the sample at a temperature at least 20-30°C below the expected melting temperature.
-
Ramp the temperature at a controlled, constant heating rate (e.g., 2-10°C/min) through the phase transition to a temperature at least 20-30°C above the completion of melting.[6][7]
-
Hold the sample at this upper temperature for a few minutes to ensure complete melting.
-
Cool the sample back down at the same rate to observe the crystallization exotherm.
-
-
Data Acquisition: Record the heat flow versus temperature data during both the heating (endotherm) and cooling (exotherm) cycles.
C. Data Analysis:
-
Baseline Correction: Draw a baseline across the peak of the phase transition on the thermogram. The baseline connects the point where the peak begins to deviate from the baseline to the point where it returns.
-
Peak Integration: Integrate the area between the peak and the constructed baseline. This area represents the total energy absorbed or released during the transition (in mJ).
-
Latent Heat Calculation: Calculate the latent heat (ΔH, in J/g) using the following formula:
-
ΔH = A / m
-
Where:
-
A is the integrated peak area (mJ).
-
m is the initial mass of the sample (mg).
-
-
Workflow Diagram
T-History Method
The T-History method is a simpler, alternative calorimetric technique that uses larger, more representative sample sizes to determine the thermophysical properties of PCMs.[8][9][10] It involves simultaneously recording the temperature evolution of a PCM sample and a reference substance (with known thermal properties, like water) under identical transient heat transfer conditions.[11]
Principle of Operation
Test tubes containing the PCM sample and a reference material are heated in a water bath to a uniform temperature above the PCM's melting point. They are then removed and allowed to cool in a controlled ambient environment. By comparing the cooling curves (Temperature vs. Time) of the PCM and the reference, the latent heat can be calculated. The phase change of the PCM is indicated by a distinct plateau or a region of reduced slope on its cooling curve.
Experimental Protocol
A. Apparatus and Sample Preparation:
-
Sample Tubes: Use identical test tubes for the PCM sample and the reference material (e.g., distilled water).
-
Temperature Sensors: Place calibrated thermocouples or temperature probes at the geometric center of both the PCM and reference samples.
-
Reference Material: Fill one tube with a known mass of a reference material with well-characterized specific heat (e.g., distilled water).
-
PCM Sample: Fill another tube with a known mass of the this compound PCM.
-
Lumped Capacitance Condition: The sample size and container should be designed such that the Biot number (Bi) is less than 0.1 to ensure uniform temperature distribution within the sample.[10][11]
B. Measurement Procedure:
-
Heating: Place both test tubes in a heated, stirred water bath until both samples are fully melted and reach a uniform, stable temperature (e.g., 20-30°C above the PCM melting point).
-
Cooling: Simultaneously remove both tubes from the water bath and place them in a controlled environment (e.g., a climatic chamber or still air at a constant ambient temperature) to cool.
-
Data Logging: Record the temperature of the PCM, the reference material, and the ambient environment at regular intervals (e.g., every 5-10 seconds) until the PCM is fully solidified and has cooled well below its freezing point.
C. Data Analysis:
-
Plot T-t Curves: Plot the temperature versus time data for both the PCM and the reference material.
-
Identify Key Points: On the PCM's cooling curve, identify the start and end of the phase change plateau.
-
Energy Balance Calculation: The latent heat is calculated by applying an energy balance over the freezing period. The total heat lost by the PCM during solidification is equated to the heat lost by the reference material over two specific time intervals corresponding to the same temperature drop. A simplified form of the governing equation is:
-
ΔH = [ (m_ref * C_p,ref + C_tube) * ∫(T_ref - T_amb) dt / m_pcm ] - C_p,s,pcm * (T_start - T_end)
-
A more common approach involves integrating the area between the sample/reference curves and the ambient temperature curve. The total heat released by the reference material (sensible heat) and the PCM (sensible + latent heat) can be calculated. By subtracting the sensible heat components of the PCM, the latent heat can be isolated.
-
Workflow Diagram
Method Comparison and Data Presentation
Both DSC and the T-History method have distinct advantages and are suited for different research objectives. DSC offers high precision with small samples, while the T-History method provides data on bulk behavior, which can be more representative for real-world applications.
Logical Comparison Diagram
Quantitative Data Summary
The following table summarizes typical latent heat values for common this compound PCMs found in the literature. Note that values can vary depending on the purity of the material and the specific experimental conditions used.
| Phase Change Material | Formula | Melting Point (°C) | Latent Heat of Fusion (J/g) | Measurement Method |
| Sodium Sulfate this compound | Na₂SO₄·10H₂O | ~32.4 | 230 - 254 | DSC / Calorimetry |
| Sodium Carbonate this compound | Na₂CO₃·10H₂O | ~34.0 | 230 - 247 | DSC |
| Disodium Phosphate Dothis compound | Na₂HPO₄·12H₂O | ~35.0 | 260 - 280 | DSC |
Note: The values presented are compiled from various scientific sources and serve as a general reference.[12][13] The incongruent melting behavior of some salt hydrates, like sodium sulfate this compound, can lead to a gradual loss of latent heat capacity over repeated cycles.[13]
References
- 1. Advancements and challenges in enhancing salt hydrate phase change materials for building energy storage: Optimization methodologies and mechanisms | National Science Open (NSO) [nso-journal.org]
- 2. phasechange.com [phasechange.com]
- 3. An Analysis of the Influence of DSC Parameters on the Measurement of the Thermal Properties of Phase-Change Material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. linseis.com [linseis.com]
- 5. matestlabs.com [matestlabs.com]
- 6. juniorlab.matse.illinois.edu [juniorlab.matse.illinois.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. sae.tu.kielce.pl [sae.tu.kielce.pl]
- 13. osti.gov [osti.gov]
Application Notes and Protocols for the Preparation of Stable Emulsions of Decahydrate Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decahydrate salts, a class of inorganic salt hydrates, are gaining significant interest in various applications, including thermal energy storage as phase change materials (PCMs) and in specialized drug delivery systems. Their high latent heat of fusion and specific melting points make them attractive for these applications. However, challenges such as phase separation, supercooling, and incongruent melting hinder their direct use. Emulsification, particularly the formation of water-in-oil (W/O) emulsions, presents a promising strategy to overcome these limitations by encapsulating the aqueous salt solution within a continuous oil phase. This approach can improve thermal stability, prevent phase segregation, and control the release of encapsulated materials.
These application notes provide a comprehensive guide to the principles and protocols for preparing stable emulsions of various this compound salts. The information is targeted towards researchers, scientists, and drug development professionals seeking to formulate and characterize these specialized emulsions.
Principles of this compound Salt Emulsion Formulation
The stability of a this compound salt emulsion is governed by several factors, including the choice of the oil phase, the selection of an appropriate surfactant system, and the emulsification process parameters.
1. Oil Phase Selection: The continuous oil phase should be immiscible with the aqueous this compound salt solution. Its viscosity and density play a crucial role in the emulsion's stability; a more viscous oil phase can retard droplet coalescence and creaming.[1] Common oil phases include mineral oils, vegetable oils, and silicone oils.
2. Surfactant System Selection: Surfactants are critical for reducing the interfacial tension between the oil and aqueous phases, thereby facilitating emulsion formation and enhancing stability. For water-in-oil (W/O) emulsions, lipophilic (oil-soluble) surfactants with a low Hydrophilic-Lipophilic Balance (HLB) value, typically in the range of 3-6, are required.[2][3] Often, a blend of surfactants is used to achieve an optimal HLB for a specific oil and aqueous phase combination.[4]
3. Polymeric Stabilizers: In addition to surfactants, polymers can be employed to enhance long-term stability. These macromolecules adsorb at the oil-water interface, creating a steric barrier that prevents droplet aggregation. Polyelectrolytes, such as dextran sulfate sodium (DSS), have proven effective in preventing phase separation in sodium sulfate this compound systems.[5][6]
4. Pickering Emulsions: An alternative to surfactant-based stabilization is the use of solid particles that adsorb to the oil-water interface, creating a physical barrier against coalescence. This type of emulsion, known as a Pickering emulsion, can offer exceptional stability.[1][7]
Featured this compound Salts
This guide focuses on the preparation of stable emulsions for the following this compound salts:
-
Sodium Sulfate this compound (Na₂SO₄·10H₂O): Also known as Glauber's salt, it is a well-studied PCM with a melting point of approximately 32.4°C.
-
Sodium Carbonate this compound (Na₂CO₃·10H₂O): Another common PCM with a melting point around 34°C.
-
Magnesium Nitrate Hexahydrate (Mg(NO₃)₂·6H₂O): While a hexahydrate, it is often discussed in the context of salt hydrate PCMs and its stabilization is relevant. It has a melting point of about 89°C.
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O): Similar to magnesium nitrate hexahydrate, this salt is used in thermal energy storage applications.
-
Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O): A tetrahydrate salt with applications in agriculture and as a phase change material.[8][9]
Experimental Protocols
The following protocols provide a generalized framework for the preparation of water-in-oil emulsions of this compound salts. Optimization of specific parameters such as surfactant concentration, oil-to-water ratio, and homogenization speed/time will be necessary for each specific salt and application.
Protocol 1: General Procedure for Preparing a Water-in-Oil (W/O) Emulsion of a this compound Salt
Objective: To prepare a stable W/O emulsion of a this compound salt using a surfactant-based approach.
Materials:
-
This compound Salt (e.g., Sodium Sulfate this compound)
-
Deionized Water
-
Oil Phase (e.g., Mineral Oil, Silicone Oil)
-
Lipophilic Surfactant (e.g., Span 80, HLB 4.3)[7]
-
Co-surfactant (optional, e.g., Tween 80, HLB 15.0)[7]
-
High-shear homogenizer or ultrasonicator
Procedure:
-
Prepare the Aqueous Phase:
-
Dissolve the this compound salt in deionized water to create a saturated or near-saturated solution at a temperature slightly above its melting point. For example, for sodium sulfate this compound, a temperature of 35-40°C is suitable.
-
-
Prepare the Oil Phase:
-
In a separate beaker, add the desired volume of the oil phase.
-
Add the calculated amount of the primary lipophilic surfactant (e.g., 1-5% w/w of the total emulsion). If using a co-surfactant to adjust the HLB, add it to the oil phase as well.
-
Stir the oil phase gently until the surfactant is fully dissolved.
-
-
Emulsification:
-
Slowly add the warm aqueous phase to the oil phase while continuously mixing with a high-shear homogenizer or ultrasonicator.
-
Homogenize the mixture for 5-15 minutes. The optimal time will depend on the equipment and desired droplet size.
-
-
Cooling and Storage:
-
Allow the emulsion to cool to room temperature while stirring gently.
-
Store the emulsion in a sealed container.
-
Diagram of the Experimental Workflow:
Caption: General workflow for preparing a this compound salt W/O emulsion.
Protocol 2: Characterization of Emulsion Stability
Objective: To assess the physical stability of the prepared this compound salt emulsion.
Methods:
-
Visual Observation:
-
Monitor the emulsion for signs of instability such as creaming (upward movement of the dispersed phase), sedimentation (downward movement), flocculation (aggregation of droplets), and coalescence (merging of droplets) over a period of time (e.g., 24 hours, 1 week, 1 month) at different storage temperatures.
-
-
Droplet Size Analysis:
-
Use dynamic light scattering (DLS) or laser diffraction to measure the mean droplet size and particle size distribution of the emulsion immediately after preparation and at regular intervals during storage. An increase in the average droplet size over time indicates coalescence and instability.[10]
-
-
Zeta Potential Measurement:
-
Rheological Measurements:
-
Centrifugation:
-
Accelerate stability testing by centrifuging the emulsion at a specific speed for a set duration. The volume of the separated aqueous or oil phase can be measured to quantify instability.
-
Diagram of Stability Assessment Logic:
Caption: Key parameters for assessing the stability of this compound salt emulsions.
Data Presentation
The following tables summarize key parameters for the formulation and characterization of stable this compound salt emulsions based on available literature.
Table 1: Properties of Common Oil Phases for W/O Emulsions
| Oil Phase | Typical Viscosity (cP at 25°C) | Density (g/cm³ at 25°C) | Key Characteristics |
| Mineral Oil (Light) | 15 - 30 | ~0.84 | Inert, wide availability |
| Mineral Oil (Heavy) | 100 - 200 | ~0.87 | Higher viscosity provides better stability against creaming |
| Silicone Oil | 50 - 500 | ~0.97 | Good thermal stability, low surface tension |
| Canola Oil | ~60 | ~0.92 | Biodegradable, potential for oxidation |
| Coconut Oil | ~40 | ~0.92 | Solid at room temperature, melts around 25°C |
Note: Viscosity and density can vary depending on the specific grade and manufacturer.[16][17]
Table 2: Selection of Surfactants for W/O Emulsions
| Surfactant | HLB Value | Type | Typical Concentration (% w/w) | Comments |
| Sorbitan Monooleate (Span 80) | 4.3 | Non-ionic | 1 - 5 | Commonly used for W/O emulsions.[7] |
| Sorbitan Monostearate (Span 60) | 4.7 | Non-ionic | 1 - 5 | Forms stable emulsions, often used in combination with other surfactants.[7] |
| Polyglycerol Polyricinoleate (PGPR) | ~3.0 - 4.0 | Non-ionic | 0.5 - 2 | Highly effective for W/O emulsions, provides good stability.[18] |
| Glyceryl Monostearate | 3.8 | Non-ionic | 1 - 3 | Often used as a co-emulsifier and thickener.[7] |
HLB values are approximate and can vary slightly between suppliers.[19]
Table 3: Quantitative Stability Data for this compound Salt Emulsions (Examples from Literature)
| This compound Salt | Oil Phase | Surfactant/Stabilizer | Droplet Size (nm) | Zeta Potential (mV) | Stability Observation |
| Sodium Sulfate this compound | Not Specified | Dextran Sulfate Sodium (DSS) | Reduced particle size | Not specified | Stable for up to 150 cycles.[20] |
| Zinc Nitrate Hexahydrate | Not Specified | Blended Surfactant | Decreased with optimal HLB | Not specified | Stable emulsion achieved at HLB 8.[21] |
| Calcium Nitrate | Not Specified | Polyglycerol Polyricinoleate (PGPR) | Decreased with salt addition | Not specified | Increased stability with higher calcium chloride content.[18] |
| Sodium Carbonate | Crude Oil | Natural Surfactants in Oil | Not specified | Decreased with Na₂CO₃ concentration | Stable O/W emulsions formed.[22] |
This table provides a summary of findings from various studies and direct comparison may be limited due to different experimental conditions.
Signaling Pathways and Mechanisms
The stabilization of this compound salt emulsions involves complex interfacial phenomena. The following diagram illustrates the key mechanisms contributing to emulsion stability.
Caption: Key mechanisms contributing to the stability of this compound salt emulsions.
Conclusion
The preparation of stable emulsions of this compound salts is a multifactorial process that requires careful selection of the oil phase, surfactant system, and processing conditions. By understanding the fundamental principles of emulsion science and following systematic formulation and characterization protocols, researchers can develop stable and effective this compound salt emulsions for a wide range of applications. The data and protocols presented in these application notes serve as a valuable starting point for the development of novel and advanced materials. Further optimization and characterization will be essential to tailor the emulsion properties to the specific requirements of the intended application.
References
- 1. Pickering emulsions stabilized solely by layered double hydroxides particles: the effect of salt on emulsion formation and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jrhessco.com [jrhessco.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nanoscale Stabilization Mechanism of Sodium Sulfate this compound at Polyelectrolyte Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. valudor.com [valudor.com]
- 9. ases.in [ases.in]
- 10. researchgate.net [researchgate.net]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 12. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bsee.gov [bsee.gov]
- 18. Effect of calcium salts and surfactant concentration on the stability of water-in-oil (w/o) emulsions prepared with polyglycerol polyricinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying Water Content in Decahydrates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantification of water content in decahydrates, which are crystalline solids containing ten water molecules per formula unit. Accurate determination of the water of hydration is critical in various fields, including pharmaceuticals, food science, and chemical manufacturing, as it can significantly impact material properties such as stability, solubility, and therapeutic efficacy.
Overview of Analytical Methods
Several analytical techniques can be employed to determine the water content in decahydrates. The choice of method depends on factors such as the nature of the sample, the required accuracy and precision, and the available instrumentation. The primary methods covered in this document are:
-
Karl Fischer Titration (KFT): A highly specific and accurate method for water determination.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.
-
Loss on Drying (LOD): A gravimetric method that measures the total volatile content.
-
Near-Infrared (NIR) Spectroscopy: A rapid and non-destructive spectroscopic technique.
-
Raman Spectroscopy: A non-destructive vibrational spectroscopy technique that provides chemical and structural information.
A logical approach to selecting the appropriate analytical method is outlined in the flowchart below.
Caption: Decision-making workflow for selecting an analytical method.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the discussed analytical methods for quantifying water content in decahydrates. The values are illustrative and can vary based on the specific instrument, sample, and experimental conditions.
| Analytical Method | Principle | Typical Accuracy | Typical Precision (RSD) | Limit of Detection (LOD) | Analysis Time | Specificity for Water |
| Karl Fischer Titration | Chemical titration based on the reaction of water with iodine and sulfur dioxide. | High (±0.5% relative)[1] | < 1% | ppm levels | 5-15 minutes | High |
| Thermogravimetric Analysis | Measures mass loss as a function of temperature. | High (±1% relative) | < 2% | ~0.1% w/w | 30-90 minutes | Moderate (measures any mass loss) |
| Loss on Drying | Gravimetric determination of mass loss upon heating.[2] | Moderate to High (±1-2% relative) | < 5% | ~0.1% w/w | Several hours | Low (measures all volatiles)[2][3][4] |
| Near-Infrared Spectroscopy | Absorption of NIR radiation by O-H bonds in water. | Good (requires calibration against a primary method)[5][6] | < 2% | ~0.1% w/w | < 2 minutes | High (with proper calibration) |
| Raman Spectroscopy | Inelastic scattering of monochromatic light, sensitive to water's vibrational modes. | Good (requires calibration) | < 3% | ~0.5% w/w | 1-10 minutes | High (can distinguish different water binding states) |
Experimental Protocols
Karl Fischer Titration (Volumetric)
Karl Fischer titration is a highly specific and accurate method for determining water content.[4] It is based on a chemical reaction where water reacts stoichiometrically with an iodine-sulfur dioxide-base solution.
Caption: Workflow for Karl Fischer Titration.
Methodology:
-
Apparatus: An automated Karl Fischer titrator with a volumetric burette and a platinum electrode for endpoint detection.
-
Reagents:
-
Volumetric Karl Fischer reagent (e.g., CombiTitrant 5)
-
Anhydrous methanol or a suitable solvent for the sample
-
Certified water standard or sodium tartrate dihydrate for titer determination
-
-
Procedure:
-
Titrator Preparation: Fill the burette with the Karl Fischer reagent and the titration vessel with anhydrous methanol.
-
Solvent Conditioning: Titrate the methanol to a dry endpoint to eliminate any residual water.
-
Titer Determination: Accurately add a known amount of the certified water standard or sodium tartrate dihydrate to the conditioned methanol and titrate to the endpoint. The titer (mg H₂O / mL reagent) is automatically calculated. Perform this in triplicate and use the average value.
-
Sample Analysis:
-
Accurately weigh a suitable amount of the this compound sample (typically 50-100 mg, depending on the expected water content).
-
Quickly transfer the sample to the titration vessel.
-
Start the titration. The instrument will automatically add the KF reagent until the endpoint is reached.
-
The instrument software will calculate the percentage of water in the sample based on the sample weight, titrant volume consumed, and the predetermined titer.
-
-
For Insoluble Samples: If the this compound is not soluble in methanol, a Karl Fischer oven can be used. The sample is heated in the oven, and the evaporated water is carried by a dry inert gas stream into the titration cell. For sodium carbonate this compound, which can react with the KF reagent, the oven method is recommended with a heating temperature of around 250°C.
-
Thermogravimetric Analysis (TGA)
TGA measures the mass of a sample as it is heated in a controlled atmosphere. The mass loss at specific temperatures corresponds to the loss of volatile components, including water of hydration.
Caption: Workflow for Thermogravimetric Analysis.
Methodology:
-
Apparatus: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan (e.g., aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a dry inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Heating Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate, typically 5-10°C/min, up to a final temperature where all water of hydration is expected to be lost (e.g., 200°C). For sodium sulfate this compound, a heating rate of 5°C/min up to 350°C can be used.[3]
-
-
Data Analysis:
-
The resulting thermogram will show a plot of mass versus temperature.
-
Determine the mass loss corresponding to the dehydration step(s). The percentage of water is calculated as: % Water = (Mass Loss / Initial Sample Mass) x 100
-
-
Loss on Drying (LOD)
LOD is a gravimetric method that determines the amount of volatile matter driven off from a sample under specified conditions. It is a simpler but less specific method than KFT or TGA.[2][3][4]
Caption: Workflow for Loss on Drying.
Methodology:
-
Apparatus: A drying oven with temperature control, an analytical balance, and a desiccator.
-
Procedure:
-
Preparation: Dry a clean, empty weighing bottle with its stopper for 30 minutes under the same conditions as the sample analysis.
-
Initial Weighing: Tare the dried weighing bottle. Add 1-2 g of the this compound sample and accurately weigh the bottle and its contents.
-
Drying: Place the weighing bottle with the sample (stopper removed and placed alongside) in a calibrated oven. For sodium sulfate this compound, the USP method specifies drying at 105°C for 4 hours.[7][8]
-
Cooling: After the specified time, remove the bottle from the oven, replace the stopper, and allow it to cool to room temperature in a desiccator.
-
Final Weighing: Weigh the cooled bottle with the dried sample.
-
Calculation: The percentage loss on drying is calculated as: % LOD = [(Initial Mass of Sample - Final Mass of Sample) / Initial Mass of Sample] x 100
-
Near-Infrared (NIR) Spectroscopy
NIR spectroscopy is a rapid, non-destructive technique that measures the absorption of light in the near-infrared region. Water has strong absorption bands in this region, making it suitable for quantification.[5][6] This is a secondary method that requires calibration against a primary method like Karl Fischer titration.
Caption: Workflow for NIR Spectroscopy.
Methodology:
-
Apparatus: A near-infrared spectrometer with a suitable sampling accessory (e.g., diffuse reflectance probe).
-
Procedure:
-
Calibration Model Development:
-
Prepare a set of at least 20-30 calibration samples of the this compound with varying water content, covering the expected range. This can be achieved by controlled hydration or dehydration.
-
Determine the water content of each calibration sample using a primary method (e.g., Karl Fischer titration).
-
Acquire the NIR spectra of the calibration samples over a suitable wavelength range (e.g., 1100-2500 nm).
-
Use chemometric software to develop a quantitative model (e.g., Partial Least Squares - PLS regression) that correlates the NIR spectra with the reference water content values.
-
Validate the model using a separate set of validation samples to assess its predictive accuracy.
-
-
Routine Analysis:
-
Acquire the NIR spectrum of the unknown this compound sample.
-
Apply the validated chemometric model to the spectrum to predict the water content.
-
-
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules. It can be used to quantify the amount of water in hydrates and also to differentiate between different hydrated forms.
Caption: Workflow for Raman Spectroscopy.
Methodology:
-
Apparatus: A Raman spectrometer equipped with a laser source (e.g., 785 nm) and a suitable probe or microscope objective.
-
Procedure:
-
Calibration:
-
Prepare a series of physical mixtures of the anhydrous form and the fully hydrated this compound to create samples with known water content. Alternatively, use samples with water content determined by a primary method.
-
Acquire Raman spectra for each calibration sample.
-
Identify a characteristic Raman band for the water of hydration (e.g., in the O-H stretching region around 3000-3600 cm⁻¹) and a band for the anhydrous material that is not affected by hydration.
-
Calculate the ratio of the intensities or areas of these two peaks.
-
Create a calibration curve by plotting the peak ratio against the known water content.
-
-
Sample Analysis:
-
Acquire the Raman spectrum of the unknown this compound sample under the same conditions as the calibration samples.
-
Calculate the peak intensity or area ratio from the sample spectrum.
-
Determine the water content of the sample using the calibration curve.
-
-
Disclaimer: These protocols are intended as a general guide. Specific parameters may need to be optimized for your particular sample and instrumentation. Always follow appropriate laboratory safety procedures.
References
- 1. The Precision of Karl Fischer Titration: Your Solution for Accurate Moisture Analysis - Insights & Innovations | Chemical Industry Blog by s d fine chem limited [sdfine.com]
- 2. Difference Between Water (Moisture) Content and Loss on Drying (LOD) | Pharmaguideline [pharmaguideline.com]
- 3. cscscientific.com [cscscientific.com]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Global regression model for moisture content determination using near-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: The Use of Decahydrates as Nucleating Agents in Crystallization
Introduction
Crystallization is a critical process in various scientific and industrial fields, including pharmaceuticals, materials science, and biotechnology. The initial and often most challenging step in crystallization is nucleation, the formation of a stable crystalline nucleus from a supersaturated solution.[1] Supersaturation is a non-equilibrium state where the concentration of a solute exceeds its solubility limit.[1] Overcoming the energy barrier to nucleation can be facilitated by the introduction of nucleating agents, which provide a surface for heterogeneous nucleation to occur.[2] This process accelerates crystallization, allows for control over crystal size and morphology, and can improve the physical and mechanical properties of the final product.[2][3]
Decahydrate salts, a class of hydrates containing ten water molecules of crystallization, have demonstrated significant efficacy as nucleating agents in various systems. Their crystalline structure can offer a suitable lattice match for the target compound, reducing the interfacial energy and promoting nucleation. This document provides detailed application notes and protocols for utilizing specific decahydrates as nucleating agents in the crystallization of phase change materials (PCMs) and a general protocol for protein crystallization.
Application Note 1: Sodium Tetraborate this compound (Borax) as a Nucleating Agent for Sodium Sulfate this compound (SSD) Phase Change Material
Sodium Sulfate this compound (SSD), also known as Glauber's salt, is a promising phase change material for thermal energy storage due to its high latent heat capacity and a melting point of 32.4°C.[4] However, SSD is prone to significant supercooling, where it remains in a liquid state well below its freezing point, which hinders its practical application.[5][6] Sodium tetraborate this compound (Na₂B₄O₇·10H₂O), commonly known as borax, has been identified as an effective nucleating agent to mitigate this issue.[5][7]
Mechanism of Action: Borax provides heterogeneous nucleation sites for SSD crystallization. The crystal lattice of borax is compatible with that of SSD, with a lattice mismatch of only 5%, which reduces the energy barrier for nucleation and consequently decreases the degree of supercooling.[5]
Quantitative Data:
The following table summarizes the effect of varying mass concentrations of borax on the nucleation temperature of Sodium Sulfate this compound (SSD) as determined by Differential Scanning Calorimetry (DSC) at a cooling rate of 1°C/min.
| Borax Concentration (wt. %) | Average Nucleation Temperature (°C) |
| 0 | ~16 |
| 3 | ~21 |
| 6 | ~22 |
| 9 | ~22 |
Data compiled from studies on the effect of borax on SSD supercooling.[5]
Experimental Protocol: Preparation and Thermal Analysis of SSD-Borax Mixtures
This protocol describes the preparation of Sodium Sulfate this compound (SSD) with a borax nucleating agent and the subsequent analysis of its thermal properties using Differential Scanning Calorimetry (DSC).
Materials:
-
Sodium Sulfate this compound (Na₂SO₄·10H₂O)
-
Sodium Tetraborate this compound (Na₂B₄O₇·10H₂O, Borax)
-
Deionized water
-
DSC instrument with cooling capabilities
-
Hermetic aluminum DSC pans and lids
-
Balance (accurate to 0.01 mg)
-
Spatula and weighing paper
-
Vortex mixer or magnetic stirrer
-
Heating plate
Procedure:
-
Sample Preparation:
-
Calculate the required masses of SSD and borax to prepare mixtures with the desired weight percentages (e.g., 3%, 6%, 9% borax).
-
Accurately weigh the calculated amounts of SSD and borax.
-
Thoroughly mix the two components in their solid state.
-
Heat the mixture on a heating plate to a temperature above the melting point of SSD (e.g., 40°C) until a clear solution is formed. Ensure complete dissolution and homogenization by gentle stirring.
-
-
DSC Sample Encapsulation:
-
Accurately weigh an empty hermetic aluminum DSC pan and lid.
-
Pipette a small amount (5-10 mg) of the molten SSD-borax mixture into the DSC pan.
-
Record the exact weight of the sample.
-
Hermetically seal the pan to prevent any loss of water during heating.
-
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a temperature above its melting point (e.g., 50°C) for 5 minutes to ensure a uniform molten state and erase any thermal history.
-
Cool the sample at a controlled rate (e.g., 1°C/min) to a temperature below the expected nucleation temperature (e.g., 0°C).
-
Record the heat flow as a function of temperature. The onset of the exothermic crystallization peak indicates the nucleation temperature.
-
Heat the sample back to 50°C at a controlled rate (e.g., 10°C/min) to determine the melting temperature and latent heat of fusion.
-
-
Data Analysis:
-
Analyze the DSC cooling curve to determine the onset temperature of crystallization for each borax concentration.
-
Compare the nucleation temperatures of the SSD-borax mixtures with that of pure SSD to evaluate the effectiveness of the nucleating agent.
-
Experimental Workflow Diagram:
Caption: Workflow for preparing and analyzing SSD-borax mixtures.
Application Note 2: Disodium Hydrogen Phosphate Dothis compound as a Nucleating Agent for Sodium Acetate Trihydrate (SAT)
Sodium Acetate Trihydrate (SAT) is another widely studied PCM, but it also suffers from supercooling.[8] Disodium hydrogen phosphate dothis compound (Na₂HPO₄·12H₂O) has been identified as a commonly used and effective nucleating agent for SAT.[9][10]
Mechanism of Action: The precise mechanism is complex, but it is believed that the dothis compound salt provides a crystalline structure that is epitaxially compatible with SAT, thereby acting as a template for crystal growth and reducing the degree of supercooling.
Quantitative Data:
The table below presents a comparison of the onset crystallization temperatures for Sodium Acetate Trihydrate (SAT) with different nucleating agents, including Disodium Hydrogen Phosphate Dothis compound. The data was obtained from cooling cycles at 0.5°C/min.
| Nucleating Agent (4.76 wt%) | Average Onset Crystallization Temperature (°C) |
| None | Significant Supercooling |
| Disodium hydrogen phosphate dothis compound (Na₂HPO₄·12H₂O) | 52.8 |
| Calcium Chloride Dihydrate (CaCl₂·2H₂O) | 49.7 |
| Magnesium Chloride Hexahydrate (MgCl₂·6H₂O) | 47.9 |
Data adapted from studies on nucleating agents for SAT.[8][9][10]
Experimental Protocol: Screening of Nucleating Agents for Sodium Acetate Trihydrate (SAT)
This protocol outlines a method for screening the effectiveness of various potential nucleating agents for SAT using DSC or a parallel calorimeter.
Materials:
-
Sodium Acetate Trihydrate (CH₃COONa·3H₂O)
-
Disodium Hydrogen Phosphate Dothis compound (Na₂HPO₄·12H₂O)
-
Other potential nucleating agents (e.g., CaCl₂·2H₂O, MgCl₂·6H₂O)
-
DSC or parallel calorimeter (e.g., HeatMaster)
-
Sample vials or DSC pans
-
Balance, spatula, weighing paper
Procedure:
-
Sample Preparation:
-
For each experiment, weigh a fixed amount of SAT (e.g., 5 g) into a sample vial.
-
Add a specific weight percentage (e.g., 4.76 wt%) of the nucleating agent to be tested.
-
Prepare a control sample of pure SAT with no nucleating agent.
-
-
Thermal Cycling and Analysis:
-
Place the samples into the calorimeter.
-
Heat all samples to a temperature well above the melting point of SAT (e.g., 80°C) and hold for a set time to ensure complete melting.
-
Cool the samples at a controlled rate (e.g., 0.5°C/min) down to room temperature (e.g., 25°C).
-
Record the heat flow for each sample during the cooling cycle.
-
Identify the exothermic peak corresponding to crystallization for each sample. The onset of this peak is the nucleation temperature.
-
Repeat the heating and cooling cycle multiple times (e.g., 50 cycles) to assess the long-term stability and performance of the nucleating agent.
-
-
Data Analysis:
-
Compare the nucleation temperatures of the samples with different nucleating agents against the control sample. A higher nucleation temperature indicates less supercooling and a more effective nucleating agent.
-
Analyze the heat release data from multiple cycles to check for any degradation in performance over time.[8][9]
-
Screening Workflow Diagram:
Caption: Workflow for screening nucleating agents for SAT.
General Protocol: Heterogeneous Nucleation in Protein Crystallization
Obtaining high-quality crystals is often the bottleneck in determining protein structures via X-ray crystallography.[11] Nucleating agents can be used to induce or improve the crystallization of proteins by providing a surface that facilitates the formation of crystal nuclei.[11] While specific decahydrates are less commonly cited as universal protein nucleating agents compared to other materials, the principles and methods are broadly applicable.
Principle of Vapor Diffusion Crystallization:
The vapor diffusion method, in either a sitting drop or hanging drop format, is a common technique for protein crystallization.[12][13] A drop containing a mixture of the protein solution and a precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant solution in a sealed chamber.[12] Water vapor slowly diffuses from the drop to the reservoir, gradually increasing the concentration of both the protein and the precipitant in the drop, leading to supersaturation and, ideally, crystallization.[12] A nucleating agent can be introduced into the drop to facilitate this process.
Logical Relationship Diagram: Vapor Diffusion Crystallization
Caption: Principle of vapor diffusion protein crystallization.
Experimental Protocol: Sitting Drop Vapor Diffusion with a Nucleating Agent
Materials:
-
Purified, concentrated protein solution (typically 2-50 mg/mL)
-
Crystallization screen solutions (various precipitants, buffers, and salts)
-
Nucleating agent (e.g., commercially available nucleant strips, porous materials, or powdered mineral)
-
Sitting drop crystallization plates
-
Optically clear sealing tape or film
-
Pipettes and tips for small volumes (0.1-10 µL)
-
Microscope for observing crystals
Procedure:
-
Plate Setup:
-
Pipette the reservoir solution (typically 50-100 µL) into the reservoir of the crystallization plate well.
-
-
Nucleant Introduction (if using a solid nucleant):
-
Carefully place a small, sterile amount of the chosen nucleating agent into the bottom of the sitting drop post.
-
-
Drop Preparation:
-
Pipette a small volume (e.g., 1 µL) of the protein solution onto the sitting drop post. If a solid nucleant was added, pipette the protein solution directly onto it.
-
Pipette an equal volume (e.g., 1 µL) of the reservoir solution into the protein drop.
-
Gently mix by pipetting up and down, being careful to avoid introducing bubbles.
-
-
Sealing and Incubation:
-
Carefully seal the well with optically clear tape, ensuring an airtight seal to allow for proper vapor diffusion.
-
Label the plate clearly.
-
Incubate the plate in a stable, vibration-free environment at a constant temperature (e.g., 20°C).[12]
-
-
Observation:
-
Regularly observe the drops under a microscope over several days to weeks.
-
Document any changes, such as precipitation, phase separation, or the appearance of crystals.[13]
-
References
- 1. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. News - What Is A Nucleating Agent? [bgtcn.com]
- 3. longchangchemical.com [longchangchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. CN102212341A - Sodium sulfate this compound phase change energy storage material compositions - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Porous nucleating agents for protein crystallization | Springer Nature Experiments [experiments.springernature.com]
- 12. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Protein Crystallization for X-ray Crystallography [jove.com]
Application Notes and Protocols: Decahydrate-Based Composites for Building Material Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of decahydrate-based composites as thermal energy storage materials in building applications. The focus is on sodium sulfate this compound (Na₂SO₄·10H₂O), also known as Glauber's salt, a promising phase change material (PCM) due to its high latent heat of fusion, appropriate phase transition temperature for thermal comfort in buildings, low cost, and non-flammability.[1]
However, pure sodium sulfate this compound suffers from significant drawbacks that hinder its direct application, including supercooling (remaining in a liquid state below its freezing point), phase segregation (separation of the anhydrous salt from water upon melting), and leakage.[1][2] This document outlines the formulation of composite materials designed to overcome these challenges and provides protocols for their synthesis, characterization, and incorporation into building materials.
Introduction to this compound-Based PCM Composites
This compound-based composites are engineered materials that incorporate sodium sulfate this compound with various additives to enhance its thermophysical properties and long-term stability. These additives include:
-
Nucleating Agents: To mitigate supercooling by providing sites for crystal formation. Borax (sodium tetraborate this compound) is a commonly used and effective nucleating agent.[3]
-
Thickening/Gelling Agents: To prevent phase segregation by increasing the viscosity of the molten salt hydrate and keeping the anhydrous salt suspended. Common agents include carboxymethyl cellulose (CMC), sodium polyacrylate (SPA), and dextran sulfate sodium (DSS).[2][3][4]
-
Temperature Modifiers: To adjust the phase change temperature to a desired range for specific building applications. Salts such as sodium chloride (NaCl) and potassium chloride (KCl) are often used to create eutectic mixtures with a lower melting point.[3]
-
Encapsulating/Porous Materials: To prevent leakage of the molten salt hydrate and provide structural stability. These can range from microencapsulation in polymer shells to impregnation into porous materials like expanded graphite, perlite, or lightweight aggregates.[5][6]
By creating these composites, the thermal energy storage capabilities of sodium sulfate this compound can be effectively harnessed to improve the energy efficiency and thermal comfort of buildings. Applications include incorporation into concrete, mortar, gypsum boards, and other building envelope components to reduce heating and cooling loads and shift peak energy demand.[[“]][8]
Quantitative Data Presentation
The following tables summarize the quantitative data for various this compound-based composite formulations and their performance when integrated into building materials.
Table 1: Thermal Properties of this compound-Based PCM Composites
| Composite Formulation (wt%) | Melting Point (°C) | Latent Heat of Fusion (J/g) | Supercooling (°C) | Reference |
| Na₂SO₄·10H₂O (Pure) | ~32.4 | >200 | High | [1] |
| Na₂SO₄·10H₂O + 9% NaCl + 4% Borax + 3% SPA | 21 | 171 | Low | [3] |
| Na₂SO₄·10H₂O + 12% NaCl + 4% Borax + 3% SPA | - | 139 | Low | [3] |
| 86.4% Na₂SO₄·10H₂O + 9.6% Na₂CO₃·10H₂O + 4% NaCl + 3% Borax + 0.1% Sodium Tylose | 24.6 | 179.6 | 0.3 | [9] |
| 50% Na₂SO₄·10H₂O + 50% Na₂CO₃·10H₂O | 25.18 | 187.46 | - | [3] |
| 20% Na₂SO₄·10H₂O + 80% Na₂HPO₄·12H₂O | 25.86 | 210 | - | [3] |
| Na₂SO₄·10H₂O + 5% KCl + 5% PAM + 3% Expanded Graphite | 23.6 | 111 | - | [3] |
| Na₂SO₄·10H₂O + 10% NaCl + 10% KCl + CMC | 13.4 | 128 | - | [3] |
| Na₂SO₄·10H₂O microencapsulated in silica shell | 33.6 | 125.6 | - | [4] |
Table 2: Mechanical Properties of Building Materials with this compound-Based PCMs
| Building Material | PCM Composite Type & Content | 28-Day Compressive Strength (MPa) | 28-Day Flexural Strength (MPa) | Reference |
| Mortar (Control) | 0% | - | - | [10] |
| Mortar | 5% Glauber's Salt | - | - | [10] |
| Mortar | 10% Glauber's Salt | 27.955 | 2.15 | [10] |
| Mortar | 15% Glauber's Salt | - | - | [10] |
| Mortar | 20% Glauber's Salt | - | - | [10] |
| Mortar | 25% Glauber's Salt | 18.235 | 1.384 | [10] |
| Foam Concrete (Control) | 0% | 9.35 (7-day) | - | [11] |
| Foam Concrete | 10% PCM6D | 5.6 (7-day) | - | [11] |
| Foam Concrete | 10% PCM18D | 7.3 (7-day) | - | [11] |
| Cement Mortar | 5% EHS/EGO | - | - | [8] |
| Cement Mortar | 10% EHS/EGO | - | - | [8] |
| Cement Mortar | 15% EHS/EGO | - | - | [8] |
| Cement Mortar | 20% EHS/EGO | - | - | [8] |
EHS/EGO: Eutectic Hydrate Salt/Expanded Graphite Oxide
Experimental Protocols
Synthesis of a Stabilized Sodium Sulfate this compound Composite
This protocol describes the preparation of a sodium sulfate this compound composite with a modified melting point and improved stability, based on formulations found in the literature.[3]
Materials:
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Sodium Chloride (NaCl)
-
Sodium Tetraborate this compound (Borax)
-
Sodium Polyacrylate (SPA)
-
Distilled Water
Equipment:
-
Beaker
-
Magnetic stirrer with heating plate
-
Weighing balance (accuracy ±0.1 mg)
-
Spatula
Procedure:
-
Determine Composition: Based on the desired thermal properties, determine the weight percentages of each component. For a composite with a melting point of approximately 21°C, a composition of Na₂SO₄·10H₂O with 9 wt% NaCl, 4 wt% Borax, and 3 wt% SPA can be targeted.[3]
-
Calculate Component Masses: Calculate the required mass of anhydrous Na₂SO₄ and water to form the this compound, and the masses of the additives based on the total weight of the final composite.
-
Dissolution: In a beaker, heat the calculated amount of distilled water to approximately 40-50°C.
-
Mixing: While stirring with a magnetic stirrer, add the anhydrous sodium sulfate, sodium chloride, and borax to the heated water. Continue stirring until all salts are completely dissolved.
-
Thickener Addition: Gradually add the sodium polyacrylate to the solution while continuously stirring. Continue stirring until the thickener is fully dispersed and the solution becomes a homogeneous gel.
-
Cooling: Allow the composite to cool to room temperature while stirring.
-
Storage: Store the prepared composite in a sealed container to prevent water evaporation.
Incorporation of PCM Composite into Cement Mortar
This protocol outlines the procedure for incorporating the synthesized PCM composite into a cement mortar mix.
Materials:
-
Portland Cement
-
Standard Sand
-
Water
-
Prepared PCM Composite
Equipment:
-
Mortar Mixer
-
Molds for compressive and flexural strength specimens (e.g., 50x50x50 mm cubes and 40x40x160 mm prisms)
-
Trowel
-
Curing tank
Procedure:
-
Mix Design: Determine the mix proportions for the cement mortar, including the percentage of PCM composite to be added (typically as a partial replacement of fine aggregate by weight).[8]
-
Dry Mixing: In the mortar mixer, dry mix the cement and sand for approximately 1-2 minutes until a uniform color is achieved.
-
PCM Addition: Add the prepared PCM composite to the dry mix and mix for another 2 minutes.
-
Water Addition: Gradually add the required amount of water and mix for an additional 3-5 minutes until a consistent and workable mortar is obtained.
-
Casting: Pour the fresh mortar into the molds in layers, tamping each layer to ensure proper compaction and removal of air voids.
-
Curing: After 24 hours, demold the specimens and place them in a curing tank with water at a constant temperature (e.g., 20 ± 2°C) for the specified curing period (e.g., 7, 14, or 28 days).
Thermal Characterization: Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the PCM composite, such as melting/solidification temperatures and latent heat of fusion.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
Procedure:
-
Sample Preparation: Accurately weigh a small sample (5-10 mg) of the PCM composite into an aluminum DSC pan and hermetically seal it.[11]
-
Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Thermal Program: Program the DSC with the desired temperature profile. A typical program involves:
-
Equilibration at a temperature below the expected melting point (e.g., 0°C).
-
Heating at a constant rate (e.g., 5°C/min) to a temperature above the melting point (e.g., 50°C).
-
Isothermal holding for a few minutes.
-
Cooling at a constant rate (e.g., 5°C/min) back to the starting temperature.
-
-
Data Analysis: Analyze the resulting heat flow versus temperature curve to determine the onset and peak temperatures of melting and solidification, and integrate the peak areas to calculate the latent heat of fusion and solidification.
Mechanical Testing of PCM-Enhanced Mortar/Concrete
a) Compressive Strength Test (ASTM C109/C109M)
Equipment:
-
Compression testing machine
Procedure:
-
Specimen Preparation: Use cured cubic specimens (e.g., 50x50x50 mm).
-
Testing: Place the specimen in the center of the compression testing machine.
-
Load Application: Apply a compressive load at a constant rate until the specimen fails.
-
Data Recording: Record the maximum load at failure.
-
Calculation: Calculate the compressive strength by dividing the maximum load by the cross-sectional area of the specimen. Test at least three specimens and report the average strength.
b) Flexural Strength Test (ASTM C348)
Equipment:
-
Flexural strength testing machine (three-point bending setup)
Procedure:
-
Specimen Preparation: Use cured prismatic specimens (e.g., 40x40x160 mm).
-
Testing: Place the specimen in the three-point bending fixture.
-
Load Application: Apply a load to the center of the specimen at a constant rate until fracture.
-
Data Recording: Record the maximum load at failure.
-
Calculation: Calculate the flexural strength (modulus of rupture) using the appropriate formula based on the specimen dimensions and the failure load. Test at least three specimens and report the average strength.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Advancements and challenges in enhancing salt hydrate phase change materials for building energy storage: Optimization methodologies and mechanisms | National Science Open (NSO) [nso-journal.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. daneshyari.com [daneshyari.com]
- 9. Experimental Study on Compressive and Flexural Performance of Lightweight Cement-Based Composites Reinforced with Hybrid Short Fibers [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Methodology for Testing the Performance of Decahydrate Coolants
Introduction
Decahydrate salt hydrates, such as sodium sulfate this compound (Na₂SO₄·10H₂O), are promising phase change materials (PCMs) for thermal energy storage and coolant applications due to their high latent heat storage capacity, suitable phase change temperature, low cost, and non-toxicity.[1][2][3] However, challenges like phase separation, supercooling, and low thermal conductivity can limit their practical application.[3][4][5] Rigorous performance testing is therefore essential to evaluate and optimize these materials for their intended use.
These application notes provide detailed methodologies for characterizing the key performance indicators of this compound coolants, including their thermal properties, stability, and physical characteristics. The protocols are designed for researchers, scientists, and development professionals working on thermal energy storage solutions.
Thermal Properties Assessment
The primary function of a this compound coolant is to store and release thermal energy. Its effectiveness is determined by its thermal properties, which must be accurately measured.
Phase Change Temperature and Latent Heat of Fusion
Differential Scanning Calorimetry (DSC) is the most common technique for determining the phase change temperatures (melting and crystallization) and the latent heat of fusion of PCMs.[4][6][7][8] This method measures the difference in heat flow between a sample and a reference as a function of temperature.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard materials like indium and zinc before measurements.[7]
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound coolant sample into a hermetically sealed aluminum crucible.[6][7] An empty, sealed crucible is used as the reference.
-
Measurement Program:
-
Equilibrate the sample at a temperature well below its expected freezing point (e.g., 10°C).
-
Apply a controlled heating rate (e.g., 2-10 K/min) to a temperature above its melting point (e.g., 40°C).[7][9] A slower heating rate (e.g., 2 K/min) is recommended for accurate temperature determination, while a faster rate (e.g., 10 K/min) is suitable for enthalpy measurement.[7]
-
Hold the sample at the upper temperature for a few minutes to ensure complete melting.
-
Apply a controlled cooling rate (identical to the heating rate) back to the initial temperature.
-
Repeat the heating and cooling cycle at least three times to ensure reproducibility.[7]
-
-
Data Analysis:
-
Melting and Crystallization Temperatures (Tₘ, Tₖ): Determine the onset or peak temperatures from the endothermic (melting) and exothermic (crystallization) peaks in the DSC curve.[7]
-
Latent Heat (ΔH): Calculate the latent heat of fusion by integrating the area of the melting peak.[7]
-
Degree of Supercooling (ΔT): Calculate the difference between the onset melting temperature and the onset crystallization temperature.[7]
-
Data Presentation: Thermal Properties of Sodium Sulfate this compound (SSD) Composites
| Sample Composition | Melting Temp. (°C) | Latent Heat (J/g) | Supercooling (°C) | Citation |
| Pure SSD | 32.4 | >200 | High | [3][4] |
| SSD + 3 wt.% KCl + 5 wt.% STD & SPA | 29.5 | 120 | - | [4] |
| SSD + 5% Na₂B₄O₇·10H₂O + 3% CMC | ~32 | - | 1.5 | [5] |
| Alginate/SSD Composite | - | ~160 | - | [10] |
| SSD + 2 mass% BNNS | - | 214.39 | Reduced by >20°C | [11] |
Note: STD = Sodium tetraborate this compound, SPA = Sodium polyacrylate, CMC = Carboxymethyl cellulose, BNNS = Boron nitride nanosheets.
Workflow for DSC Analysis
Caption: Workflow for determining thermal properties using DSC.
Thermal Conductivity
Low thermal conductivity limits the rate at which heat can be stored or released.[12][13] Enhancing thermal conductivity, often by adding materials like expanded graphite, is a key area of research.[11][12][13]
Experimental Protocol: Thermal Conductivity Measurement (1-D Hot Bar Apparatus)
-
Sample Preparation: Synthesize the this compound composite and press it into a cylindrical sample of known dimensions. Ensure the sample is sealed to prevent moisture loss.[12]
-
Apparatus Setup: Place the sample in a 1-D Hot Bar apparatus, which consists of a heated bar, a cooled bar, and temperature sensors (thermocouples) placed at known intervals along the bars and on the sample surfaces.
-
Measurement:
-
Apply a known heat flux through the heated bar.
-
Allow the system to reach a steady state, where the temperature gradient along the bars and across the sample is constant.
-
Record the temperatures from all thermocouples.
-
-
Data Analysis: Calculate the thermal conductivity (k) using Fourier's law of heat conduction, based on the heat flux, the temperature difference across the sample, and the sample's dimensions.
Data Presentation: Thermal Conductivity of SSD Composites
| Additive | Concentration (wt%) | Thermal Conductivity (W/m·K) | Citation |
| None (Pure SSD) | 0 | ~0.55 | [12] |
| Expanded Graphite (EG) | 25 | 4.1 | [13] |
| Expanded Graphite (EG) | 9 | 2.13 | [5] |
| Boron Nitride Nanosheets (BNNS) | - | 2.172 | [11] |
Stability Assessment
The long-term stability of this compound coolants is critical for reliable performance. Testing involves subjecting the material to repeated melting and freezing cycles to assess its resistance to chemical and physical degradation.
Experimental Protocol: Thermal Cycling Test
-
Sample Preparation: Place a significant quantity of the this compound coolant (e.g., 50-100 g) in a sealed container equipped with a temperature sensor at its center.
-
Apparatus Setup: Use a thermal cycling device, which can be a temperature-controlled water bath, a thermoelectric heater/cooler, or a climatic chamber.[14][15][16][17] The device should be able to automatically alternate between temperatures above and below the PCM's phase change temperature.
-
Cycling Profile:
-
Interim Analysis:
-
Data Analysis: Plot the latent heat and phase change temperature as a function of the number of cycles to evaluate the material's thermal stability over time. A significant drop in latent heat indicates degradation.[18]
Data Presentation: Stability of SSD After Thermal Cycling
| Additive/Stabilizer | Number of Cycles | Latent Heat Degradation | Stability Observation | Citation |
| Dextran Sulfate Sodium (DSS) | 150 | Minimal | Exhibited greater stability | [1][2][20] |
| Carboxymethyl Cellulose (CMC) | 50 | 19.69% | Improved thermal performance | [18] |
| None (Thickened with SPA, PPA, CNF) | 200 | ~55% | Enthalpy dropped significantly | [19] |
Workflow for Thermal Cycling and Stability Analysis
Caption: Workflow for assessing the long-term stability of PCMs.
Physical and Chemical Properties
Beyond thermal performance, other physical and chemical properties are important for handling, system design, and safety.
Experimental Protocol: Viscosity Measurement
-
Apparatus: Use a rotational viscometer or a rolling/falling ball viscometer.[21][22]
-
Temperature Control: Ensure the sample is maintained at a constant, specified temperature (e.g., 20°C and 40°C), as viscosity is highly temperature-dependent.[21]
-
Measurement:
-
Place the liquid this compound sample in the viscometer.
-
For a rotational viscometer, measure the torque required to rotate a spindle at a constant angular velocity.
-
Perform measurements at various shear rates to determine if the fluid is Newtonian or non-Newtonian.[21]
-
-
Data Analysis: Report the dynamic or kinematic viscosity at the specified temperatures. For non-Newtonian fluids, present the data as a flow curve (viscosity vs. shear rate).[21]
Other Key Parameters
-
pH and Corrosion: The pH of the coolant should be monitored to prevent corrosion of system components.[23][24] Standard corrosion tests, such as immersing metal coupons (e.g., aluminum, copper) in the coolant at elevated temperatures, should be conducted according to ASTM standards.[25]
-
Density: Measure the density of the material in both its liquid and solid states, as this affects the volumetric energy storage capacity and system design.[12]
-
Contaminant Analysis: Use techniques like Ion Chromatography (IC) or Inductively Coupled Plasma (ICP) spectroscopy to detect contaminants like chlorides, sulfates, or wear metals that can impair performance and cause corrosion.[23][26]
Logical Flow of Comprehensive Performance Testing
Caption: Logical workflow for comprehensive coolant performance testing.
References
- 1. research-hub.nrel.gov [research-hub.nrel.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research progress of sodium sulfate this compound phase changematerial [esst.cip.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differential Scanning Calorimetry Test, T-history Method Experiment [ebrary.net]
- 7. Experimental Characterization of Phase Change Materials for Refrigeration Processes | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. task42.iea-shc.org [task42.iea-shc.org]
- 10. Alginate–Sodium Sulfate this compound Phase Change Composite with Extended Stability | ORNL [ornl.gov]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
- 13. Effect of expanded graphite on the thermal conductivity of sodium sulfate this compound (Na2SO4·10H2O) phase change composites | ORNL [ornl.gov]
- 14. New method of thermal cycling stability test of phase change material | MATEC Web of Conferences [matec-conferences.org]
- 15. matec-conferences.org [matec-conferences.org]
- 16. Experimental Devices to Investigate the Long-Term Stability of Phase Change Materials under Application Conditions [mdpi.com]
- 17. lib-climaticchamber.com [lib-climaticchamber.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Stabilization of low-cost phase change materials for thermal energy storage applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. oecd.org [oecd.org]
- 22. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 23. Parameters for Testing Engine Coolants [machinerylubrication.com]
- 24. HPC Cluster Coolant Health Testing: Recommended Tests - TestOil [testoil.com]
- 25. arteco-coolants.com [arteco-coolants.com]
- 26. industrial-ia.com [industrial-ia.com]
Troubleshooting & Optimization
Technical Support Center: Sodium Sulfate Decahydrate (SSD) Phase Change Material
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium sulfate decahydrate (Na₂SO₄·10H₂O), a common phase change material (PCM). The following sections address common issues, particularly phase separation and supercooling, encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is phase separation in sodium sulfate this compound and why does it occur?
A1: Sodium sulfate this compound (also known as Glauber's salt) is an inorganic hydrated salt that can undergo incongruent melting.[1] This means that upon heating, instead of melting into a uniform liquid of the same composition, it separates into solid anhydrous sodium sulfate (Na₂SO₄) and a saturated aqueous solution. Due to the higher density of the anhydrous salt, it settles at the bottom of the container. This separation is a primary cause of a decrease in the material's heat storage capacity over repeated thermal cycles.[2][3][4][5]
Q2: My sodium sulfate this compound isn't solidifying at its expected melting point. What is happening?
A2: This phenomenon is known as supercooling, where the material remains in a liquid state even when cooled below its freezing point.[1][6][7] This delay in crystallization is a significant issue as it affects the timely release of stored latent heat.[4] The addition of a nucleating agent is a common strategy to mitigate supercooling.[7][8]
Q3: How can I prevent the anhydrous sodium sulfate from settling out of the solution?
A3: To prevent the settling of anhydrous sodium sulfate, you can increase the viscosity of the solution by adding thickening or gelling agents.[5] These additives create a network structure that suspends the anhydrous salt particles, maintaining a more homogeneous mixture. Common thickeners include carboxymethyl cellulose (CMC), hydroxyethyl cellulose (HEC), and sodium polyacrylate.[5][9]
Q4: What are nucleating agents and how do they help with supercooling?
A4: Nucleating agents are substances that promote the formation of crystals by providing a template or seed for crystal growth, thereby reducing the degree of supercooling.[7][8] For sodium sulfate this compound, borax (sodium tetraborate this compound) is a widely used and effective nucleating agent.[7][8][9] The crystal structure of borax is similar to that of sodium sulfate this compound, which facilitates nucleation.
Q5: Are there other additives besides thickeners and nucleating agents that can improve the stability of sodium sulfate this compound?
A5: Yes, polyelectrolytes such as dextran sulfate sodium (DSS) have shown significant effectiveness in preventing phase separation.[2][3][4] DSS works by reducing the particle size of the anhydrous sodium sulfate and electrostatically suspending the salt particles, which helps to maintain a stable and homogeneous solution.[5][10] DSS-modified PCMs have demonstrated greater stability over numerous cycles compared to those with traditional thickeners.[5][10]
Q6: Can I use porous materials to prevent phase separation?
A6: Incorporating sodium sulfate this compound into highly thermally conductive porous materials is another effective method to prevent phase separation.[6] The porous matrix physically confines the PCM, preventing the segregation of the anhydrous salt and water. This method is often used to create shape-stabilized phase change materials (SSPCMs).[6]
Troubleshooting Guide
| Issue | Observation | Potential Cause | Suggested Solution |
| Phase Separation | A solid layer of anhydrous sodium sulfate forms at the bottom of the container after melting. | Incongruent melting and density differences between the anhydrous salt and the aqueous solution. | Add a thickening agent such as carboxymethyl cellulose (CMC) or sodium polyacrylate to increase viscosity and suspend the particles.[5][9] Alternatively, use a polyelectrolyte like dextran sulfate sodium (DSS) to electrostatically stabilize the suspension.[5][10] |
| Supercooling | The material remains liquid below its freezing point of 32.4°C. | Lack of nucleation sites for crystal formation. | Introduce a nucleating agent. Borax (sodium tetraborate this compound) is a common choice, typically added at a concentration of 3-10% by weight.[7][11] |
| Decreased Heat Storage Capacity | The amount of heat the material can store and release diminishes with each cycle. | This is often a consequence of phase separation, which prevents the complete rehydration of the anhydrous sodium sulfate during freezing. | Address the root cause of phase separation by using thickeners, polyelectrolytes, or porous host materials.[5][6] |
| Leakage of PCM | The liquid phase of the material leaks from its container. | Poor encapsulation or containment of the PCM. | Consider microencapsulation of the sodium sulfate this compound or impregnation into a porous material to create a shape-stabilized composite.[5][6] |
Quantitative Data Summary
| Additive Type | Additive Example | Concentration (wt. %) | Effect on Supercooling | Effect on Phase Separation | Impact on Energy Storage Capacity (ESC) |
| Thickener | Sodium Polyacrylate | 5% | - | Prevents settling | Can deteriorate ESC over cycles[5][10] |
| Thickener | Hydroxyethyl Cellulose (HEC) | 0.5% | - | Excellent thickening effect | - |
| Nucleating Agent | Borax | 3-9% | Reduces supercooling significantly[7][8] | - | Helps maintain ESC by ensuring proper crystallization |
| Polyelectrolyte | Dextran Sulfate Sodium (DSS) | - | - | Highly effective at preventing phase separation | Greater stability up to 150 cycles[5][10] |
| Porous Material | Expanded Graphite (EG) | 7% | Reduced by more than 19°C (with other additives)[9] | Stabilizes and prevents separation | Latent heat of 114.0 J/g for melting and 105.5 J/g for freezing[9] |
Note: Pure sodium sulfate this compound can show a degradation in its Energy Storage Capacity (ESC) by as much as 38.4% after just 10 cycles, dropping from approximately 220 J/g to 135.21 J/g.[5]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Sodium Sulfate this compound Mixture with Thickener and Nucleating Agent
-
Materials:
-
Sodium sulfate this compound (Na₂SO₄·10H₂O)
-
Deionized water
-
Sodium polyacrylate (thickener)
-
Sodium tetraborate this compound (borax, nucleating agent)
-
Hotplate with magnetic stirring
-
Beaker
-
Weighing scale
-
-
Procedure:
-
Prepare a stoichiometric solution of sodium sulfate this compound in deionized water.
-
Heat the solution on a hotplate to 45°C while stirring continuously.
-
Add 5 wt.% of sodium polyacrylate to the solution.[7][8] Continue stirring until the thickener is fully dissolved and the solution becomes viscous.
-
Continue stirring the mixture for several hours (e.g., 10 hours) at 45°C to ensure a homogeneous composition.[7]
-
Allow the mixture to cool to room temperature to observe the solidification process.
-
Protocol 2: Thermal Cycling and Performance Evaluation
-
Materials:
-
Prepared stabilized sodium sulfate this compound sample
-
Differential Scanning Calorimeter (DSC)
-
Temperature-controlled water bath or environmental chamber
-
-
Procedure:
-
Place a small, accurately weighed sample of the prepared mixture into a DSC pan.
-
Perform an initial heating and cooling cycle in the DSC to determine the melting and freezing points, and the latent heat of fusion. A typical temperature range would be from 0°C to 50°C.
-
To test long-term stability, subject the sample to repeated thermal cycles. This can be done in the DSC or by cycling the sample in a temperature-controlled bath between temperatures above and below its melting point.
-
Measure the thermal properties of the sample using DSC after a set number of cycles (e.g., 10, 50, 100 cycles) to evaluate any degradation in performance.[5]
-
Visualizations
Caption: Troubleshooting workflow for preventing phase separation in SSD.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nanoscale Stabilization Mechanism of Sodium Sulfate this compound at Polyelectrolyte Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stabilization of low-cost phase change materials for thermal energy storage applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress of sodium sulfate this compound phase changematerial [esst.cip.com.cn]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research-hub.nrel.gov [research-hub.nrel.gov]
- 11. CN102212341A - Sodium sulfate this compound phase change energy storage material compositions - Google Patents [patents.google.com]
optimizing the crystal growth of decahydrates for specific morphologies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of decahydrates. Our focus is on providing actionable solutions to control and optimize crystal morphology for specific applications.
Troubleshooting Guide
This guide addresses common issues encountered during decahydrate crystallization experiments in a question-and-answer format.
Problem: No Crystal Growth or Very Slow Nucleation
-
Question: I have prepared a supersaturated solution, but no crystals are forming, or nucleation is taking an unexpectedly long time. What are the possible causes and solutions?
-
Answer: This is a common issue often related to the solution's saturation level or nucleation barriers.
-
Insufficient Supersaturation: The solution may not be adequately saturated.
-
Solution: Increase the solute concentration by dissolving more of the this compound salt. Gentle heating and stirring can aid dissolution. Continue adding solute until a small amount of undissolved solid remains at the bottom of the container, ensuring a saturated state.
-
-
Lack of Nucleation Sites: Crystal formation requires nucleation sites to initiate growth.
-
Solution 1: Seeding. Introduce a "seed crystal" – a small, well-formed crystal of the desired this compound – into the supersaturated solution. This provides a template for further crystal growth.
-
Solution 2: Scratching. Gently scratch the inner surface of the crystallization vessel with a glass rod. The microscopic imperfections created can serve as nucleation sites.
-
-
Inappropriate Temperature: The temperature may be too high, keeping the solute fully dissolved.
-
Solution: Gradually lower the temperature of the solution. For some decahydrates, a controlled decrease in temperature is necessary to induce nucleation.
-
-
Contaminants: Impurities in the solvent or on the glassware can inhibit nucleation.
-
Solution: Ensure high-purity solvents and meticulously clean glassware. If contamination is suspected, filter the solution and transfer it to a clean vessel.
-
-
Problem: Rapid, Uncontrolled Crystallization Leading to Small or Poorly-Defined Crystals
-
Question: My crystals are forming too quickly, resulting in a fine powder or agglomerated masses instead of the desired morphology. How can I slow down the crystallization process?
-
Answer: Rapid crystallization occurs when the level of supersaturation is too high, leading to rapid nucleation and growth.
-
Excessive Supersaturation: A very high concentration of the solute will drive fast crystallization.
-
Solution: Decrease the initial supersaturation level. This can be achieved by slightly increasing the amount of solvent or by starting the cooling process from a temperature closer to the saturation point.
-
-
Rapid Cooling: A fast cooling rate can induce a sudden drop in solubility, causing the solute to crash out of the solution.
-
High Agitation: Vigorous stirring can increase the rate of secondary nucleation, leading to a larger number of smaller crystals.
-
Solution: Reduce the agitation speed. Gentle stirring is often sufficient to maintain a homogenous solution without promoting excessive nucleation.
-
-
Problem: Formation of Undesired Crystal Morphologies (e.g., Needles instead of Prisms)
-
Question: I am obtaining crystals with a different habit than expected (e.g., needles when I want prisms). How can I control the crystal morphology?
-
Answer: Crystal morphology is influenced by a variety of factors, including temperature, supersaturation, and the presence of additives.
-
Temperature: The crystallization temperature can significantly impact the crystal habit.
-
Solution: Experiment with different crystallization temperatures. For sodium sulfate this compound, for instance, prismatic habits are typically observed at 20°C, while a leaf-like morphology can appear at 18°C.[3]
-
-
Supersaturation Level: The degree of supersaturation affects the relative growth rates of different crystal faces.
-
Solution: Adjust the supersaturation. Lower supersaturation levels generally favor the growth of more well-defined, larger crystals.
-
-
Additives (Impurities): The presence of other ions or molecules in the solution can either inhibit or promote the growth of specific crystal faces.
-
Solution: Introduce specific additives to modify the crystal habit. For example, borax can alter the crystal habit of sodium sulfate.[4] The presence of metallic ions can also influence morphology.
-
-
Problem: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals
-
Question: Instead of solid crystals, a liquid or oily phase is separating from my solution. What is happening and how can I fix it?
-
Answer: "Oiling out" occurs when the solute separates from the solution as a supersaturated liquid phase rather than a solid crystalline phase. This can happen if the crystallization temperature is above the melting point of the this compound or if high levels of impurities are present.
-
High Impurity Levels: Impurities can lower the melting point of the solid.
-
Solution: Purify the starting material. Techniques like recrystallization can be used to remove impurities.
-
-
Inappropriate Solvent: The chosen solvent may not be ideal for the crystallization of the this compound.
-
Solution: Experiment with different solvent systems. Sometimes a mixture of solvents can prevent oiling out.
-
-
High Supersaturation at Elevated Temperatures: The combination of high concentration and temperature can lead to the formation of a liquid phase.
-
Solution: Lower the initial concentration of the solute or begin the cooling process at a lower temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of supersaturation in controlling crystal morphology?
A1: Supersaturation is the primary driving force for both nucleation and crystal growth. The level of supersaturation influences which crystal faces grow faster. At low supersaturation, growth is typically slower and more controlled, often leading to larger, more well-defined crystals. At high supersaturation, growth is rapid and can lead to dendritic or needle-like crystals, or even amorphous precipitates. The crystal growth rate often shows a parabolic dependence on supersaturation at low levels, transitioning to a linear dependence at higher supersaturation.[3]
Q2: How do additives, inhibitors, and promoters affect crystal growth?
A2:
-
Inhibitors: These are substances that slow down or prevent the growth of crystals altogether. They typically work by adsorbing onto the crystal surface, blocking sites where new molecules would attach. This can be used to control crystal size and prevent the formation of unwanted crystalline phases.
-
Promoters (Nucleating Agents): These substances facilitate nucleation, often by providing a surface that has a good lattice match with the desired crystal, thereby reducing the energy barrier for nucleation. Borax, for example, can act as a nucleating agent for sodium sulfate this compound, reducing the degree of supercooling required for crystallization.
-
Habit Modifiers: These additives selectively adsorb to specific crystal faces, inhibiting their growth. This causes other faces to grow more quickly, thus changing the overall shape (habit) of the crystal. For instance, the this compound polymorph of borax can lead to the precipitation of hydrated sodium sulfate crystals (mirabilite), while the pentahydrate form favors the precipitation of anhydrous sodium sulfate (thenardite) with an altered crystal habit.[4]
Q3: What is the importance of the cooling rate in this compound crystallization?
A3: The cooling rate is a critical parameter for controlling crystal size and morphology.[1][2]
-
Slow Cooling: A slow cooling rate maintains a low level of supersaturation, which generally promotes the growth of larger, more perfect crystals with a stable morphology.[1][2]
-
Fast Cooling: Rapid cooling leads to a rapid increase in supersaturation, which can result in the formation of many small crystals (due to a high nucleation rate) or dendritic and irregular morphologies. The initial crystallization temperature also tends to be lower with faster cooling rates.
Q4: Can pH influence the crystal morphology of decahydrates?
A4: Yes, pH can have a significant impact on crystal morphology. The pH of the crystallization medium can affect the solubility of the this compound and the surface charge of the growing crystals. This, in turn, can influence the adsorption of ions and other species from the solution, leading to changes in the relative growth rates of different crystal faces and ultimately altering the crystal habit. In general, crystal size tends to increase with an increase in pH.
Data Presentation
Table 1: Effect of Temperature on Sodium Sulfate this compound Morphology
| Temperature (°C) | Resulting Crystal Morphology | Reference |
| 20 | Typical prismatic habit | [3] |
| 18 | Leaf-like morphology | [3] |
Table 2: Influence of Cooling Rate on Sodium Sulfate this compound Crystallization
| Cooling Rate (°C/min) | Effect on Initial Crystallization Temperature | Resulting Crystal Morphology | Reference |
| 1 | Lower | Less stable | [1] |
| 0.1 | Intermediate | Intermediate stability | [1] |
| 0.02 | Higher | More stable | [1] |
Table 3: Quantitative Data on this compound Crystal Growth Kinetics
| System | Parameter | Value | Conditions | Reference |
| Sodium Sulfate this compound | Mean Mass Transfer Coefficient (kg,SO4) | (9 ± 5) × 10-6 m/s | Diffusion-limited growth from a 150 µm thin film | [5] |
| Sodium Carbonate this compound | Mean Mass Transfer Coefficient (kg,CO3) | 6 × 10-7 m/s | Crystallizing with sodium sulfate in solution | [2][5] |
| Sodium Carbonate this compound | Crystallization Order (g) | 1.0 ± 0.1 | - | [5] |
| Sodium Sulfate this compound | Crystallization Order (g) | 2.0 ± 0.1 | - | [5] |
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization of Sodium Sulfate this compound
-
Preparation of Saturated Solution:
-
Dissolve anhydrous sodium sulfate in deionized water at a temperature above 32.4°C (e.g., 40°C) with continuous stirring until saturation is reached. Ensure a small amount of undissolved solid remains to confirm saturation.
-
Filter the hot, saturated solution to remove any undissolved particles.
-
-
Seeded Crystallization:
-
Transfer the clear, saturated solution to a jacketed crystallizer connected to a programmable water bath.
-
Allow the solution to cool to a temperature slightly above the desired crystallization temperature (e.g., 22°C for prismatic crystals).
-
Introduce a small, well-formed seed crystal of sodium sulfate this compound into the solution.
-
-
Controlled Cooling:
-
Program the water bath to cool the solution at a slow, controlled rate (e.g., 0.1°C/min).
-
Maintain gentle agitation throughout the cooling process to ensure a homogenous solution temperature and concentration.
-
-
Crystal Harvesting and Drying:
-
Once the desired amount of crystal growth has occurred, separate the crystals from the mother liquor by filtration.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Dry the crystals at room temperature in a desiccator.
-
Mandatory Visualizations
References
troubleshooting instability issues in decahydrate thermal cycles
Technical Support Center: Decahydrate Thermal Cycle Instability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common instability issues encountered during thermal cycling experiments.
Frequently Asked Questions (FAQs)
Issue 1: Supercooling
Q1: My this compound sample is cooling significantly below its melting point before solidifying. What is supercooling and how can I prevent it?
A1: Supercooling is the phenomenon where a liquid is cooled below its equilibrium freezing point without undergoing solidification.[1] This occurs due to slow nucleation kinetics. For salt hydrates like sodium sulfate this compound (SSD), this can delay or inhibit the release of stored latent heat, affecting the material's performance and thermal cycling stability.[1][2]
Troubleshooting Steps & Solutions:
-
Introduce a Nucleating Agent: The most effective way to combat supercooling is to add a nucleating agent that provides sites for crystal growth to begin.
-
Mechanism: A suitable nucleating agent has a crystal lattice structure similar to the this compound, which lowers the energy barrier for nucleation.
-
Recommended Agent for Sodium Sulfate this compound (SSD): Sodium tetraborate this compound (Borax) is a highly effective nucleating agent for SSD due to a small lattice mismatch.[1][3] Adding 2-5 wt% of borax can suppress supercooling to below 1°C.[4][5]
-
Other Agents: For other salt hydrates like calcium chloride hexahydrate (CaCl₂·6H₂O), strontium chloride (SrCl₂·6H₂O) can be used.[3][6]
-
-
Control the Cooling Rate: A higher cooling rate can increase the degree of supercooling.[3]
-
Recommendation: If your experimental setup allows, reduce the cooling rate. Experiments have shown that decreasing the cooling rate from 5°C/min to 1°C/min can significantly reduce the supercooling effect.
-
-
Optimize Sample Size: The mass of the sample can influence nucleation temperature.[1][5]
-
Recommendation: While highly dependent on the specific compound and setup, be aware that smaller samples (like those used in DSC) may exhibit different supercooling behavior than larger, bulk samples. Consistency in sample size is key for reproducible results.
-
Issue 2: Phase Separation & Incongruent Melting
Q2: After the first melting cycle, my this compound does not fully resolidify, and I'm observing a drop in heat storage capacity. What is happening?
A2: This issue is characteristic of incongruent melting , a common problem with salt hydrates like sodium sulfate this compound.[7] The this compound melts into a saturated aqueous solution and a solid, anhydrous salt.[7] Because the anhydrous salt is denser, it settles at the bottom, a process called phase separation .[8] Upon cooling, the separated anhydrous salt cannot fully recombine with the solution to reform the this compound, leading to a progressive loss of thermal energy storage capacity with each cycle.[6][9]
Troubleshooting Steps & Solutions:
-
Add a Thickening or Gelling Agent: The most common solution is to increase the viscosity of the molten solution to suspend the anhydrous salt particles and prevent them from settling.
-
Mechanism: Thickeners create a matrix that physically hinders the gravitational separation of the denser anhydrous salt.
-
Recommended Agents:
-
Caution: Using excessive amounts of thickener can be counterproductive, potentially trapping air and degrading performance.
-
-
Mechanical Stirring: For larger-scale experiments, gentle agitation during the cooling phase can help keep the anhydrous salt suspended and promote recombination. This is often impractical for small, sealed samples.
-
Shape Stabilization: Encapsulating the this compound within a porous supporting material (e.g., expanded vermiculite, silica) can physically prevent phase separation through capillary forces.
Troubleshooting Workflow
This workflow helps diagnose the specific instability issue you are facing.
Quantitative Data Summary
The tables below summarize the key thermal properties of Sodium Sulfate this compound (SSD) and the effects of common additives.
Table 1: Thermal Properties of Sodium Sulfate this compound (Glauber's Salt)
| Property | Value | Unit |
| Chemical Formula | Na₂SO₄·10H₂O | - |
| Melting Point | 32.4[1][10] | °C |
| Latent Heat of Fusion | >200[10] | J/g |
| Density | 1.46[11] | g/cm³ |
| Key Instabilities | Supercooling, Phase Separation[10] | - |
Table 2: Effect of Additives on Sodium Sulfate this compound Performance
| Additive Type | Example | Concentration (wt. %) | Primary Effect | Reference |
| Nucleating Agent | Borax (Na₂B₄O₇·10H₂O) | 3 - 9 | Reduces supercooling | [1] |
| Thickening Agent | Sodium Polyacrylate | 5 | Prevents phase separation | [1] |
| Thickening Agent | Carboxymethyl Cellulose (CMC) | Varies | Prevents phase separation | [8] |
| Polyelectrolyte | Dextran Sulfate Sodium (DSS) | Varies | Prevents phase separation, improves cycle stability | [9] |
Experimental Protocols
Protocol 1: Thermal Stability Analysis via Thermal Cycling
This protocol is used to assess the long-term performance and stability of a this compound formulation over many melt/freeze cycles.[12][13]
Objective: To determine the change in latent heat and phase transition temperature after a large number of cycles.
Methodology:
-
Sample Preparation: Prepare the this compound sample with any additives (nucleating agents, thickeners) in a sealed container appropriate for the cycling apparatus.
-
Apparatus: Use a thermal cycling device, which can be a specialized instrument or a temperature-controlled bath/chamber.[14]
-
Cycling Profile:
-
Data Collection:
-
Periodically (e.g., every 50 cycles), remove the sample (or a parallel sample) and analyze its thermal properties using Differential Scanning Calorimetry (DSC) as described in Protocol 2.
-
Record the latent heat of fusion and the melting/freezing temperatures.
-
-
Analysis: Plot the latent heat and transition temperatures as a function of the cycle number to quantify degradation. A stable material will show minimal change in these properties over time.[16]
Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for measuring a material's thermal properties, including melting/freezing points and latent heat.[17][18]
Objective: To obtain precise measurements of phase transition temperatures and enthalpy.
Methodology:
-
Calibration: Calibrate the DSC instrument using standard reference materials (e.g., Indium) in the temperature range of interest.
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (typically 5-10 mg) into a DSC pan (e.g., aluminum).
-
Hermetically seal the pan to prevent any loss of water vapor during heating.
-
-
Temperature Program:
-
Equilibration: Hold the sample at a temperature below the expected freezing point (e.g., 0°C for SSD) to ensure a stable starting state.
-
Heating Ramp: Heat the sample at a constant, slow rate (e.g., 2-5 °C/min) to a temperature well above its melting point (e.g., 50°C).[19] Slower rates generally yield better resolution.[17]
-
Isothermal Hold: Hold the sample at the upper temperature for a few minutes to ensure complete melting.
-
Cooling Ramp: Cool the sample at the same constant rate back to the starting temperature.
-
-
Data Analysis:
-
The resulting DSC curve plots heat flow versus temperature.
-
Melting/Freezing Point: The onset or peak of the endothermic (melting) and exothermic (freezing) events indicates the transition temperatures.[20]
-
Latent Heat (Enthalpy): Integrate the area under the phase transition peak to calculate the latent heat in Joules per gram (J/g).[20]
-
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Understanding supercooling mechanism in sodium sulfate this compound phase-change material (Journal Article) | OSTI.GOV [osti.gov]
- 3. Advancements and challenges in enhancing salt hydrate phase change materials for building energy storage: Optimization methodologies and mechanisms | National Science Open (NSO) [nso-journal.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. echemi.com [echemi.com]
- 8. osti.gov [osti.gov]
- 9. Stabilization of low-cost phase change materials for thermal energy storage applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research progress of sodium sulfate this compound phase changematerial [esst.cip.com.cn]
- 11. Sodium sulfate this compound [chembk.com]
- 12. researchgate.net [researchgate.net]
- 13. matec-conferences.org [matec-conferences.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Thermal Characterization of Phase Change Materials by Differential Scanning Calorimetry: A Review | MDPI [mdpi.com]
- 18. linseis.com [linseis.com]
- 19. An Analysis of the Influence of DSC Parameters on the Measurement of the Thermal Properties of Phase-Change Material - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Supercooling in Decahydrate Phase Change Materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with decahydrate phase change materials (PCMs), particularly sodium sulfate this compound (SSD). The following sections address common issues related to supercooling and offer strategies to mitigate this phenomenon.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sodium sulfate this compound (SSD) sample is exhibiting significant supercooling, solidifying at a much lower temperature than its melting point. What are the primary causes?
A1: Supercooling in SSD is a common issue that delays the onset of the liquid-to-solid phase transition.[1][2][3] The primary causes include:
-
Lack of Nucleation Sites: Pure SSD often lacks sufficient nucleation sites to initiate crystallization at its theoretical freezing point.
-
Phase Segregation: Upon melting, incongruent melting can lead to the separation of the anhydrous salt (Na₂SO₄) from the aqueous solution. This separation hinders the reformation of the this compound form upon cooling.[4][5][6][7]
-
Cooling Rate: Rapid cooling rates can exacerbate supercooling by not allowing enough time for crystal nuclei to form and grow.[8]
Q2: What are the most effective strategies to reduce the degree of supercooling in SSD?
A2: Several strategies can be employed to reduce supercooling:
-
Addition of Nucleating Agents: Introducing materials with a crystal structure similar to SSD can provide heterogeneous nucleation sites, promoting crystallization closer to the melting point.[8] Sodium tetraborate this compound (borax) is a commonly used and effective nucleating agent for SSD due to its minimal lattice mismatch.[6][8]
-
Use of Thickening Agents: Adding thickeners or gelling agents increases the viscosity of the molten salt, which helps to suspend the anhydrous salt particles and prevent phase separation.[9] This ensures a more uniform composition, facilitating recrystallization.[4][5][7]
-
Eutectic Mixtures: Creating eutectic compositions with other salt hydrates can alter the phase diagram and improve thermal cycle stability, thereby reducing supercooling.[9]
-
Porous Media Incorporation: Confining the PCM within a porous matrix can provide a large surface area for nucleation and physically hinder phase segregation.[10][11]
Q3: I've added borax as a nucleating agent, but I'm still observing some supercooling. What factors should I consider to optimize its effectiveness?
A3: To optimize the performance of borax as a nucleating agent, consider the following:
-
Concentration: The mass concentration of borax is a critical factor. Studies have shown that varying the weight percentage of borax can significantly impact the reduction in supercooling.[1][8] Experimentally determining the optimal concentration for your specific setup is recommended.
-
Mixing and Homogeneity: Ensure that the borax is thoroughly mixed and homogeneously distributed within the SSD. Inadequate mixing can lead to localized areas with insufficient nucleation sites. The sample should be stirred for an extended period at a temperature above the melting point of SSD.[8]
-
Particle Size: The particle size of the nucleating agent can influence its effectiveness. While not explicitly detailed for borax in the provided context, smaller particle sizes generally offer a larger surface area for nucleation.
Q4: My PCM is showing reduced energy storage capacity after several melt-freeze cycles. What could be the cause and how can I prevent it?
A4: A decrease in energy storage capacity after cycling is often due to irreversible phase separation.[4][5][6][7]
-
Cause: During each cycle, some of the anhydrous sodium sulfate may settle at the bottom of the container and not fully recombine with water to form the this compound. This reduces the amount of active PCM available for the phase transition.
-
Prevention: The most effective way to prevent this is by using thickening agents to create a gel-like structure that suspends the salt particles.[9] Materials like carboxymethyl cellulose (CMC) and sodium polyacrylate have been used for this purpose.[4][5][7][12] Additionally, some polyelectrolytes like dextran sulfate sodium (DSS) have shown promise in maintaining stability over many cycles.[4][5][7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on reducing supercooling in sodium sulfate this compound.
Table 1: Effect of Nucleating Agents on Supercooling of Sodium Sulfate this compound (SSD)
| Nucleating Agent | Concentration (wt.%) | Supercooling Degree (°C) | Reference |
| None (Pure SSD) | 0 | Can be significant, e.g., ~-10°C | [8] |
| Sodium Tetraborate this compound (Borax) | 3 | Reduced | [8] |
| Sodium Tetraborate this compound (Borax) | 5 | 1.5 | [12] |
| Sodium Tetraborate this compound (Borax) | 6 | Reduced | [8] |
| Sodium Tetraborate this compound (Borax) | 9 | Reduced | [8] |
| Strontium Chloride Hexahydrate (SrCl₂·6H₂O) | 4 | 2.8 | [9] |
| Disodium Hydrogen Phosphate Dothis compound (Na₂HPO₄·12H₂O) | 5 | ~2 | [9] |
Table 2: Effect of Thickening Agents on the Stability and Performance of SSD Composites
| Thickener | Concentration (wt.%) | Key Findings | Reference |
| Carboxymethyl Cellulose (CMC) | 3 | Optimal ratio with Borax reduced supercooling to 1.5°C | [12] |
| Dextran Sulfate Sodium (DSS) | Not specified | Exhibited greater stability up to 150 cycles | [4][5][7] |
| Sodium Alginate | Various | Demonstrated high phase change enthalpy (~160 J/g) and extended cycling stability | [13][14] |
| Polyacrylamide (PAM) | 5 | With 5 wt.% Borax, reduced supercooling to 0.4°C | [12] |
Experimental Protocols
Protocol 1: Preparation of SSD with a Nucleating Agent (Borax)
Objective: To prepare a sodium sulfate this compound composite with borax to reduce supercooling.
Materials:
-
Sodium sulfate this compound (Na₂SO₄·10H₂O)
-
Sodium tetraborate this compound (Na₂B₄O₇·10H₂O, Borax)
-
Distilled water (if starting from anhydrous sodium sulfate)
-
Beaker or flask
-
Hotplate with magnetic stirrer
-
Thermometer or thermocouple
Procedure:
-
Determine Composition: Decide on the desired weight percentage of borax (e.g., 3-9 wt.%).[8]
-
Mixing:
-
If using sodium sulfate this compound, heat it on the hotplate to a temperature above its melting point (e.g., 45°C) until it is completely molten.[8]
-
If starting with anhydrous sodium sulfate, calculate the stoichiometric amount of distilled water to form the this compound and mix them.
-
-
Add Nucleating Agent: While stirring the molten SSD, slowly add the pre-weighed amount of borax.
-
Homogenization: Continue stirring the mixture at a constant temperature (e.g., 45°C) for an extended period (e.g., 10 hours) to ensure the borax is completely dissolved and the solution is homogeneous.[8]
-
Cooling and Observation: Allow the sample to cool down and monitor its solidification temperature to determine the degree of supercooling.
Protocol 2: Characterization of Supercooling using Differential Scanning Calorimetry (DSC)
Objective: To quantitatively measure the degree of supercooling of a PCM sample.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
Procedure:
-
Sample Preparation: Accurately weigh a small amount (typically a few milligrams) of the PCM sample into an aluminum DSC pan and seal it hermetically.
-
Thermal Program:
-
Set the initial temperature of the DSC cell above the melting point of the PCM (e.g., 50°C for SSD).
-
Hold the sample at this temperature for a few minutes to ensure it is completely molten.
-
Cool the sample at a controlled rate (e.g., 1°C/min).[1]
-
Heat the sample back to the initial temperature at the same controlled rate.
-
-
Data Analysis:
-
The cooling curve will show an exothermic peak corresponding to the solidification of the PCM. The onset temperature of this peak is the nucleation temperature.
-
The heating curve will show an endothermic peak corresponding to the melting of the PCM. The onset temperature of this peak is the melting temperature.
-
The degree of supercooling is calculated as the difference between the melting onset temperature and the nucleation onset temperature.
-
Visualizations
Caption: Experimental workflow for preparing and analyzing this compound PCMs.
Caption: Logical pathway for addressing supercooling in this compound PCMs.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding supercooling mechanism in sodium sulfate this compound phase-change material (Journal Article) | OSTI.GOV [osti.gov]
- 3. Understanding supercooling mechanism in sodium sulfate this compound phase-change material [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. research-hub.nrel.gov [research-hub.nrel.gov]
- 6. Stabilization of low-cost phase change materials for thermal energy storage applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization of low-cost phase change materials for thermal energy storage applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Advancements and challenges in enhancing salt hydrate phase change materials for building energy storage: Optimization methodologies and mechanisms | National Science Open (NSO) [nso-journal.org]
- 10. Advances in the Stabilization of Eutectic Salts as Phase Change Materials (PCMs) for Enhanced Thermal Performance: A Critical Review | MDPI [mdpi.com]
- 11. nso-journal.org [nso-journal.org]
- 12. researchgate.net [researchgate.net]
- 13. Alginate–Sodium Sulfate this compound Phase Change Composite with Extended Stability (Journal Article) | OSTI.GOV [osti.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Thermal Conductivity of Sodium Sulfate Decahydrate Composites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the thermal conductivity of sodium sulfate decahydrate (Na₂SO₄·10H₂O, also known as Glauber's salt) composites.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My composite's thermal conductivity is not increasing as expected after adding a conductive filler. What are the possible reasons?
A1: Several factors could contribute to lower-than-expected thermal conductivity enhancement:
-
Poor Dispersion of Additives: Agglomeration of conductive fillers like graphite or carbon nanotubes creates localized conductive zones instead of a continuous thermal network throughout the composite. Ensure your mixing or synthesis process achieves uniform dispersion.
-
Interfacial Thermal Resistance: A high thermal resistance at the interface between the sodium sulfate this compound matrix and the conductive filler can impede heat transfer.[1][2] This can be influenced by the surface chemistry of the filler and its compatibility with the salt hydrate.
-
Incorrect Filler Morphology: The shape and size of the filler particles play a crucial role. For instance, expanded graphite (EG) with its larger, interconnected structure often provides better thermal conductivity enhancement compared to milled graphite (MG) or graphite nanoplatelets (GnP) at similar weight percentages.[1][2][3]
-
Low Bulk Density: Certain additives, particularly expanded graphite, can significantly decrease the bulk density of the composite.[1][2][3][4] This reduction in density can offset the gains in thermal conductivity, leading to lower overall thermal performance.[1][2][3]
Q2: I'm observing significant phase separation in my sodium sulfate this compound composite after a few thermal cycles. How can I prevent this?
A2: Phase separation, where the anhydrous sodium sulfate settles out from the aqueous solution, is a common issue with Glauber's salt.[4][5][6][7][8][9] Here are some strategies to mitigate it:
-
Utilize Polyelectrolytes: Certain polyelectrolytes, such as dextran sulfate sodium (DSS), have been shown to effectively prevent phase separation by stabilizing the salt particles in a homogeneous solution.[5][6][8][9]
-
Employ Porous Support Materials: Impregnating the sodium sulfate this compound into a porous matrix material can physically confine the molten salt and prevent phase segregation.
Q3: My composite exhibits significant supercooling, delaying the release of stored heat. What can I do to address this?
A3: Supercooling, the phenomenon of a liquid cooling below its freezing point without solidifying, is another major challenge with sodium sulfate this compound.[4][6][7][15] The most effective solution is to use a nucleating agent:
Q4: After adding expanded graphite, the overall thermal performance of my system has decreased, despite the increase in thermal conductivity. Why is this happening?
A4: This is a critical trade-off to consider. While expanded graphite is excellent for increasing thermal conductivity, it can significantly lower the composite's bulk density.[1][2][3][4] This means that for a given volume, the amount of phase change material (and therefore the energy storage capacity) is reduced. The lower energy storage density can outweigh the benefit of higher thermal conductivity, leading to a net decrease in thermal performance.[1][2][3] It is essential to optimize the concentration of the additive to balance thermal conductivity enhancement and energy storage density.
Data on Thermal Conductivity Enhancement
The following tables summarize the quantitative data on the improvement of thermal conductivity of sodium sulfate this compound composites with various additives.
| Additive Type | Additive Material | Concentration (wt. %) | Thermal Conductivity (W/m·K) | % Increase | Reference |
| Carbon-based | Expanded Graphite (EG) | 25 | 4.1 | 583 | [1][2][3][4] |
| Expanded Graphite (EG) | 7 | 1.96 | 260 | [10] | |
| Expanded Graphite (EG) | 3 | 1.35 | - | [11] | |
| Carbon Powder | - | 1.02 - 1.23 | - | [12][13] | |
| 2D Material | Boron Nitride Nanosheets (BNNS) | 2 | 2.172 | 467 | [4] |
Note: The baseline thermal conductivity of pure sodium sulfate this compound is approximately 0.5 W/m-K.[1][2]
Experimental Protocols
One-Pot Synthesis of Sodium Sulfate this compound-Graphite Composites
This protocol describes a scalable method for preparing sodium sulfate this compound composites with graphite-based additives.[1][2][3]
Materials:
-
Sodium Sulfate this compound (Na₂SO₄·10H₂O)
-
Expanded Graphite (EG), Milled Graphite (MG), or Graphite Nanoplatelets (GnP)
-
Deionized Water
-
Beaker or reaction vessel
-
Magnetic stirrer and hot plate
-
Drying oven
Procedure:
-
Dissolution: Heat deionized water in a beaker on a hot plate to approximately 40°C.
-
Salt Addition: Gradually add the sodium sulfate this compound to the heated water while stirring until it is completely dissolved.
-
Additive Dispersion: Slowly add the desired weight percentage of the graphite-based additive to the solution while maintaining vigorous stirring to ensure uniform dispersion.
-
Homogenization: Continue stirring the mixture for at least one hour to ensure a homogeneous suspension.
-
Casting and Solidification: Pour the mixture into a mold or container of the desired shape. Allow it to cool to room temperature to solidify.
-
Drying: Place the solidified composite in a drying oven at a temperature slightly above the melting point of the salt hydrate (e.g., 35-40°C) to remove any excess water until a constant weight is achieved.
Characterization of Thermal Properties
Differential Scanning Calorimetry (DSC): DSC is used to determine the phase change temperature and latent heat of fusion of the composites.[17][18]
-
A small, precisely weighed sample of the composite is sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated and cooled at a controlled rate in the DSC instrument.
-
The heat flow to or from the sample relative to the reference is measured as a function of temperature.
-
The melting and freezing points are identified by the onset of the endothermic and exothermic peaks, respectively. The area under the peak corresponds to the latent heat of fusion.
Transient Plane Source (TPS) or Laser Flash Analysis (LFA): These methods are commonly used to measure the thermal conductivity of phase change materials and their composites.[17][19][20]
-
TPS Method: A sensor with a flat, electrically conductive nickel spiral is placed between two identical samples of the composite. A short electrical pulse heats the sensor, and the temperature increase is recorded over time. The thermal conductivity is calculated from the temperature versus time response.[19][20]
-
LFA Method: A small, disc-shaped sample is subjected to a high-intensity, short-duration light pulse on one face. An infrared detector on the opposite face measures the resulting temperature rise over time. The thermal diffusivity is calculated from the temperature rise curve, and from this, the thermal conductivity can be determined if the specific heat and density are known.
Diagrams
Caption: Experimental workflow for composite preparation and characterization.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. impact.ornl.gov [impact.ornl.gov]
- 2. Effect of expanded graphite on the thermal conductivity of sodium sulfate this compound (Na2SO4·10H2O) phase change composites | ORNL [ornl.gov]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stabilization of low-cost phase change materials for thermal energy storage applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress of sodium sulfate this compound phase changematerial [esst.cip.com.cn]
- 8. Nanoscale Stabilization Mechanism of Sodium Sulfate this compound at Polyelectrolyte Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-hub.nrel.gov [research-hub.nrel.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. worldscientific.com [worldscientific.com]
- 14. Glauber’s Salt Composites for HVAC Applications: A Study on the Use of the T-History Method with a Modified Data Evaluation Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advancements and challenges in enhancing salt hydrate phase change materials for building energy storage: Optimization methodologies and mechanisms | National Science Open (NSO) [nso-journal.org]
- 16. researchgate.net [researchgate.net]
- 17. Thermal Characterization of Medium-Temperature Phase Change Materials (PCMs) for Thermal Energy Storage Using the T-History Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. worldscientific.com [worldscientific.com]
- 20. worldscientific.com [worldscientific.com]
Technical Support Center: Scaling-Up Decahydrate Synthesis
Welcome to the technical support center for decahydrate synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up production from the laboratory to pilot or manufacturing scale. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.
Troubleshooting Guides and FAQs
This section addresses specific issues that users may encounter during the scale-up of this compound synthesis processes in a question-and-answer format.
Crystallization and Phase Stability
Question 1: We are observing the formation of lower hydrates or the anhydrous form of our compound instead of the desired this compound during scale-up. What is the likely cause and how can we prevent this?
Answer: This issue, often referred to as efflorescence or dehydration, is a common challenge when scaling up hydrate synthesis. The stability of a specific hydrate is highly dependent on temperature and the water activity (or relative humidity) of its environment.[1][2][3]
-
Inefficient Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, which can lead to inefficient heat removal.[4] This can create localized "hot spots" where the temperature exceeds the stability range of the this compound, causing it to lose water molecules and convert to a lower hydrate or an anhydrous form.[3][5]
-
Improper Atmospheric Control: The atmosphere within the reactor is critical. In dry air or under vacuum, the this compound can readily lose water to form more stable lower hydrates.[1]
-
Downstream Processing: Drying processes are a frequent source of unwanted phase transitions. Overdrying, either by using too high a temperature or prolonged drying times, can drive off the water of crystallization.[6][7]
Troubleshooting Steps:
-
Reactor Temperature Control: Implement a robust temperature control system with multiple probes to ensure uniform temperature distribution. Consider using a reactor jacket with a well-controlled fluid temperature and optimize the stirring rate to improve heat transfer.[4]
-
Control Headspace Environment: During crystallization and isolation, control the humidity of the headspace in the reactor or filtration equipment. Blanketing with a humidified inert gas like nitrogen can prevent water loss.
-
Optimize Drying Conditions: Carefully develop and control drying parameters. Use lower temperatures for a longer duration or employ vacuum drying at a controlled temperature. It is crucial to monitor the material's water content and crystallographic form throughout the drying process.[6]
Question 2: Upon scaling up, we are seeing significant product agglomeration and inconsistent crystal size distribution. Why is this happening?
Answer: Crystal agglomeration and inconsistent size are typically kinetic-controlled issues that are exacerbated at larger scales.
-
Rapid Crystallization: If the solution is cooled too quickly, nucleation can dominate crystal growth, leading to the formation of many small crystals that have a higher tendency to clump together.[8] This rapid process can also trap impurities, reducing overall product purity.[8]
-
Poor Mixing: Inadequate agitation in a large vessel can lead to non-uniform supersaturation. Some areas may be highly supersaturated, promoting rapid nucleation and agglomeration, while others are not, leading to a wide particle size distribution.[9]
-
Fouling: Agglomerated crystals are more likely to adhere to the crystallizer surfaces, such as walls and baffles, a phenomenon known as fouling or scaling.[5] This reduces heat transfer efficiency and can further disrupt controlled crystallization.[5]
Troubleshooting Steps:
-
Controlled Cooling Profile: Implement a slower, linear cooling rate to favor controlled crystal growth over nucleation.
-
Seeding: Introduce seed crystals of the desired this compound form at a specific temperature and supersaturation level. This provides a template for crystal growth, promoting a more uniform size distribution and helping to ensure the correct polymorphic form is produced.[10]
-
Optimize Agitation: Adjust the stirring rate to ensure the solution is homogeneous without causing excessive secondary nucleation or crystal breakage from high shear forces. The goal is to keep crystals suspended and evenly distributed.[4]
Yield and Purity
Question 3: Our reaction yield dropped significantly when moving from a 1-liter lab reactor to a 100-liter pilot reactor. What factors should we investigate?
Answer: A drop in yield during scale-up is a frequent problem and can rarely be attributed to a single cause. The transition from a lab to a production environment introduces new complexities.[11]
-
Non-Linear Kinetics: Reaction kinetics do not always scale linearly. Heat and mass transfer limitations in larger vessels can slow down the reaction or favor the formation of side products.[4][11]
-
Mixing Inefficiencies: Achieving uniform mixing of reactants is more challenging in large volumes. Poor mixing can lead to localized areas of high or low reactant concentration, resulting in incomplete reactions or the formation of impurities.[12]
-
Longer Processing Times: Heat-up and cool-down cycles are much longer in large reactors.[13] This extended exposure to heat can potentially degrade the product or starting materials, thereby reducing the final yield.
Troubleshooting Steps:
-
Process Analytical Technology (PAT): Implement in-situ monitoring tools (e.g., temperature probes, pH meters, particle size analyzers) to gain a better understanding of the process parameters inside the large reactor.
-
Staged Addition: Instead of adding all reactants at once, consider a slower, controlled addition rate. This can help manage reaction exotherms and maintain optimal reactant concentrations.[4]
-
Re-evaluate Solvent Choice: A solvent system that works well at a small scale might not be optimal for large-scale operations, especially concerning solubility at different temperatures and impurity rejection.[14]
Data Presentation
Table 1: Temperature Stability of Sodium Carbonate Hydrates
This table provides an example of how temperature dictates the stable hydrate form for sodium carbonate, a common inorganic this compound.
| Hydrate Form | Chemical Formula | Stable Temperature Range (°C) | Notes |
| This compound | Na₂CO₃·10H₂O | -2.1 to +32.0 | Readily loses water (effloresces) in dry air to form the monohydrate.[1] |
| Heptahydrate | Na₂CO₃·7H₂O | +32.0 to +35.4 | Exists in a very narrow temperature range.[1] |
| Monohydrate | Na₂CO₃·H₂O | > +35.4 | Formed by heating other hydrates or in solutions above 35.4 °C.[1] |
Table 2: Common Analytical Techniques for this compound Characterization
It is crucial to analyze the solid-state properties of your material at each stage of the scale-up process.[15]
| Analytical Technique | Abbreviation | Information Provided |
| Powder X-Ray Diffraction | PXRD | Identifies the crystalline phase (polymorph) and can distinguish between different hydrates and the anhydrous form.[15] |
| Thermogravimetric Analysis | TGA | Measures changes in mass as a function of temperature, allowing for the quantification of water content.[15][16] |
| Differential Scanning Calorimetry | DSC | Detects thermal events like dehydration, melting, and phase transitions, providing information on the stability of the hydrate.[16] |
| Raman Spectroscopy | - | Provides information on the molecular structure and can be used to differentiate between polymorphs, often in-situ.[6] |
| Dynamic Vapor Sorption | DVS | Measures the uptake and loss of water vapor by a sample as a function of relative humidity, revealing hydrate formation and stability.[15] |
| Solid-State NMR Spectroscopy | ssNMR | Gives insight into the local environment of atoms within the crystal lattice, useful for characterizing different solid forms.[15] |
Experimental Protocols
Protocol 1: General Methodology for Controlled Cooling Crystallization
This protocol outlines a general approach for crystallizing a this compound compound, which should be adapted for your specific material.
-
Dissolution: Dissolve the crude product in a suitable solvent at an elevated temperature (e.g., 60-70 °C) to ensure complete dissolution. The solvent should be chosen such that the product has high solubility at high temperatures and moderate to low solubility at low temperatures.
-
Filtration: Perform a hot filtration to remove any insoluble impurities.
-
Cooling to Seeding Temperature: Cool the solution to a temperature where it is just saturated or slightly supersaturated. This temperature must be determined experimentally.
-
Seeding: Add a small quantity (typically 0.1-1.0% w/w) of pure this compound seed crystals to the solution.
-
Controlled Cooling: Begin a slow, linear cooling ramp to the final crystallization temperature (e.g., 0-5 °C). A typical cooling rate might be 5-10 °C per hour. Slower cooling generally results in larger, more well-defined crystals.[8]
-
Aging: Hold the slurry at the final temperature with gentle agitation for a period (e.g., 2-4 hours) to allow crystallization to complete and to ensure the system reaches equilibrium.
-
Isolation: Isolate the crystals via filtration.
-
Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor.
-
Drying: Dry the product under controlled conditions (e.g., vacuum oven at 25-30 °C) until a constant weight is achieved. Monitor the solid form during drying to prevent dehydration.[6]
Protocol 2: Characterization Using TGA and PXRD
-
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the sample into a TGA pan.
-
Heat the sample under a nitrogen atmosphere from room temperature to a temperature above the expected dehydration point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).
-
Analyze the resulting graph of mass vs. temperature. A sharp weight loss corresponding to the theoretical water content of the this compound confirms its stoichiometry.
-
-
Powder X-Ray Diffraction (PXRD):
-
Gently grind a small amount of the sample to create a fine, homogeneous powder.
-
Pack the powder into a sample holder.
-
Collect a diffraction pattern over a relevant 2θ range (e.g., 2° to 40°) using a laboratory diffractometer.
-
Compare the resulting diffractogram to reference patterns of the known this compound, lower hydrates, and anhydrous forms to confirm the phase identity and purity of the sample.[15]
-
Mandatory Visualizations
Caption: High-level workflow for scaling up this compound synthesis.
Caption: Decision tree for troubleshooting common crystallization problems.
Caption: Relationship between hydrate forms based on temperature and humidity.
References
- 1. Sodium carbonate - Wikipedia [en.wikipedia.org]
- 2. Softness of hydrated salt crystals under deliquescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fouling Issues in Crystallizers – What, Why, and How to Solve Them - Altum Technologies [altumtechnologies.com]
- 6. Challenges in the development of hydrate phases as active pharmaceutical ingredients--an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 8. achievechem.com [achievechem.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 12. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 13. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 14. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase Transitions Involving Channel Hydrates of a New Pharmaceutical Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
how to control efflorescence of sodium carbonate decahydrate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the control and prevention of efflorescence in sodium carbonate decahydrate (Na₂CO₃·10H₂O).
Frequently Asked Questions (FAQs)
Q1: What is efflorescence and why does it happen to my sodium carbonate this compound?
A1: Efflorescence is the process where a hydrated salt, like sodium carbonate this compound, loses its water of crystallization when exposed to the atmosphere.[1] This occurs because the water vapor pressure within the crystal is higher than the partial pressure of water vapor in the surrounding air, causing the water molecules to escape from the crystal structure.[2][3] The result is the transformation of the translucent, crystalline solid into a fine, white powder, which is a less hydrated form of sodium carbonate (like the monohydrate or anhydrous salt).[2][4]
Q2: What are the primary environmental factors that trigger efflorescence?
A2: The rate and extent of efflorescence are significantly influenced by several environmental conditions:
-
Low Humidity: Dry air accelerates the loss of water from the crystal as it increases the vapor pressure gradient between the crystal and the air.[3]
-
High Temperature: Increased temperatures raise the water vapor pressure within the crystal, speeding up the dehydration process.[3] Sodium carbonate this compound is only stable up to 32.0 °C.[5]
-
Air Circulation: Increased airflow over the crystal surface enhances the rate of water evaporation.[3]
-
Crystal Size: Smaller crystals possess a larger surface-area-to-volume ratio and will effloresce more rapidly than larger crystals.[3]
Q3: How can I visually identify if my sample has undergone efflorescence?
A3: The primary visual cue is a change in the physical appearance of the substance. Fresh, stable sodium carbonate this compound consists of translucent, ice-like crystals.[1] Upon efflorescence, the crystals lose their structure and turn into a white, opaque powder.[1][2]
Q4: Is the resulting white powder still sodium carbonate? Can I still use it in my experiments?
A4: Yes, the white powder is still sodium carbonate, but it is in a different hydration state (typically sodium carbonate monohydrate, Na₂CO₃·H₂O, or anhydrous sodium carbonate, Na₂CO₃).[2][6] While chemically it is sodium carbonate, the change in hydration state alters its molecular weight. Using an effloresced sample without accounting for this change will lead to significant errors in experiments where precise molar concentrations are critical, such as in preparing standards for titration.[1][7]
Troubleshooting Guide
Issue: My crystalline sodium carbonate this compound has turned into a white powder.
| Potential Cause | Recommended Solution & Prevention |
| Improper Storage (High Temperature) | Store the compound in a temperature-controlled environment, ensuring the temperature remains below 32 °C (90 °F).[5] Avoid storing near heat sources or in direct sunlight. |
| Improper Storage (Low Humidity/Air Exposure) | Always store sodium carbonate this compound in tightly sealed containers to prevent exposure to ambient air.[8] For long-term storage, consider using a desiccator with a saturated salt solution that maintains a high relative humidity, or flush the container with an inert gas before sealing. |
| Incorrect Container Type | Use containers made of appropriate materials. Avoid aluminum, galvanized, or tin-plated containers as sodium carbonate solutions can be corrosive to these metals.[9] Opt for well-sealed glass or compatible plastic containers. |
Data Presentation
Table 1: Thermal Stability of Sodium Carbonate Hydrates
This table summarizes the temperature ranges at which different hydrates of sodium carbonate are stable, providing a critical reference for storage and experimental conditions.
| Hydrate Form | Chemical Formula | Stable Temperature Range | Notes |
| This compound | Na₂CO₃·10H₂O | -2.1 °C to 32.0 °C | The common crystalline form, also known as washing soda.[5] |
| Heptahydrate | Na₂CO₃·7H₂O | 32.0 °C to 35.4 °C | Forms in a very narrow temperature range.[5] |
| Monohydrate | Na₂CO₃·H₂O | Above 35.4 °C | In dry air, the this compound and heptahydrate will lose water to form the monohydrate.[5][6] |
Experimental Protocols
Protocol 1: Gravimetric Monitoring of Efflorescence
This protocol provides a method to quantify the rate of efflorescence under specific environmental conditions.
Objective: To determine the rate of water loss from sodium carbonate this compound when exposed to a controlled environment.
Materials:
-
Sodium carbonate this compound crystals
-
Environmental chamber or desiccator with controlled humidity and temperature
-
Analytical balance (readable to 0.0001 g)
-
Weighing dishes
-
Stopwatch
Methodology:
-
Preparation: Place a known quantity of sodium carbonate this compound crystals (e.g., 5.000 g) in a pre-weighed weighing dish.
-
Initial Measurement: Record the initial total mass of the dish and crystals.
-
Exposure: Place the weighing dish inside the environmental chamber set to the desired temperature and humidity.
-
Data Collection: At regular intervals (e.g., every 30 minutes), remove the sample and quickly record its mass. Return it to the chamber immediately to minimize exposure to ambient lab conditions.
-
Analysis: Continue measurements until the mass stabilizes, indicating that the efflorescence process is complete under those conditions. Calculate the mass loss over time. The rate of efflorescence can be determined from the slope of the mass vs. time plot.
Protocol 2: Characterization of Hydration State by X-Ray Diffraction (XRD)
Objective: To identify the crystalline phase of a sodium carbonate sample and confirm if efflorescence has occurred.
Materials:
-
Sodium carbonate sample (crystalline or powdered)
-
XRD instrument
-
Sample holder
-
Mortar and pestle (if sample needs grinding)
-
Reference diffraction patterns for Na₂CO₃·10H₂O, Na₂CO₃·H₂O, and Na₂CO₃.
Methodology:
-
Sample Preparation: If the sample is composed of large crystals, gently grind a small amount to a fine powder using a mortar and pestle.
-
Mounting: Pack the powdered sample evenly into the XRD sample holder, ensuring a flat, level surface.
-
Instrument Setup: Place the sample holder in the XRD instrument. Set the instrument parameters (e.g., 2θ scan range, step size, scan speed) appropriate for identifying sodium carbonate hydrates. A typical range would be 10-60° 2θ.
-
Data Acquisition: Run the XRD scan to obtain the diffraction pattern.
-
Data Analysis: Compare the obtained diffraction pattern with reference patterns from a crystallographic database. The positions and relative intensities of the diffraction peaks will allow for unambiguous identification of the hydration state (this compound, monohydrate, or anhydrous), confirming whether the sample has undergone efflorescence.[10]
Visualizations
References
- 1. issr.edu.kh [issr.edu.kh]
- 2. When sodium carbonate deca hydrate crystal are left in an open breaker fo.. [askfilo.com]
- 3. gktoday.in [gktoday.in]
- 4. What is efflorescence? Name one compound which shows efflorescence? support your answer with reaction? [doubtnut.com]
- 5. Sodium carbonate - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. books.rsc.org [books.rsc.org]
Technical Support Center: Refining the Encapsulation Process for Decahydrate PCMs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the encapsulation of decahydrate phase change materials (PCMs).
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the encapsulation of this compound PCMs, offering potential causes and solutions in a user-friendly question-and-answer format.
Issue 1: Phase Separation of the Core Material
-
Question: Why is my this compound PCM separating into anhydrous salt and a saturated aqueous solution during thermal cycling?
-
Answer: Phase separation, also known as incongruent melting, is a common problem with salt hydrates like sodium sulfate this compound.[1][2][3][4][5] It occurs because the anhydrous salt has a higher density and settles out of the saturated solution upon melting. This leads to a progressive loss of latent heat storage capacity with each cycle.[1]
-
Solutions:
-
Thickening Agents: Adding thickening or gelling agents such as Carboxymethyl Cellulose (CMC), Xanthan Gum, or Sodium Alginate to the PCM can increase the viscosity of the molten salt hydrate, suspending the anhydrous salt and preventing settling.[6]
-
Polymer Additives: The addition of certain polymers like sodium polyacrylate (SPA) and dextran sulfate sodium (DSS) can help stabilize the mixture and prevent phase separation.[2]
-
Microencapsulation: Encapsulating the PCM within a shell material physically confines the material, preventing the segregation of the anhydrous salt.[4][7][8]
-
Eutectic Mixtures: Creating a eutectic mixture with another salt hydrate can sometimes result in congruent melting, thus avoiding phase separation.[8]
-
-
Issue 2: Supercooling of the PCM
-
Question: My this compound PCM is cooling significantly below its freezing point before solidifying. How can I prevent this supercooling?
-
Answer: Supercooling is the phenomenon where a liquid cools below its freezing point without becoming a solid.[1] Salt hydrates are particularly prone to supercooling due to their poor nucleation properties.[1] This delays the release of stored latent heat, reducing the efficiency of the thermal energy storage system.
-
Solutions:
-
Nucleating Agents: The most common solution is to add a nucleating agent that has a crystal structure similar to the PCM. For sodium sulfate this compound, borax (sodium tetraborate this compound) is a widely used and effective nucleating agent.[1][7]
-
Cold Finger Technique: Introducing a localized cold spot (a "cold finger") can induce nucleation and crystallization.
-
Mechanical Agitation: Gentle stirring or vibration can sometimes trigger nucleation.[7]
-
Nanoparticle Addition: Dispersing certain nanoparticles within the PCM can provide heterogeneous nucleation sites and reduce supercooling.
-
-
Issue 3: Leakage of Molten PCM
-
Question: The encapsulated PCM is leaking from the microcapsules when it melts. What is causing this and how can I fix it?
-
Answer: Leakage of the molten core material is a critical failure mode for encapsulated PCMs. It can be caused by several factors, including an incomplete or permeable shell, mechanical damage to the capsules, or incompatibility between the core and shell materials.
-
Solutions:
-
Optimize Shell Material and Thickness: Ensure the chosen shell material is impermeable to the molten PCM. Increasing the shell thickness can also improve its barrier properties. Polymeric shells are generally well-suited for encapsulating salt hydrates.[7]
-
Crosslinking Density: For polymer shells, increasing the degree of crosslinking can enhance their mechanical strength and reduce permeability.
-
Proper Encapsulation Process: Ensure the encapsulation process is carried out under optimal conditions (e.g., pH, temperature, stirring speed) to form a complete and robust shell.[9]
-
Core-Shell Compatibility: Select a shell material that is chemically compatible with the this compound PCM to prevent degradation of the shell over time.[4]
-
-
Issue 4: Irregular Particle Shape and Size Distribution
-
Question: My microcapsules have an irregular shape and a wide particle size distribution. How can I achieve more uniform, spherical capsules?
-
Answer: The morphology and size distribution of microcapsules are crucial for their performance and are influenced by various parameters in the encapsulation process.
-
Solutions:
-
Stirring Rate: The agitation speed during emulsification is a key factor. Higher stirring rates generally lead to smaller and more uniform droplets, resulting in smaller, more spherical microcapsules. However, excessive stirring can lead to droplet coalescence.
-
Surfactant/Emulsifier Concentration: The type and concentration of the surfactant or emulsifier used to stabilize the emulsion are critical. Optimizing the surfactant concentration can lead to a stable emulsion with a narrow droplet size distribution.
-
Control of Polymerization/Coacervation Rate: In methods like in-situ polymerization or coacervation, controlling the rate of shell formation is important. A slow and controlled deposition of the shell material generally results in more uniform and compact shells.
-
pH and Temperature Control: The pH and temperature of the reaction medium can significantly affect the kinetics of shell formation and the final morphology of the microcapsules.[9][10]
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the encapsulation of this compound PCMs.
Table 1: Thermal Properties of Microencapsulated Sodium Sulfate this compound
| Shell Material | Encapsulation Method | Melting Temp. (°C) | Latent Heat (kJ/kg) | Reference |
| Silica | Reverse Micellization & Emulsion Polymerization | 33.6 | 125.6 | [11][12] |
| Ethyl cellulose/ABS | Coacervation | 29.3 | 178.36 | [13] |
| Melamine-formaldehyde | In-situ Polymerization | 34.5 | 103.9 | [9] |
Table 2: Particle Size and Encapsulation Efficiency
| Core Material | Shell Material | Encapsulation Method | Particle Size (µm) | Encapsulation Efficiency (%) | Reference |
| Sodium Sulfate this compound | Silica | Reverse Micellization & Emulsion Polymerization | 0.5 - 28 | Not Reported | [11][12] |
| Eutectic Hydrated Salt | Ethyl cellulose/ABS | Coacervation | ~60 | Not Reported | [13] |
| Eutectic Fatty Acid | Melamine-formaldehyde | In-situ Polymerization | 10.41 | 85.3 | [9] |
| Pomegranate Seed Oil | β-cyclodextrin/Gum arabic | Spray Drying | 4.23 - 5.42 | 71.50 - 93.94 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the encapsulation of this compound PCMs.
1. In-situ Polymerization for Melamine-Formaldehyde Microcapsules
-
Objective: To encapsulate a this compound PCM (e.g., sodium sulfate this compound) within a melamine-formaldehyde (MF) shell.
-
Materials:
-
This compound PCM
-
Melamine
-
Formaldehyde solution (37 wt%)
-
Styrene maleic anhydride (SMA) copolymer (emulsifier)
-
Ammonium chloride (catalyst)
-
Sodium hydroxide (for pH adjustment)
-
Deionized water
-
-
Procedure:
-
Prepare an aqueous solution of the SMA emulsifier.
-
Disperse the molten this compound PCM in the emulsifier solution with high-speed stirring to form a stable oil-in-water emulsion.
-
Prepare the MF prepolymer by reacting melamine and formaldehyde at a specific molar ratio (e.g., 1:2) in an aqueous solution at a controlled pH (e.g., 8-9, adjusted with sodium hydroxide) and temperature (e.g., 70°C) for a set time (e.g., 30 minutes).
-
Add the MF prepolymer solution to the PCM emulsion.
-
Initiate the polymerization by adding the ammonium chloride catalyst and lowering the pH of the mixture to around 4-5.
-
Continue the reaction at a controlled temperature (e.g., 60-80°C) for several hours to allow for the formation of the MF shell around the PCM droplets.
-
After the reaction is complete, cool the suspension and wash the resulting microcapsules with deionized water and filter.
-
Dry the microcapsules in an oven at a temperature below the melting point of the PCM.
-
2. Complex Coacervation for Gelatin-Sodium Alginate Microcapsules
-
Objective: To encapsulate a this compound PCM using a complex coacervation process with gelatin and sodium alginate.
-
Materials:
-
This compound PCM
-
Gelatin (Type A)
-
Sodium alginate
-
Acetic acid (for pH adjustment)
-
Glutaraldehyde (crosslinking agent)
-
Deionized water
-
-
Procedure:
-
Prepare separate aqueous solutions of gelatin and sodium alginate at a specific concentration (e.g., 1-5 wt%).
-
Heat the solutions to a temperature above the gelling point of gelatin (e.g., 40-50°C).
-
Disperse the molten this compound PCM in the gelatin solution with stirring to form an emulsion.
-
Slowly add the sodium alginate solution to the PCM-gelatin emulsion while maintaining the temperature and stirring.
-
Induce coacervation by slowly adding acetic acid to adjust the pH of the mixture to a value between the isoelectric point of gelatin and the pKa of sodium alginate (typically around pH 3.5-4.5).[10] This will cause the formation of a coacervate phase rich in both polymers that will deposit around the PCM droplets.
-
Allow the system to cool down to promote the gelation of the gelatin in the shell.
-
Strengthen the microcapsule shell by adding a crosslinking agent like glutaraldehyde and allowing it to react for a specific time.
-
Wash the microcapsules with deionized water and then collect them by filtration or centrifugation.
-
Dry the microcapsules.
-
Visualizations
Diagram 1: Troubleshooting Workflow for this compound PCM Encapsulation
Caption: A logical workflow for troubleshooting common defects in this compound PCM encapsulation.
Diagram 2: General Workflow for PCM Microencapsulation Process Selection
Caption: A general workflow for selecting and optimizing a PCM microencapsulation process.
References
- 1. phasechange.com [phasechange.com]
- 2. researchgate.net [researchgate.net]
- 3. Advancements and challenges in enhancing salt hydrate phase change materials for building energy storage: Optimization methodologies and mechanisms | National Science Open (NSO) [nso-journal.org]
- 4. Review of Encapsulated Salt Hydrate Core-Shell Phase Change Materials [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. sae.tu.kielce.pl [sae.tu.kielce.pl]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Gelatin-Sodium Alginate Complex Coacervation System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of microencapsulated sodium sulfate this compound as phase change energy storage materials [ideas.repec.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Impurities in Decahydrate Crystallization
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges encountered during the crystallization of decahydrates. Our goal is to help you minimize impurities and enhance the purity of your final crystalline product.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in decahydrate crystallization?
Impurities can originate from various sources and be incorporated into the final product through several mechanisms.[1] The most common sources include:
-
Structurally Related Compounds: Molecules with similar structures to the target compound can be incorporated into the crystal lattice.[2]
-
Residual Mother Liquor: If the crystals are not washed properly after filtration, the impure solution left on the crystal surfaces will contaminate the final product.[1]
-
Inclusions: Pockets of mother liquor can become trapped within the growing crystal, a phenomenon more likely to occur at rapid growth rates.[1]
-
Co-precipitation: Impurities may precipitate simultaneously if their solubility limit is also exceeded under the crystallization conditions.[3][4]
-
Common Ions: In the crystallization of salts like borax this compound, other salts sharing a common ion (e.g., NaCl, Na₂SO₄) can affect solubility and co-crystallize.[5]
-
Solvent Occlusion: Solvent molecules can become trapped within the crystal lattice as defects.[1][6]
Q2: How does the cooling rate fundamentally impact crystal purity?
The cooling rate is a critical parameter in crystallization as it dictates the speed at which supersaturation is generated.[7]
-
Slow Cooling: A slow cooling rate is generally preferred for high purity.[8] It keeps the level of supersaturation low, allowing molecules to arrange themselves into a stable crystal lattice while selectively excluding impurities. This provides more time for impurities to diffuse away from the growing crystal surface.[8] Slower cooling promotes the growth of fewer, larger crystals, which are typically purer.[8][9]
-
Rapid Cooling: Fast cooling generates high supersaturation quickly, leading to rapid nucleation of many small crystals.[9][10] This process increases the probability of trapping impurities, either as inclusions within the crystal or as part of a disordered crystal lattice.[8][11]
Q3: Why is solvent selection so critical for minimizing impurities?
The choice of solvent is crucial because it influences both solution thermodynamics and crystallization kinetics.[6][12] An ideal solvent should exhibit a significant difference in solubility for the target compound between high and low temperatures, while keeping impurities dissolved at all temperatures.[13] The solvent can affect the separation efficiency by influencing crystal growth rates and the structure of the crystal-liquid interface, which in turn affects how impurities are incorporated.[6][12]
Q4: What is the difference between surface impurities and incorporated (included) impurities?
The location of the impurity determines the best method for its removal.
-
Surface Impurities: These impurities are present on the exterior of the crystal, often from residual mother liquor that was not adequately washed away or from substances adsorbing to the surface.[1] These can typically be removed with proper washing techniques or by reslurrying the crystals in a fresh, clean solvent.[1][2]
-
Incorporated Impurities: These are trapped within the crystal lattice, either as a solid solution or in pockets of solvent known as inclusions.[1] This type of contamination is much more difficult to remove and cannot be fixed by simple washing. Preventing their formation requires optimizing the crystallization process itself, for instance, by slowing the cooling rate or choosing a different solvent.[1][8]
Troubleshooting Guide
Problem: My crystals formed very quickly and appeared as a fine powder. How do I fix this?
Rapid crystallization, or "crashing out," is a common issue that leads to high levels of impurity incorporation.[11] This happens when the solution becomes supersaturated too quickly.
-
Solution: Place the flask back on the heat source to redissolve the solid. Add a small amount of additional solvent (e.g., 1-2 mL per 100 mg of solid) to slightly exceed the minimum required for dissolution.[11] This will keep the compound soluble for longer during the cooling phase, promoting slower, more controlled crystal growth. Ensure the cooling process is slow and undisturbed by insulating the flask.[11]
Problem: My final product has low purity, but I used a slow cooling rate. What are the likely causes?
If slow cooling does not yield a pure product, the impurity is likely either adsorbed on the surface or co-crystallizing.
-
Solution 1: Improve Washing. Impurities may be from residual mother liquor clinging to the crystal surfaces.[1] Ensure your washing protocol is effective. Use a small amount of ice-cold, fresh solvent to wash the crystals during vacuum filtration. This minimizes dissolving the product while removing the impure mother liquor.
-
Solution 2: Reslurry the Crystals. If simple washing is insufficient, the impurity may be strongly adsorbed to the surface. Reslurrying the crystals in a fresh solvent where the impurity is soluble can effectively remove it.[2] A significant increase in purity after reslurrying indicates the impurity was on the surface.[1]
-
Solution 3: Re-evaluate the Solvent. If the impurity persists, it may be co-crystallizing due to similar solubility properties in the chosen solvent.[4] A different solvent system may be required to improve the separation efficiency.
Problem: My compound "oiled out" as liquid droplets instead of crystallizing. What should I do?
"Oiling out" occurs when the melting point of the solute is lower than the temperature of the solution, causing it to come out of solution as a liquid instead of a solid.[11] Impurities tend to dissolve well in these oily droplets, preventing the formation of pure crystals.
-
Solution: Re-heat the solution until the oil fully redissolves. Add more solvent to the mixture. This lowers the saturation temperature of the solution, ensuring that the solution temperature is below the compound's melting point when crystallization begins. Let the solution cool again, more slowly this time.
Problem: My crystal yield is very low. How can I improve it without sacrificing purity?
A low yield is often the result of using too much solvent, which leaves a large amount of the product dissolved in the mother liquor.[11]
-
Solution: After filtering your first batch of crystals, you can attempt a "second crop" crystallization. Take the remaining mother liquor and boil off a portion of the solvent to re-concentrate the solution.[11] Allow this new solution to cool slowly. Note that second-crop crystals are often less pure than the first crop, so they may require separate analysis or recrystallization. To avoid this issue in the future, be more precise when adding the initial hot solvent, ensuring you use only the minimum amount required to dissolve the solid.
Quantitative Data on Impurity Reduction
The effectiveness of post-crystallization treatments like reslurrying can be significant for removing surface-adsorbed impurities. The table below summarizes data from a study on paracetamol crystallization, demonstrating the reduction of two different impurities after reslurrying the final product.
| Impurity Type | Impurity in Feed (mol%) | Impurity in Crystals (mol%) | Purity After Reslurrying (mol%) |
| Acetanilide | 5.0 | 0.79 | >99.9 |
| Metacetamol | 5.0 | 6.78 | 99.1 |
| Data sourced from a study on paracetamol crystallization and is illustrative of impurity removal techniques.[2] |
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization for High-Purity Decahydrates
Objective: To produce high-purity this compound crystals by ensuring a slow and controlled cooling rate, which minimizes impurity incorporation.
Materials:
-
Crude this compound solid
-
Appropriate crystallization solvent
-
Erlenmeyer flask (sized so solvent is not too shallow[11])
-
Heating source (e.g., hot plate)
-
Watch glass to cover the flask
-
Insulating material (e.g., cork ring, paper towels)
-
Vacuum filtration apparatus (Büchner funnel, filter paper, flask)
Procedure:
-
Place the crude solid in the Erlenmeyer flask.
-
Add the solvent in small portions while heating the mixture to a gentle boil. Continue adding solvent until the solid just dissolves. Avoid adding a large excess of solvent to maximize yield.[11]
-
Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Once the solid is fully dissolved, turn off the heat. Place the flask on an insulating surface to ensure slow cooling to room temperature. Do not disturb the flask during this period. An ideal crystallization shows initial crystal formation after about 5 minutes, with continued growth over 20 minutes or more.[11]
-
For solutes whose solubility is significantly lower at colder temperatures, the flask can be moved to an ice bath after it has fully cooled to room temperature to maximize crystal formation.
-
Collect the crystals using vacuum filtration.
-
Wash the collected crystals with a small amount of ice-cold solvent to rinse away the residual mother liquor.
-
Allow the crystals to dry completely.
Protocol 2: Crystal Washing and Reslurrying for Surface Impurity Removal
Objective: To remove surface-adhering impurities from a crystalline product to improve its final purity.
Materials:
-
Crystallized this compound product
-
Fresh, cold solvent (in which the impurity is soluble)
-
Beaker or flask
-
Stirring mechanism (e.g., magnetic stir bar and plate)
-
Vacuum filtration apparatus
Procedure:
-
Initial Wash (During Filtration):
-
After collecting the initial crystals via vacuum filtration, stop the vacuum.
-
Add a small volume of ice-cold fresh solvent to the Büchner funnel, ensuring it covers the crystal cake.
-
Gently stir the top layer with a spatula without disturbing the filter paper.
-
Re-apply the vacuum to pull the wash solvent through the crystals. Repeat if necessary.
-
-
Reslurrying (For Persistent Surface Impurities):
-
Transfer the filtered and washed crystals to a clean beaker.
-
Add a sufficient amount of fresh solvent to create a mobile slurry. The target compound should be minimally soluble in this solvent at the working temperature.
-
Stir the slurry for a set period (e.g., 30-60 minutes). This allows the surface impurities to dissolve into the fresh solvent.
-
Collect the purified crystals again using vacuum filtration.
-
Perform a final wash with a small amount of ice-cold solvent as described in step 1.
-
Dry the final product and analyze its purity to confirm the effectiveness of the procedure.[1]
-
Visualizations
Workflow for Diagnosing Impurity Issues
Caption: A troubleshooting workflow to determine if impurities are on the crystal surface or incorporated within the lattice.
Experimental Workflow for Controlled Cooling Crystallization
Caption: A step-by-step experimental workflow for achieving high-purity crystals via controlled cooling.
References
- 1. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US7018594B2 - Crystallization of sodium carbonate this compound from liquors supersaturated in sodium bicarbonate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. reelmind.ai [reelmind.ai]
- 10. aidic.it [aidic.it]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scispace.com [scispace.com]
- 13. chemedx.org [chemedx.org]
Technical Support Center: Stabilizing Supersaturated Sodium Sulfate Decahydrate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with supersaturated solutions of sodium sulfate decahydrate (SSD).
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and stabilization of supersaturated sodium sulfate this compound solutions.
| Problem | Possible Causes | Recommended Solutions |
| Premature Crystallization | - Contamination of glassware or solution with dust or other particulates.- Scratches or imperfections on the inner surfaces of the container.- Excessive cooling rate. | - Ensure all glassware is scrupulously clean.- Use smooth-surfaced containers.- Implement a slow and controlled cooling process to prevent rapid nucleation.[1] |
| Phase Separation upon Melting | - Incongruent melting of SSD leads to the formation of anhydrous sodium sulfate and a saturated aqueous solution.[2]- Gravitational settling of the denser anhydrous salt prevents recombination during freezing.[2] | - Add thickening agents like fumed silica or polymers such as Carboxymethyl Cellulose (CMC) to increase viscosity and suspend the anhydrous salt.[3][4]- Employ polyelectrolytes like Dextran Sulfate Sodium (DSS) which electrostatically suspend salt particles.[3][5] |
| Significant Supercooling | - Lack of nucleation sites for crystal growth to initiate. | - Introduce a nucleating agent. Sodium tetraborate this compound (borax) is a commonly used and effective nucleating agent for SSD.[1][6][7]- Consider adding seed crystals of SSD to induce crystallization at the desired temperature. |
| Inconsistent Thermal Performance over Cycles | - Progressive phase separation and loss of water.- Degradation of additives. | - Utilize stabilizing additives like DSS, which has been shown to maintain stability for up to 150 cycles.[3]- Microencapsulation of the SSD can provide long-term stability by physically preventing phase segregation.[1] |
| Additives Not Dissolving Properly | - Incorrect mixing temperature or procedure.- Incompatibility of the additive with the solution. | - Ensure the solution is heated sufficiently to dissolve the additive completely. For many polymers, stirring at an elevated temperature (e.g., 40-60°C) is required.[5]- Verify the compatibility and solubility of the chosen additive in a sodium sulfate solution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in maintaining a stable supersaturated solution of sodium sulfate this compound?
A1: The main challenges are incongruent melting, which leads to phase separation, and significant supercooling.[2][3] Upon heating, sodium sulfate this compound melts to form anhydrous sodium sulfate and a saturated aqueous solution. Due to density differences, the anhydrous salt can settle, preventing the reformation of the this compound upon cooling and leading to a loss of the desired properties.[2] Supercooling is the phenomenon where the solution remains in a liquid state even when cooled below its freezing point, which delays the release of latent heat.[1]
Q2: How do polymeric additives help in stabilizing the solution?
A2: Polymeric additives can stabilize supersaturated solutions through several mechanisms. Thickeners like Carboxymethyl Cellulose (CMC) increase the viscosity of the solution, which physically hinders the settling of anhydrous sodium sulfate particles.[3][4] Other polymers, such as Dextran Sulfate Sodium (DSS), are polyelectrolytes that can electrostatically suspend the salt particles, preventing aggregation and phase separation.[3][5] Molecular dynamics simulations have shown that water from the hydrate structure can be stabilized at the interface with DSS, which facilitates rehydration during cooling.[5]
Q3: What is the role of a nucleating agent, and which ones are effective for sodium sulfate this compound?
A3: A nucleating agent provides a template or seed for crystallization to begin, which helps to overcome the energy barrier for nucleation and reduces the degree of supercooling.[7] For sodium sulfate this compound, sodium tetraborate this compound (borax) is a well-established and effective nucleating agent.[1][6]
Q4: Can combining different types of additives improve stability?
A4: Yes, a multi-component approach is often the most effective. For instance, combining a thickening agent to prevent phase separation with a nucleating agent to reduce supercooling can address both major challenges simultaneously.[1] Some formulations may also include other salts to form eutectic mixtures, which can alter the melting point and improve overall stability.[8]
Q5: What is microencapsulation and how does it stabilize the solution?
A5: Microencapsulation is a process where small droplets or particles of the sodium sulfate this compound are enclosed within a thin, solid shell. This shell, often made of materials like silica, acts as a physical barrier that prevents the phase-separated components from segregating on a macroscopic scale.[1] This ensures that the anhydrous salt and the aqueous solution remain in close proximity, allowing for proper recombination during the freezing cycle.
Data Presentation
Table 1: Effect of Various Additives on the Thermal Properties of Sodium Sulfate this compound (SSD)
| Additive | Concentration (wt%) | Melting Point (°C) | Latent Heat of Fusion (J/g) | Degree of Supercooling (°C) | Reference |
| Pure SSD | - | 32.4 | - | >19 | [1][3] |
| Borax | 3 | - | - | < 3 | [9] |
| Borax + CMC | 5 (Borax), 3 (CMC) | - | - | 1.5 | [1] |
| DSS | 5 | 34.99 | - | - | [3] |
| SPA | - | 34.14 | - | - | [3] |
| PSS | - | 34.13 | - | - | [3] |
| CNF | - | 35.78 | - | - | [3] |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
Protocol 1: Preparation of a Stabilized SSD-DSS Composite
This protocol is based on the methodology for preparing a sodium sulfate this compound composite stabilized with Dextran Sulfate Sodium (DSS).[5]
Materials:
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water (or Deuterium Oxide, D₂O, for specific analytical techniques)
-
Dextran Sulfate Sodium (DSS), Mr ~500,000
Procedure:
-
Calculate the required masses of anhydrous Na₂SO₄ and water to form sodium sulfate this compound (Na₂SO₄·10H₂O). The molar ratio is 1:10, which corresponds to a weight ratio of approximately 1:1.27.
-
In a sealed container, mix the anhydrous Na₂SO₄ and deionized water.
-
Heat the mixture to 60°C and stir continuously for 2 hours to ensure complete dissolution and formation of the hydrated salt.
-
To prepare the stabilized composite, add 5 wt% of DSS to the prepared SSD solution.
-
Maintain the temperature at 60°C and continue stirring for an additional 2 hours to ensure the polymer is fully dissolved and dispersed.
-
Allow the solution to cool to room temperature. The resulting material is the stabilized SSD-DSS composite.
Protocol 2: Preparation of SSD with a Nucleating Agent and Thickener
This protocol describes the synthesis of a composite phase change material with reduced supercooling and phase separation.[1]
Materials:
-
Sodium Sulfate this compound (SSD)
-
Sodium tetraborate this compound (Borax)
-
Carboxymethyl Cellulose (CMC)
Procedure:
-
Start with 100 parts by weight of sodium sulfate this compound.
-
Add 5 parts by weight of borax as the nucleating agent.
-
Add 3 parts by weight of CMC as the thickening agent.
-
Heat the mixture gently while stirring until a homogeneous solution is formed.
-
Cool the composite material and test its thermal properties. This formulation has been shown to have a supercooling degree of only 1.5°C.[1]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoscale Stabilization Mechanism of Sodium Sulfate this compound at Polyelectrolyte Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of low-cost phase change materials for thermal energy storage applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. PHASE CHANGE MATERIAL FOR THERMAL ENERGY STORAGE IN BUILDINGS BASED ON SODIUM SULFATE this compound AND DISODIUM HYDROGEN PHOSPHATE DOthis compound | ORNL [ornl.gov]
- 9. CN102212341A - Sodium sulfate this compound phase change energy storage material compositions - Google Patents [patents.google.com]
Validation & Comparative
Decahydrate vs. Anhydrous Salts: A Comparative Guide for Researchers
For professionals in research, science, and drug development, the choice between a decahydrate and an anhydrous salt form of a compound is a critical decision that can significantly influence the material's physical properties and, consequently, its performance in various applications. This guide provides an objective comparison of these salt forms, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable form for specific research and development needs.
The primary distinction between a this compound and an anhydrous salt lies in the presence of water molecules within the crystal lattice. A this compound salt has ten water molecules integrated into its crystalline structure for each formula unit of the salt, whereas an anhydrous salt contains no water of crystallization.[1] This fundamental difference in composition leads to notable variations in key physicochemical properties, including solubility, dissolution rate, hygroscopicity, and stability.
Comparative Data of Salt Properties
The following tables present a summary of the quantitative and qualitative differences between the this compound and anhydrous forms of representative salts.
Table 1: Physicochemical Properties of Sodium Sulfate
| Property | Sodium Sulfate this compound (Na₂SO₄·10H₂O) | Anhydrous Sodium Sulfate (Na₂SO₄) |
| Molar Mass | 322.20 g/mol [2] | 142.04 g/mol [2] |
| Appearance | Colorless, efflorescent crystals or granules.[3] | White crystalline solid, hygroscopic.[4] |
| Density | 1.464 g/cm³[2] | 2.664 g/cm³[2] |
| Melting Point | 32.38 °C (decomposes)[2] | 884 °C[2] |
| Aqueous Solubility (at 20°C) | 44 g/100 mL[2] | 13.9 g/100 mL[2] |
Table 2: Dissolution and Stability of Theophylline Forms
| Property | Theophylline Monohydrate | Anhydrous Theophylline |
| Dissolution Profile | Generally exhibits a slower and more consistent dissolution rate. | Shows a more complex dissolution profile; it may initially dissolve faster but can convert to the less soluble monohydrate form in an aqueous environment, which subsequently reduces the dissolution rate.[5][6] |
| Stability | More stable under high humidity conditions. | Can be physically unstable in the presence of moisture, with a tendency to convert to the monohydrate form. This transformation can alter the dissolution characteristics of pharmaceutical formulations.[7][8] |
Table 3: Hygroscopicity and Stability of Sodium Carbonate
| Property | Sodium Carbonate this compound (Na₂CO₃·10H₂O) | Anhydrous Sodium Carbonate (Na₂CO₃) |
| Hygroscopicity | Less hygroscopic due to the presence of bound water molecules.[9] | Highly hygroscopic, readily absorbing moisture from the atmosphere to form various hydrates.[9][10] |
| Stability | Prone to efflorescence (losing water of crystallization) in low-humidity environments, which results in the formation of a powdery deposit on its surface.[9][11] | The absorption of water can lead to changes in its physical and chemical properties, including its solubility and handling characteristics.[9] |
Visualizing Key Processes
The following diagrams illustrate the fundamental relationship between this compound and anhydrous salts and a typical experimental workflow for their comparison.
References
- 1. Sodium sulfate - Sciencemadness Wiki [sciencemadness.org]
- 2. Shan Chemical Industries [Sodium Sulfate this compound] [shanchemical.com]
- 3. Sodium sulfate [dlab.epfl.ch]
- 4. Dissolution of theophylline monohydrate and anhydrous theophylline in buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chem. Pharm. Bull. [cpb.pharm.or.jp]
- 6. Polymorphism in anhydrous theophylline--implications on the dissolution rate of theophylline tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are the hygroscopic properties of high purity sodium carbonate? - Blog [chenlanchem.com]
- 9. quora.com [quora.com]
- 10. What is the difference between anhydrous Sodium Sulfate and this compound Sodium Sulfate? - Blog [damon-chem.com]
- 11. What are the quality standards for Anhydrous Sodium Carbonate? - Blog [chenlanchem.com]
A Comparative Guide to the Long-Term Stability of Common Decahydrate Compounds
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of hydrated compounds is a critical factor in various scientific and industrial applications, including pharmaceuticals, thermal energy storage, and chemical manufacturing. Decahydrate compounds, in particular, are susceptible to changes in their crystalline structure and hydration state when exposed to varying environmental conditions. This guide provides an objective comparison of the long-term stability of three common this compound compounds: Sodium Sulfate this compound, Sodium Carbonate this compound, and Sodium Tetraborate this compound. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.
Introduction to this compound Stability
This compound compounds are crystalline solids that incorporate ten water molecules per formula unit into their crystal lattice. The stability of these hydrates is primarily influenced by temperature and relative humidity (RH). The loss of water of crystallization, a process known as efflorescence, can lead to changes in the physical and chemical properties of the compound, impacting its efficacy and performance. Conversely, under certain conditions, anhydrous or lower hydrate forms can absorb atmospheric moisture. Understanding the kinetics and thermodynamics of these hydration and dehydration processes is essential for ensuring the long-term stability and reliability of products containing these compounds.
Comparative Stability Analysis
This section provides a comparative overview of the stability of Sodium Sulfate this compound, Sodium Carbonate this compound, and Sodium Tetraborate this compound.
Sodium Sulfate this compound (Glauber's Salt, Mirabilite)
Sodium sulfate this compound (Na₂SO₄·10H₂O) is known for its use as a laxative, in the production of detergents, and as a phase-change material for thermal energy storage. However, it is notably unstable in dry air, readily efflorescing to its anhydrous form, thenardite (Na₂SO₄). This transition is a significant concern for its long-term storage and application.
Key Stability Characteristics:
-
Efflorescence: Rapidly loses water of crystallization when exposed to air with low relative humidity.[1][2]
-
Phase Separation: When used as a phase-change material, it can suffer from incongruent melting, leading to the separation of anhydrous sodium sulfate and a saturated aqueous solution. This can reduce its thermal energy storage capacity over repeated cycles.[3][4][5]
-
Supercooling: Exhibits significant supercooling before crystallization, which can be a drawback in thermal energy storage applications.[6]
Sodium Carbonate this compound (Washing Soda, Natron)
Sodium carbonate this compound (Na₂CO₃·10H₂O) is a common cleaning agent and is used in the manufacturing of glass and chemicals. It is also prone to efflorescence, losing water to form the more stable monohydrate (Na₂CO₃·H₂O).
Key Stability Characteristics:
-
Efflorescence: Loses water of crystallization when exposed to air, transforming into a white powder of sodium carbonate monohydrate.[7] The this compound is stable below 32°C, while the monohydrate is stable between 35.4°C and 109°C.[8]
-
Dehydration Pathway: The dehydration to the anhydrous form occurs in two main stages: this compound to monohydrate, and then monohydrate to the anhydrous salt.[4][8][9]
Sodium Tetraborate this compound (Borax)
Sodium tetraborate this compound (Na₂B₄O₇·10H₂O), commonly known as borax, has a wide range of applications, including as a household cleaner, in cosmetics, and as a buffering agent. While generally considered more stable than sodium sulfate this compound, it can still lose water of crystallization over time.
Key Stability Characteristics:
-
Slow Efflorescence: Loses some of its water of crystallization to transform into the pentahydrate (Na₂B₄O₇·5H₂O).[10] This process is slower compared to sodium sulfate this compound.
-
Caking: Can be prone to caking upon exposure to fluctuations in temperature and humidity due to partial dehydration and recrystallization at particle contact points.[11]
-
pH Stability: Despite the slow transformation to the pentahydrate, solutions of sodium tetraborate this compound maintain a relatively constant pH, making it a reliable pH reference material for at least two years under proper storage.[10]
Quantitative Stability Data
The following tables summarize quantitative data on the dehydration and thermal properties of the three this compound compounds based on experimental studies. Direct comparison of long-term stability under identical isothermal conditions is challenging due to variations in experimental parameters across different research studies.
Table 1: Thermal Decomposition Characteristics
| Compound | Dehydration Product(s) | Onset of Dehydration (TGA) | Key Thermal Events (DSC) | Reference(s) |
| Sodium Sulfate this compound | Anhydrous (Thenardite) | ~32°C | Endothermic peak corresponding to melting/dehydration around 32.4°C. | [2][3] |
| Sodium Carbonate this compound | Monohydrate, then Anhydrous | ~32-35°C | Two distinct endothermic peaks: the first for the transition to monohydrate and the second for the transition to the anhydrous form. | [4][8][9] |
| Sodium Tetraborate this compound | Pentahydrate, then Anhydrous | Starts around 60°C | A broad endothermic peak corresponding to the loss of water to form the pentahydrate, followed by further dehydration at higher temperatures.[12][13] | [2][12][13][14][15] |
Table 2: Dehydration Kinetics and Activation Energy
| Compound | Dehydration Step | Activation Energy (Ea) | Kinetic Model/Observations | Reference(s) |
| Sodium Sulfate this compound | This compound → Anhydrous | Varies with conditions | Complex process influenced by phase separation and nucleation. | [16] |
| Sodium Carbonate this compound | This compound → Monohydrate | ~63 kJ mol⁻¹ (intrinsic) | Physico-geometrically controlled by surface reaction and advancement of the reaction interface.[1] | [1][8] |
| Sodium Tetraborate this compound | Pentahydrate → Anhydrous | ~147.3 kJ/mol (total) | Dehydration occurs in two steps with different reaction orders.[2][15] | [2][15] |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. Below are generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be adapted for the study of this compound compounds.
Protocol for Thermogravimetric Analysis (TGA)
This protocol outlines the steps for determining the thermal stability and water content of this compound compounds.
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a precision balance.
-
Sample pans (e.g., alumina, platinum).
-
Purge gas (e.g., nitrogen, air).
Procedure:
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for mass and temperature.
-
Start the purge gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert or controlled atmosphere.[11]
-
-
Sample Preparation:
-
TGA Measurement:
-
Place the sample pan in the TGA furnace.
-
Program the temperature profile. For dynamic measurements, a constant heating rate (e.g., 5-10 °C/min) is typically used. For isothermal measurements, the sample is held at a constant temperature for a specified duration.[11][13]
-
Start the analysis and record the mass loss as a function of temperature and/or time.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset temperature of dehydration and the temperature ranges for each mass loss step.
-
Calculate the percentage of water content from the mass loss steps.
-
Protocol for Differential Scanning Calorimetry (DSC)
This protocol describes the measurement of heat flow associated with the thermal transitions of this compound compounds.
Objective: To determine the temperatures and enthalpies of phase transitions (e.g., melting, dehydration).
Apparatus:
-
Differential Scanning Calorimeter (DSC).
-
Sample pans and lids (e.g., aluminum, hermetically sealed).
-
Purge gas (e.g., nitrogen).
Procedure:
-
Instrument Preparation:
-
Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).
-
Start the purge gas at a constant flow rate (e.g., 50 mL/min).[17]
-
-
Sample Preparation:
-
Accurately weigh a small sample (typically 5-15 mg) into a DSC pan.[17]
-
Seal the pan, using a hermetic seal if volatile products (like water) are expected.
-
-
DSC Measurement:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Program the temperature profile, which typically includes an initial isothermal period, a heating ramp at a constant rate (e.g., 5-10 °C/min), and a final isothermal period.[17]
-
Start the measurement and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the onset temperature, peak temperature, and end-set temperature for each thermal event (endothermic or exothermic peaks).
-
Integrate the area under the peaks to calculate the enthalpy change (ΔH) for each transition.
-
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for assessing the long-term stability of this compound compounds and the general dehydration pathways.
Caption: Workflow for assessing the long-term stability of this compound compounds.
Caption: General dehydration pathways of the compared this compound compounds.
Conclusion
The long-term stability of this compound compounds is a multifaceted issue that is highly dependent on the specific compound and the environmental conditions to which it is exposed.
-
Sodium Sulfate this compound is the least stable of the three, readily losing its water of hydration. Its application requires careful control of humidity or the use of stabilizing additives.
-
Sodium Carbonate this compound exhibits moderate stability, with a well-defined dehydration pathway through a stable monohydrate intermediate.
-
Sodium Tetraborate this compound is the most stable of the three under typical ambient conditions, though it can slowly lose water over extended periods or with fluctuations in temperature and humidity.
The choice of a this compound compound for a particular application must take into account these stability profiles. The experimental protocols and data presented in this guide provide a foundation for researchers to conduct their own stability assessments and make informed decisions based on the specific requirements of their work.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tainstruments.com [tainstruments.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. core.ac.uk [core.ac.uk]
- 10. japsonline.com [japsonline.com]
- 11. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 12. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 13. mse.washington.edu [mse.washington.edu]
- 14. seniorchem.com [seniorchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Thermal stability of sodium salt hydrates for solar energy storage applications (Journal Article) | OSTI.GOV [osti.gov]
- 17. avanti-journals.com [avanti-journals.com]
Cross-Validation of Analytical Techniques for Decahydrate Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of hydrated pharmaceutical ingredients, such as decahydrates, is critical for ensuring product quality, stability, and efficacy. Cross-validation of analytical techniques provides a robust approach to confirm the identity, purity, and hydration state of these materials. This guide offers a comparative overview of key analytical methods used for decahydrate characterization, complete with experimental protocols and a logical workflow for their cross-validation.
Data Presentation: A Comparative Overview
The selection of an analytical technique for this compound characterization depends on the specific information required. The following table summarizes the key performance characteristics of commonly employed methods.
| Analytical Technique | Principle | Information Provided | Sample Throughput | Destructive? | Key Advantages | Potential Limitations |
| X-Ray Powder Diffraction (XRPD) | Diffraction of X-rays by the crystalline lattice | Crystal structure, phase identification, polymorphism, degree of crystallinity | Medium | No | Unambiguously identifies crystalline forms and hydrates.[1][2] | Requires a crystalline sample; can have errors in quantification due to preferred orientation.[2] |
| Thermogravimetric Analysis (TGA) | Measurement of mass change as a function of temperature | Water content (hydration number), thermal stability, decomposition kinetics | High | Yes | Provides quantitative information on water content.[3] | Does not distinguish between bound and unbound water without complementary techniques. |
| Differential Scanning Calorimetry (DSC) | Measurement of the difference in heat flow between a sample and a reference as a function of temperature | Phase transitions (melting, crystallization), dehydration events, purity | High | Yes | Sensitive to thermal events and can distinguish between different dehydration processes.[3][4] | Overlapping thermal events can be difficult to interpret.[5] |
| Vibrational Spectroscopy (FTIR/Raman) | Absorption or scattering of infrared or Raman active vibrational modes | Molecular structure, hydrogen bonding, presence of water | High | No | Provides information on the molecular environment of water and can distinguish between different types of water-solid interactions.[6][7] | Spectra can be complex and require expertise for interpretation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized experimental protocols for the key techniques discussed.
X-Ray Powder Diffraction (XRPD)
-
Sample Preparation: Gently grind the this compound sample to a fine powder to minimize preferred orientation. Mount the powder onto a sample holder.
-
Instrumentation: Utilize a powder diffractometer equipped with a copper (Cu) Kα radiation source.
-
Data Acquisition: Scan the sample over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.
-
Data Analysis: Compare the resulting diffraction pattern with reference patterns of the anhydrous and various hydrated forms of the substance to confirm the this compound structure.[1]
Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an alumina or platinum crucible.[8]
-
Instrumentation: Use a calibrated thermogravimetric analyzer.
-
Data Acquisition: Heat the sample from ambient temperature to 300°C at a constant heating rate of 10°C/min under a dry nitrogen purge (flow rate of 50 mL/min).[9]
-
Data Analysis: Determine the weight loss percentage corresponding to the dehydration steps. Calculate the number of water molecules lost to confirm the this compound stoichiometry.
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Seal 2-5 mg of the this compound sample in a hermetically sealed aluminum pan. Prepare an empty sealed pan as a reference.
-
Instrumentation: Employ a calibrated differential scanning calorimeter.[10]
-
Data Acquisition: Heat the sample and reference pans from ambient temperature to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Data Analysis: Identify endothermic peaks corresponding to dehydration and melting events. The temperature and enthalpy of these transitions provide a characteristic fingerprint of the this compound.[4][11]
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of analytical techniques in this compound characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rigaku.com [rigaku.com]
- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 5. Differential Scanning Calorimetry Analysis [intertek.com]
- 6. Application of Vibrational Spectroscopic Techniques in the Study of the Natural Polysaccharides and Their Cross-Linking Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Analysis of Vibrational Spectra of Hydrogen Bonds in sII and sH Gas Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epfl.ch [epfl.ch]
- 9. mdpi.com [mdpi.com]
- 10. wcnt.wisc.edu [wcnt.wisc.edu]
- 11. Differential Scanning Calorimetry Testing (DSC Analysis) - Microtrace [microtrace.com]
A Comparative Analysis of Nucleating Agents for Sodium Sulfate Decahydrate in Thermal Energy Storage Applications
For researchers, scientists, and professionals in drug development, the efficient and reliable performance of phase change materials (PCMs) is paramount. Sodium sulfate decahydrate (SSD), a promising PCM for thermal energy storage due to its high latent heat capacity and suitable phase transition temperature, is notoriously plagued by supercooling issues. This guide provides a comparative study of different nucleating agents designed to mitigate this phenomenon, supported by experimental data and detailed protocols to aid in material selection and development.
Sodium sulfate this compound (Na₂SO₄·10H₂O), also known as Glauber's salt, has a melting point of approximately 32.4°C, making it ideal for various low-temperature thermal energy storage applications. However, upon cooling, it often fails to solidify at its theoretical freezing point, a phenomenon known as supercooling. This unpredictable crystallization behavior hinders its practical application. The introduction of nucleating agents provides a solution by offering catalytic sites for crystal growth, thereby reducing the degree of supercooling.
Performance Comparison of Nucleating Agents
The efficacy of a nucleating agent is primarily determined by its ability to reduce the degree of supercooling. The following table summarizes the performance of various nucleating agents for sodium sulfate this compound based on experimental data from several studies.
| Nucleating Agent | Concentration (wt%) | Nucleation Temperature (°C) | Degree of Supercooling (°C) | Latent Heat (J/g) | Reference(s) |
| None | - | -25 to 0 | > 32 | - | [1] |
| Borax (Sodium Tetraborate this compound) | 3 | -25 | 57.4 | - | |
| 6 | 22.4 | 10.0 | - | ||
| 9 | ~22 | ~10.4 | - | ||
| 3 | - | - | 141 | [2][3] | |
| Nano-AlN | - | - | 2.1 | - | [3] |
| Nano-Cu | - | - | 1.8 | - | [3] |
| Nano-C | - | - | 1.2 | 188.3 (after 50 cycles) | [3] |
| Zinc Hydroxyl Nitrate | - | - | 3 | - | [4] |
| SrCl₂·6H₂O | 2 | - | 0.462 | 186.6 | [5] |
| Na₂SiO₃·9H₂O | 2 | - | 0.79 | 172.7 | [5] |
Note: The degree of supercooling is the difference between the theoretical melting point (32.4°C) and the observed nucleation temperature. A lower degree of supercooling indicates a more effective nucleating agent.
Experimental Protocols
The evaluation of nucleating agents for sodium sulfate this compound typically involves the following experimental procedures:
Sample Preparation
A standardized method for sample preparation is crucial for obtaining comparable results. The following protocol is a general guideline:
-
Material Procurement: Obtain high-purity sodium sulfate this compound and the desired nucleating agent(s).
-
Mixing: The components are typically mixed using a melt-blending method.
-
Heat the sodium sulfate this compound to a temperature above its melting point (e.g., 40-45°C) in a sealed container to prevent water loss.
-
Add the specified weight percentage of the nucleating agent to the molten salt.
-
Continuously stir the mixture for an extended period (e.g., 1-10 hours) to ensure a homogeneous dispersion of the nucleating agent.[1]
-
-
Thickening Agent (Optional): To prevent phase separation, a thickening agent such as carboxymethyl cellulose (CMC) or polyacrylamide (PAM) can be added to the mixture.[4]
Thermal Analysis using Differential Scanning Calorimetry (DSC)
DSC is a primary technique used to determine the thermal properties of the prepared samples.[6]
-
Sample Encapsulation: A small, precisely weighed amount of the sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Thermal Cycling: The sample is subjected to controlled heating and cooling cycles in the DSC instrument.
-
Heating Ramp: The sample is heated at a constant rate (e.g., 2-10 K/min) to a temperature above its melting point.[6]
-
Isothermal Hold: The sample is held at this temperature for a short period to ensure complete melting.
-
Cooling Ramp: The sample is then cooled at the same constant rate to a temperature below its expected freezing point.
-
-
Data Analysis: The DSC curve provides data on:
-
Melting Temperature (T_m): The peak of the endothermic curve during heating.
-
Nucleation Temperature (T_n): The onset of the exothermic peak during cooling.
-
Latent Heat of Fusion (ΔH_m) and Solidification (ΔH_s): The area under the respective peaks.
-
Degree of Supercooling (ΔT_s): Calculated as T_m - T_n.
-
Thermal Cycling Stability Test
To assess the long-term performance and stability of the nucleating agent, multiple thermal cycles are performed.
-
Apparatus: A thermal cycler or a programmable water bath can be used to repeatedly heat and cool the samples.
-
Procedure: The samples are subjected to a large number of heating and cooling cycles (e.g., 100, 500, or even 1000 cycles).
-
Performance Evaluation: After a set number of cycles, the thermal properties of the samples are re-evaluated using DSC to check for any degradation in the performance of the nucleating agent, such as an increase in the degree of supercooling or a decrease in the latent heat of solidification.[4]
Visualizing Experimental and Theoretical Frameworks
To better understand the processes involved in the evaluation and action of nucleating agents, the following diagrams illustrate a typical experimental workflow and the theoretical mechanism of heterogeneous nucleation.
Caption: A typical experimental workflow for the comparative study of nucleating agents.
Caption: The mechanism of heterogeneous nucleation induced by a nucleating agent.
Conclusion
The selection of an appropriate nucleating agent is a critical step in harnessing the full potential of sodium sulfate this compound as a phase change material. While borax is a widely studied and effective nucleating agent, this guide highlights that other materials, including various inorganic salts and nano-additives, can offer comparable or even superior performance in reducing supercooling. The provided experimental protocols and data tables serve as a valuable resource for researchers to systematically evaluate and compare the efficacy of different nucleating agents, ultimately leading to the development of more reliable and efficient thermal energy storage systems.
References
A Researcher's Guide to Evaluating Sodium Sulfate Decahydrate from Different Suppliers
For scientists and professionals in drug development, the quality and consistency of raw materials are paramount. Sodium sulfate decahydrate (Na₂SO₄·10H₂O), also known as Glauber's salt, is a widely utilized compound in various industrial and pharmaceutical applications, including as a filler in detergents, in the Kraft process for papermaking, as a dyeing auxiliary in the textile industry, and as an excipient in some pharmaceutical formulations.[1][2][3][4] The performance of this material can vary significantly between suppliers, impacting the final product's quality, efficacy, and stability.
This guide provides a framework for objectively evaluating and comparing the performance of sodium sulfate this compound from different suppliers, complete with supporting experimental data and detailed protocols.
Key Performance Parameters for Supplier Comparison
When sourcing sodium sulfate this compound, several key parameters should be scrutinized to ensure the material meets the stringent requirements of your application. A thorough evaluation will involve assessing the following:
-
Purity (Assay): The percentage of sodium sulfate this compound in the material is a critical indicator of its quality. A high purity level is essential for most applications to avoid the interference of impurities in chemical reactions or formulations.[2]
-
pH of a 5% Solution: The pH of an aqueous solution of the salt can influence the stability of other components in a formulation and the overall chemical environment.
-
Levels of Impurities: The presence of insoluble matter, chlorides, phosphates, heavy metals, and other specific elements like iron, calcium, magnesium, and potassium can have detrimental effects.[5] For pharmaceutical applications, these impurities must be strictly controlled.
-
Physical Properties: Characteristics such as appearance, color, and solubility are fundamental quality attributes.[4][5]
-
Stability: Sodium sulfate this compound is prone to efflorescence (losing water of hydration) when exposed to air and can undergo phase separation, which is a critical consideration in applications like thermal energy storage.[6][7]
Comparative Data of Sodium Sulfate this compound from Different Suppliers
To illustrate a comparative evaluation, the following table summarizes hypothetical test results for sodium sulfate this compound from three different suppliers. The acceptance criteria are based on typical specifications for a high-purity grade.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria | Test Method |
| Assay (% Na₂SO₄·10H₂O) | 99.5% | 99.1% | 99.8% | ≥99.0% | Titrimetry after Ion Exchange |
| pH of 5% Solution at 25°C | 6.5 | 8.9 | 5.8 | 5.2–9.2 | Potentiometry |
| Insoluble Matter (%) | 0.005% | 0.008% | 0.003% | ≤0.01% | Gravimetry |
| Chloride (Cl) (ppm) | 3 | 5 | 2 | ≤5 ppm | Turbidimetry |
| Phosphate (PO₄) (ppm) | 2 | 4 | 1 | ≤5 ppm | Colorimetry |
| Heavy Metals (as Pb) (ppm) | <1 | 2 | <1 | ≤3 ppm | ICP-OES |
| Iron (Fe) (ppm) | 2 | 4 | 1 | ≤5 ppm | ICP-OES |
| Calcium (Ca) (%) | 0.002% | 0.004% | 0.001% | ≤0.005% | ICP-OES |
| Magnesium (Mg) (%) | 0.001% | 0.003% | <0.001% | ≤0.003% | ICP-OES |
| Potassium (K) (%) | 0.002% | 0.004% | 0.001% | ≤0.005% | ICP-OES |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Assay by Indirect Acid-Base Titrimetry after Ion Exchange
This method determines the purity of sodium sulfate this compound.
Principle: A solution of the sample is passed through a cation-exchange column. The sodium ions are exchanged for hydrogen ions, and the resulting sulfuric acid is titrated with a standard solution of sodium hydroxide.
Procedure:
-
Accurately weigh approximately 0.7 g of the sodium sulfate this compound sample.
-
Dissolve the sample in about 50 mL of deionized water.
-
Pass the solution through a prepared cation-exchange column at a rate of about 5 mL/min.
-
Collect the eluate in a 500 mL titration flask.
-
Wash the column with deionized water at a rate of about 10 mL/min, collecting the washings in the same flask.
-
Add 0.15 mL of phenolphthalein indicator solution to the flask.
-
Titrate the eluate with a standardized 0.1 N sodium hydroxide solution until a persistent pink color is observed.
-
Calculate the percentage of Na₂SO₄·10H₂O in the sample.
References
Validating Simulation Models of Decahydrate Phase Transitions: A Comparative Guide
The accurate modeling of phase transitions in decahydrate systems is crucial for researchers, scientists, and drug development professionals. These transitions are fundamental to the stability, efficacy, and storage of various pharmaceutical and energy storage materials. This guide provides an objective comparison of simulation models with experimental data for this compound phase transitions, focusing on sodium sulfate this compound (SSD) and sodium carbonate this compound as primary examples.
Simulation Models for this compound Phase Transitions
Molecular Dynamics (MD) simulations are the predominant computational method for investigating the microscopic mechanisms of phase transitions in hydrated salts.[1][2] The accuracy of these simulations is heavily reliant on the chosen force field, which defines the interatomic potentials. Commonly employed force fields in the study of salt hydrates include GROMOS and Dreiding.[3][4] The GROMOS (GROningen MOlecular Simulation) force fields are parameterized to reproduce the thermodynamic properties of liquids and solvated biomolecules, making them suitable for studying hydrated systems.[3][5] The Dreiding force field is a more generic force field that uses simple hybridization rules, offering broad applicability.[4]
Experimental Validation Techniques
To validate the predictions of these simulation models, a suite of experimental techniques is employed to characterize the thermodynamic and structural properties of this compound phase transitions.
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature or time.[6] It is a primary method for determining key thermodynamic properties such as the melting point (phase transition temperature) and the latent heat of fusion.[6][7] During a phase transition, such as melting, a significant amount of energy is absorbed by the sample without a change in temperature, which is observed as a distinct peak in the DSC curve.[8]
X-ray Diffraction (XRD): XRD is an essential technique for determining the crystal structure of materials.[9] By analyzing the diffraction pattern of X-rays scattered by a crystalline sample, it is possible to identify the arrangement of atoms and molecules within the crystal lattice. This is crucial for confirming the solid-state phase of the this compound before and after the transition and for comparing with simulated crystal structures.[10][11]
Comparative Analysis: Simulation vs. Experiment
The validation of simulation models hinges on the direct comparison of simulated properties with those measured experimentally. Below are tables summarizing such comparisons for sodium sulfate this compound and sodium carbonate.
Table 1: Thermodynamic Properties of Sodium Sulfate this compound (SSD) Phase Transition
| Property | Experimental Value | Simulated Value | Simulation Model/Force Field |
| Melting Point | 32.4 °C (305.5 K)[12][13] | ~40 °C (for melting initiation) | MD with GROMOS 54a8-FF[13] |
| Latent Heat of Fusion | 190.6 J/g[8] | Not explicitly reported | - |
| Supercooling | Significant, with crystallization at ~270 K (-3.15 °C)[12] | Observed delay in crystallization | MD with GROMOS 54a8-FF[13] |
Table 2: Structural Properties of Sodium Sulfate this compound (SSD)
| Property | Experimental (X-ray Scattering) | Simulated (MD) | Simulation Model/Force Field |
| Radial Distribution Function (RDF) | Matches simulated RDF for amorphous structure at 25 °C | Shows amorphous structure at -10 °C after cooling from melt | MD with GROMOS 54a8-FF |
Table 3: Thermophysical Properties of Anhydrous Sodium Carbonate
| Property | Experimental Value | Simulated Value | Simulation Model/Force Field |
| Melting Point | 1124 K (851 °C) | 1200 K | MD with Born–Mayer potential |
| Heat Capacity (Cp) - Solid | ~1.4 J/(g·K) | 1.45 J/(g·K) | MD with Born–Mayer potential |
| Heat Capacity (Cp) - Liquid | ~1.75 J/(g·K) | 1.79 J/(g·K) | MD with Born–Mayer potential |
Detailed Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC) of a this compound Salt
-
Sample Preparation: Accurately weigh 15-25 mg of the this compound salt into a hermetically sealed aluminum DSC pan.[8]
-
Instrument Setup: Use a calibrated DSC instrument, such as a TA Q2000, with a nitrogen purge gas flow of 50 mL/min.[8]
-
Temperature Program:
-
Data Analysis:
Protocol 2: X-ray Diffraction (XRD) of a this compound Salt
-
Sample Preparation: Grind the this compound salt into a fine powder to ensure random crystal orientation. Mount the powder on a sample holder.
-
Instrument Setup: Use a powder diffractometer with a specific X-ray source (e.g., Mo Kα with a wavelength of 0.710688 Å).[9]
-
Data Collection:
-
Scan a range of 2θ angles (e.g., from 10° to 80°) to collect the diffraction pattern.
-
The step size and counting time per step will determine the resolution and quality of the data.
-
-
Data Analysis:
-
Identify the peak positions (2θ values) and their relative intensities.
-
Compare the experimental diffraction pattern with standard diffraction patterns from databases (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS) to confirm the crystal structure.[10][14]
-
For synthetic samples of sodium carbonate monohydrate, the crystal structure can be refined using the collected data to determine lattice parameters (e.g., a = 6.474 Å, b = 10.724 Å, c = 5.259 Å).[9]
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A biomolecular force field based on the free enthalpy of hydration and solvation: the GROMOS force-field parameter sets 53A5 and 53A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lammpstube.com [lammpstube.com]
- 5. Force fields in GROMACS — GROMACS 2018.1 documentation [manual.gromacs.org]
- 6. Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior of Electrolytes and Separators [labx.com]
- 7. mdpi.com [mdpi.com]
- 8. avanti-journals.com [avanti-journals.com]
- 9. A Refinement of the Crystal Structure of Na2CO3 · H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Nanoscale Stabilization Mechanism of Sodium Sulfate this compound at Polyelectrolyte Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
Performance Benchmark of Novel Decahydrate Composite Materials for Thermal Energy Storage
A Comparative Guide for Researchers and Drug Development Professionals
Novel decahydrate composite materials are emerging as promising candidates for thermal energy storage (TES) applications, offering high energy storage densities and specific phase change temperatures suitable for various applications, including temperature-controlled transport and storage in the pharmaceutical industry. This guide provides an objective comparison of the performance of novel sodium sulfate this compound (SSD) composites with traditional phase change materials (PCMs), supported by experimental data.
Comparative Performance Data
The following table summarizes the key performance indicators of two novel sodium sulfate this compound (SSD) composites compared to pure SSD and a common paraffin wax. The data highlights the significant improvements in thermal stability and conductivity achieved through composite formulation.
| Material | Phase Change Temperature (°C) | Latent Heat of Fusion (J/g) | Thermal Conductivity (W/m·K) | Supercooling (°C) | Cycling Stability (after 100 cycles) |
| Pure Sodium Sulfate this compound (SSD) | 32.4[1] | ~200 | ~0.5 | >15[2] | Significant phase separation and degradation[3][4][5][6] |
| SSD / Alginate Composite | ~32 | ~160[7][8] | Not specified | Reduced | Extended stability compared to existing PCM composites[7][8] |
| SSD / Carboxymethyl Cellulose (CMC) & Borax Composite | 6.8[2] | 97.05[2] | 0.264[2] | 0.7[2] | No phase separation[2] |
| Paraffin Wax (Typical) | 5-60[1] | 100-200[1] | ~0.2 | Negligible | High |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison.
Thermal Cycling Analysis
Objective: To evaluate the long-term stability and performance of the composite materials under repeated melting and solidification cycles.
Methodology:
-
A sample of the this compound composite material is placed in a sealed container.
-
The container is subjected to repeated heating and cooling cycles that span the phase change temperature of the material.
-
The heating and cooling rates are controlled and maintained consistently across all samples.
-
The thermal performance, including the latent heat of fusion and the phase change temperature, is measured at regular intervals (e.g., after 10, 50, and 100 cycles) using a Differential Scanning Calorimeter (DSC).
-
Visual inspection for phase separation and degradation is also performed after each set of cycles.
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase change temperature and latent heat of fusion of the materials.
Methodology:
-
A small, precisely weighed sample of the material is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature of the DSC cell is increased at a constant rate (e.g., 5 °C/min).
-
The heat flow to the sample and the reference is continuously monitored and recorded as a function of temperature.
-
The phase change temperature is identified as the peak temperature of the endothermic or exothermic event on the DSC curve.
-
The latent heat of fusion is calculated by integrating the area under the phase change peak.
Thermal Conductivity Measurement
Objective: To measure the rate at which heat is conducted through the material.
Methodology:
-
A transient plane source (TPS) method or a similar standardized technique is employed.
-
A sensor, consisting of a thin, electrically insulated nickel spiral, is placed between two identical samples of the material.
-
A short electrical pulse is sent through the sensor, causing a slight increase in its temperature.
-
The temperature increase of the sensor is recorded as a function of time.
-
The thermal conductivity of the material is calculated from the recorded temperature-time data, as the rate of heat dissipation from the sensor is dependent on the thermal transport properties of the surrounding material.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the development of these novel materials.
References
- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research-hub.nrel.gov [research-hub.nrel.gov]
- 5. Stabilization of low-cost phase change materials for thermal energy storage applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alginate–Sodium Sulfate this compound Phase Change Composite with Extended Stability | ORNL [ornl.gov]
- 8. Alginate–Sodium Sulfate this compound Phase Change Composite with Extended Stability (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Environmental Impact Analysis of Sodium Sulfate Decahydrate Production
This guide provides a comparative analysis of the environmental impact of producing sodium sulfate decahydrate, commonly known as Glauber's salt. The analysis focuses on different production methodologies, offering a quantitative and qualitative comparison to inform researchers, scientists, and drug development professionals. The primary applications for sodium sulfate this compound include its use as a filler in powdered detergents, a fining agent in glass manufacturing, a dyeing auxiliary in the textile industry, and in the Kraft process for paper pulping.[1][2][3][4][5]
The environmental impact of sodium sulfate is intrinsically linked to its production method. There are two primary routes for its production: from natural sources and as a synthetic by-product of other chemical manufacturing processes.[1][5]
Comparative Analysis of Production Methods
The production method is the most significant factor determining the overall environmental footprint of sodium sulfate.[6] Natural production involves the extraction of mirabilite (the mineral form of the this compound) or the processing of natural brines, which can be done through solar evaporation or more energy-intensive mechanical evaporation (vacuum salt). Synthetic production generates sodium sulfate as a by-product of processes like hydrochloric acid production.[1][7]
The following table summarizes the key environmental impacts associated with these production routes.
| Impact Category | Solar Evaporation (Natural) | Rock Salt / Brine Mining (Natural) | Synthetic (Chemical By-product) |
| Global Warming Potential (CO₂e) | Low (2-4 kg CO₂ per ton)[8] | Moderate (9-12 kg CO₂ per ton)[8] | Variable (Depends on the primary process) |
| Energy Consumption | Very Low (Primarily solar energy)[9] | Moderate to High (Mining equipment, pumping, and purification)[6] | High (Associated with the primary chemical manufacturing process) |
| Land Use | High (Requires large, shallow ponds) | High (Significant land disruption and degradation from mining operations)[6] | Low to Moderate (Footprint of the chemical plant) |
| Water Use & Pollution Risk | Moderate (Water-intensive evaporation process, but can lead to localized salinity issues) | High (Risk of groundwater and surface water contamination from brine) | High (Process water and potential for chemical effluent) |
| Habitat Disruption | Moderate (Creation of artificial pond ecosystems can disrupt native wildlife)[6] | High (Deforestation, soil erosion, and habitat destruction)[6] | Moderate (Impacts associated with industrial chemical facilities) |
Experimental Protocols & Methodologies
The standard methodology for evaluating the environmental impact of a product is the Life Cycle Assessment (LCA). An LCA provides a comprehensive "cradle-to-gate" or "cradle-to-grave" analysis of all inputs, outputs, and potential environmental impacts. This framework is governed by ISO 14040 and ISO 14044 standards. Key experiments within an LCA for a chemical substance like sodium sulfate this compound would assess the following:
Product Carbon Footprint (PCF) Calculation
This protocol quantifies the total greenhouse gas (GHG) emissions associated with the product. The methodology, compliant with standards like the Greenhouse Gas Protocol and ISO 14067, involves the following steps:[10][11][12]
-
Step 1: Define System Boundaries: Determine the scope of the analysis (e.g., "cradle-to-gate," which includes raw material extraction through to the factory exit).[10]
-
Step 2: Collect Activity Data: Gather data on all inputs, including the mass of raw materials, energy consumed (electricity, natural gas), and transportation distances.[13]
-
Step 3: Apply Emission Factors: Convert activity data into CO₂ equivalents (CO₂e) using standardized emission factors. For example, the amount of CO₂e per kilowatt-hour of electricity or per kilogram of a specific raw material produced.[13]
-
Step 4: Sum Emissions: Aggregate the emissions from all activities within the defined system boundary to determine the total carbon footprint per functional unit (e.g., per 1 kg of sodium sulfate this compound).[10]
Ready Biodegradability Assessment (OECD 301)
This test determines how readily a chemical substance is broken down by microorganisms in an aerobic environment.[14][15][16] The OECD 301 series provides several methods; the CO₂ Evolution Test (OECD 301 B) is a common example.
-
Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms (e.g., from wastewater treatment plant sludge) and incubated under aerobic conditions in the dark.[14][17] The amount of CO₂ produced from the microbial degradation of the substance is measured over a 28-day period.[14]
-
Procedure:
-
Preparation: The test substance is added to a mineral medium, which is then inoculated. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are run in parallel.[14][17]
-
Incubation: Flasks are sealed and incubated at a constant temperature (20-25°C) with agitation.[17]
-
CO₂ Measurement: The evolved CO₂ is trapped in an absorbent solution (e.g., barium hydroxide or sodium hydroxide) and quantified by titration, or measured directly with an inorganic carbon analyzer.[17]
-
-
Pass Criteria: The substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical maximum CO₂ production within a 10-day window during the 28-day test.[14]
Acute Aquatic Toxicity Assessment (OECD 201, 202, 203)
This series of tests evaluates the short-term adverse effects of a chemical on aquatic organisms. A complete assessment typically involves testing on representatives of three trophic levels: algae (OECD 201), invertebrates (daphnia, OECD 202), and fish (OECD 203).[18][19]
-
Principle: Groups of test organisms are exposed to a range of concentrations of the test substance for a defined period. The effects (e.g., growth inhibition for algae, immobilization for daphnia, mortality for fish) are observed and recorded.[19]
-
Procedure (Example: Daphnia sp., Acute Immobilisation Test - OECD 202):
-
Test Organisms: Young daphnids (less than 24 hours old) are used.
-
Exposure: Daphnids are exposed to at least five concentrations of the test substance in a geometric series for 48 hours. A control group is maintained in water without the test substance.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
-
Endpoint: The result is expressed as the EC₅₀ (Median Effective Concentration), which is the concentration estimated to cause immobilization in 50% of the daphnids within the 48-hour exposure period. A lower EC₅₀ value indicates higher toxicity.
Visualizations
The following diagrams illustrate key logical workflows and processes related to the environmental impact assessment of chemical production.
Caption: A diagram of the standard workflow for a cradle-to-gate Life Cycle Assessment (LCA).
Caption: Comparison of production pathways and their primary environmental hotspots.
References
- 1. Sodium sulfate - Wikipedia [en.wikipedia.org]
- 2. Atom Scientific Ltd | Product | Sodium Sulphate this compound 99% [atomscientific.com]
- 3. SODIUM SULFATE this compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. nbinno.com [nbinno.com]
- 5. Sodium Sulfate | Sodium Sulphate | sulfate of soda | RAHA OIL Co. [rahaoil.com]
- 6. Sourcing Spotlight: Taking a Closer Look at Salt [thesra.org]
- 7. How can I substitute sodium sulfate this compound for anhydrous sodium sulfate, for use as Glauber's Salt in dyeing fabric? [pburch.net]
- 8. saltmarketinfo.com [saltmarketinfo.com]
- 9. journal.gnest.org [journal.gnest.org]
- 10. How to compute product footprints and answer hundreds of customer requests in the chemical industry - CO2 AI [co2ai.com]
- 11. tfs-initiative.com [tfs-initiative.com]
- 12. Measuring the emissions impact in the chemical sector: a guide on Product Carbon Footprint - cefic [cefic.org]
- 13. How to Calculate Your Process CO₂ Footprint — Without a Headache — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 15. oecd.org [oecd.org]
- 16. OECD 301 testing for chemical manufacturers - Impact Solutions [impact-solutions.co.uk]
- 17. oecd.org [oecd.org]
- 18. Evaluation of OECD guidelines for testing of chemicals with aquatic organisms (Technical Report) | OSTI.GOV [osti.gov]
- 19. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
Safety Operating Guide
Proper Disposal of Decahydrate Compounds in a Laboratory Setting
This document provides essential safety and logistical information for the proper disposal of decahydrate compounds, specifically focusing on common laboratory reagents such as Sodium Carbonate this compound and Sodium Tetraborate this compound (Borax). The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of these chemicals in a laboratory environment, in compliance with general safety standards.
Immediate Safety and Hazard Identification
Both Sodium Carbonate this compound and Borax this compound are generally considered to have low acute toxicity. However, they can cause irritation upon contact with eyes or through inhalation of dust. It is crucial to handle these chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of significant dust generation, respiratory protection may be necessary.
Key Hazards:
-
Sodium Carbonate this compound: Causes serious eye irritation.[1]
-
Sodium Tetraborate this compound (Borax): May damage fertility or the unborn child.[2][3] It can be harmful to boron-sensitive plants and aquatic life in high concentrations.
Quantitative Data for Laboratory Waste Management
The following table summarizes key quantitative limits relevant to the handling and disposal of laboratory chemical waste. These are general guidelines, and researchers must consult their institution's specific waste management policies and local regulations.
| Parameter | Limit | Compound Category | Regulation/Guideline Source |
| Airborne Exposure Limit (OSHA PEL) | 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction) | Particulates Not Otherwise Classified (Nuisance Dust) | Occupational Safety and Health Administration (OSHA)[4] |
| Airborne Exposure Limit (ACGIH TLV) | 2 mg/m³ (TWA) | Borate Compounds, inorganic | American Conference of Governmental Industrial Hygienists (ACGIH)[3] |
| Satellite Accumulation Area (SAA) Limit | 55 gallons | General Hazardous Waste | Environmental Protection Agency (EPA)[5][6] |
| SAA Limit for Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | Acutely Hazardous Waste | Environmental Protection Agency (EPA)[6] |
Disposal Procedures for this compound Compounds
The appropriate disposal method depends on the form of the this compound waste (solid or aqueous solution) and whether it is contaminated with other hazardous materials.
For small quantities of uncontaminated solid this compound waste, the disposal procedure is as follows:
-
Collection: Carefully sweep or scoop the solid material, minimizing dust formation.
-
Packaging: Place the collected solid into a clearly labeled, sealed, and compatible container.
-
Disposal: For very small quantities, disposal in a municipal landfill may be acceptable, but it is crucial to verify with local authorities.[7] For larger amounts or as a general best practice, the sealed container should be managed through the institution's hazardous waste program.
If the solid this compound waste is contaminated with other hazardous chemicals, it must be treated as hazardous waste.
-
Collection: Carefully collect the contaminated solid, minimizing dust.
-
Packaging: Place the waste in a sealed, compatible container. The container must be labeled as "Hazardous Waste" and list all chemical constituents.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Aqueous solutions of decahydrates are alkaline. Disposal into the sanitary sewer is generally not recommended without neutralization, and is subject to local regulations.
Experimental Protocol: Neutralization of Aqueous this compound Waste
This protocol details the neutralization of alkaline solutions of Sodium Carbonate or Borax before disposal.
Materials:
-
Aqueous this compound waste solution
-
Dilute hydrochloric acid (HCl) (~1 M)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate PPE (safety goggles, gloves, lab coat)
-
Large beaker for the neutralization reaction
Procedure:
-
Preparation: Place the beaker containing the aqueous this compound waste on a stir plate in a well-ventilated area or fume hood. Add a stir bar and begin gentle stirring.
-
pH Measurement: Measure the initial pH of the solution using a pH strip or a calibrated pH meter. The pH will be alkaline.
-
Neutralization: Slowly add the dilute hydrochloric acid to the stirring solution. The neutralization reaction for sodium carbonate is: Na₂CO₃ + 2HCl → 2NaCl + H₂O + CO₂.[8] The reaction for borax is: Na₂B₄O₇ + 2HCl + 5H₂O → 4H₃BO₃ + 2NaCl.
-
Monitoring: Monitor the pH of the solution periodically. As the acid is added, the pH will decrease. For sodium carbonate neutralization, effervescence (release of CO₂ gas) will be observed.[8]
-
Endpoint: Continue adding acid until the pH of the solution is neutral (pH 6-8).
-
Disposal of Neutralized Solution: Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, provided it does not contain other hazardous materials and is in compliance with local wastewater regulations. Always confirm your local regulations before drain disposal.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound compounds.
Caption: Logical workflow for the disposal of this compound waste.
Caption: Experimental workflow for the neutralization of aqueous this compound waste.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. etisoda.com [etisoda.com]
- 3. web.faa.illinois.edu [web.faa.illinois.edu]
- 4. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 5. odu.edu [odu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. mccscience.yolasite.com [mccscience.yolasite.com]
Essential Safety and Handling Guide for Sodium Sulfate Decahydrate
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive resource for the safe handling and disposal of personal protective equipment (PPE) when working with sodium sulfate decahydrate.
Sodium sulfate this compound is classified as a low-hazard chemical, however, adherence to proper safety protocols is crucial to ensure a safe laboratory environment. The primary risks associated with handling this compound are mild irritation to the eyes, skin, and respiratory tract. This guide provides detailed information on the selection, use, and disposal of Personal Protective Equipment (PPE) to mitigate these risks effectively.
Recommended Personal Protective Equipment
When handling sodium sulfate this compound, the following PPE is recommended to prevent direct contact and minimize exposure:
-
Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are essential to protect against splashes or airborne particles.
-
Skin Protection: A standard laboratory coat should be worn to protect street clothing. For hand protection, gloves are required.
-
Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically necessary. However, if handling large quantities or if dust is generated, a NIOSH-approved respirator may be required.
Glove Selection and Chemical Compatibility
Below is a summary of the general chemical resistance of common disposable glove materials.
| Glove Material | General Resistance to Salt Solutions | Typical Applications |
| Nitrile | Excellent | General laboratory use, handling of various chemicals |
| Latex | Excellent | General laboratory use, provides high dexterity |
| Vinyl | Good | Lighter-duty tasks, short-term use |
| Neoprene | Excellent | Good for a wide range of chemicals, more robust |
Note: It is best practice to inspect gloves for any signs of degradation or perforation before use and to change them immediately if they become contaminated.
Operational Plan for Handling Sodium Sulfate this compound
The following workflow outlines the standard operating procedure for selecting and using PPE when handling sodium sulfate this compound.
Disposal Plan for Contaminated PPE
Proper disposal of contaminated PPE is critical to prevent cross-contamination and ensure a safe laboratory environment. As sodium sulfate this compound is a non-hazardous substance, the disposal procedure is straightforward but must be followed diligently.
Experimental Protocol for PPE Disposal:
-
Segregation: At the point of use, establish a designated waste container for non-hazardous, chemically contaminated PPE. This container should be clearly labeled.
-
Doffing: Remove PPE in an order that minimizes the risk of self-contamination. A common sequence is to remove gloves first, followed by the lab coat, and finally eye protection.
-
Containment: Place all used PPE directly into the designated, labeled waste container.
-
Closure: Once the waste container is full, securely close it.
-
Final Disposal: The sealed container can then be disposed of in the regular solid waste stream, in accordance with institutional and local regulations for non-hazardous laboratory waste.
The following diagram illustrates the step-by-step disposal process for PPE contaminated with sodium sulfate this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
